2-ethynyloxane
Description
The exact mass of the compound 2-Ethynyltetrahydro-2h-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyloxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTKNSXLODIMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478897 | |
| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76928-53-5 | |
| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Alkynyl Heterocycles
An In-Depth Technical Guide to the Synthesis and Purification of 2-Ethynyloxane
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds. When functionalized with an ethynyl group, these structures become exceptionally versatile building blocks. The terminal alkyne moiety is a gateway to a vast array of chemical transformations—most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various addition reactions.[1] this compound (also known as 2-ethynyltetrahydropyran), with its oxygen-containing saturated ring, introduces favorable properties such as increased solubility and potential hydrogen bond accepting capabilities. It is a valuable reagent for creating more complex molecules, including spirocyclic systems like 1,6-dioxaspiro[4.5]dec-3-enes.[2] This guide provides a detailed examination of robust synthetic routes and purification strategies for this compound, grounded in established chemical principles and designed for practical application in a research setting.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound (Target Molecule 1 ) can be approached from two primary perspectives, each leveraging fundamental and reliable organic reactions.
Caption: Fig 1. Retrosynthetic strategies for this compound.
-
Route A: Nucleophilic Addition. This is the most direct strategy, involving the formation of a carbon-carbon bond between an acetylide anion and an electrophilic oxane ring at the 2-position. This approach is favored for its convergence and efficiency.
-
Route B: Double Elimination. This classic method for alkyne synthesis involves creating a suitable dihalide precursor which, upon treatment with a strong base, undergoes two successive elimination reactions to form the triple bond.[3][4]
This guide will detail the experimental protocols for both approaches, allowing researchers to select the method that best fits their available starting materials and equipment.
Synthetic Route A: Acetylide Alkylation
This method hinges on the nucleophilic substitution of a halide at the anomeric carbon of the oxane ring by an acetylide anion. The acidity of the terminal alkyne C-H bond (pKa ≈ 25) allows for its deprotonation by a sufficiently strong base, such as an organolithium reagent or a Grignard reagent, to form a potent carbon nucleophile.[5]
Mechanism: SN2 Attack on 2-Halooxane
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The acetylide anion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step.[6]
Caption: Fig 2. S-N-2 mechanism for acetylide alkylation.
Experimental Protocol: Route A
Materials:
-
2-Chlorotetrahydropyran (2-Chlorooxane)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Step 1: In Situ Generation of Lithium (Trimethylsilyl)acetylide
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF (100 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TMS-acetylene (1.1 equivalents) to the cold THF.
-
Add n-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The use of pyrophoric n-BuLi requires extreme caution and an inert atmosphere.[7]
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
Step 2: Nucleophilic Substitution
-
Dissolve 2-chlorotetrahydropyran (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the 2-chlorotetrahydropyran solution dropwise to the lithium acetylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
Step 3: Deprotection of the Silyl Group
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBAF solution (1.2 equivalents) dropwise. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 1 hour.
Step 4: Aqueous Workup and Extraction
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Synthetic Route B: Double Dehydrohalogenation
This route constructs the alkyne from an alkene precursor, 2-vinyltetrahydropyran. The alkene is first halogenated to a vicinal dibromide, which is then subjected to a double elimination reaction using a strong base to yield the desired alkyne.
Mechanism: E2 Elimination
The conversion of the vicinal dibromide to the alkyne occurs through two sequential E2 (elimination, bimolecular) reactions.[8] A strong base, such as sodium amide (NaNH₂), abstracts a proton, while simultaneously, the anti-periplanar bromide is eliminated, forming a vinyl bromide intermediate. A second E2 reaction on this intermediate yields the alkyne.[3]
Experimental Protocol: Route B
Materials:
-
2-Vinyltetrahydropyran (precursor, synthesized via Wittig reaction)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Bromination of 2-Vinyltetrahydropyran
-
Dissolve 2-vinyltetrahydropyran (1.0 equivalent) in DCM in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 equivalent) in DCM dropwise until a faint orange color persists.
-
Stir at 0 °C for 30 minutes, then warm to room temperature.
-
Wash the reaction mixture with aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude 2-(1,2-dibromoethyl)tetrahydropyran. This intermediate is often used directly in the next step without further purification.
Step 2: Double Elimination
-
In a flask equipped for low-temperature reactions (e.g., with a dry ice condenser), add liquid ammonia (as solvent) at -78 °C.
-
Carefully add sodium amide (2.2 equivalents) in small portions.
-
Add a solution of the crude dibromide in a minimal amount of anhydrous ether to the NaNH₂/NH₃ mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to the boiling point of ammonia (-33 °C) and reflux for 3 hours.
-
Carefully quench the reaction at -78 °C by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the remaining residue, add water and diethyl ether. Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude this compound.
Comparison of Synthetic Routes
| Parameter | Route A: Acetylide Alkylation | Route B: Double Elimination |
| Number of Steps | 1 (plus deprotection) | 2 (from alkene precursor) |
| Key Reagents | n-BuLi, TMS-acetylene, TBAF | Br₂, NaNH₂, Liquid NH₃ |
| Yield Potential | Generally high | Moderate to good |
| Advantages | Convergent, direct, high atom economy. | Uses classic, well-understood reactions. |
| Challenges | Requires pyrophoric n-BuLi; strict anhydrous conditions. | Requires handling of liquid ammonia and highly reactive NaNH₂. |
Purification of this compound
Regardless of the synthetic route, the crude product will contain unreacted starting materials, byproducts, and residual solvents. High-purity this compound is essential for subsequent applications. Fractional distillation is the preferred method for purification.
Purification Workflow
Caption: Fig 3. Workflow for the purification of this compound.
Protocol: Vacuum Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[9][10] Performing the distillation under reduced pressure lowers the boiling points, preventing potential thermal decomposition of the product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Procedure:
-
Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using an oil bath.
-
Discard the initial low-boiling fraction, which typically consists of residual solvents.
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the measured pressure.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or ¹H NMR spectroscopy.[11]
-
| Parameter | Recommended Value | Rationale |
| Pressure | 10-20 mmHg | Lowers boiling point to prevent decomposition. |
| Column Type | Vigreux (15-30 cm) | Provides sufficient theoretical plates for good separation.[12] |
| Collection | Fractionate into several small portions | Allows for isolation of the purest material. |
For thermally sensitive or high-purity requirements, flash column chromatography on silica gel can be employed as an alternative or subsequent purification step, typically using a non-polar eluent system like hexanes/ethyl acetate.[13][14]
Structural Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of protons.
-
Expected Signals:
-
A singlet or narrow triplet around δ 2.0-2.5 ppm corresponding to the acetylenic proton (-C≡C-H) .
-
A multiplet around δ 4.2-4.4 ppm for the proton at the C2 position (-O-CH-C≡CH) .
-
A series of multiplets between δ 1.5-3.8 ppm for the remaining 6 protons on the oxane ring.
-
-
-
¹³C NMR Spectroscopy: This technique provides information on the carbon framework of the molecule.[15]
-
Expected Signals:
-
Two signals in the alkyne region: δ 80-85 ppm for the quaternary acetylenic carbon and δ 70-75 ppm for the terminal acetylenic carbon .
-
A signal around δ 75-80 ppm for the C2 carbon of the oxane ring.
-
Signals in the upfield region (δ 20-70 ppm ) for the other four carbons of the oxane ring.
-
-
Safety and Handling
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[16]
-
Inert Atmosphere: Reactions involving organolithium or Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[7][17]
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled using proper syringe techniques.
-
Reactive Reagents: Sodium amide reacts violently with water. Liquid ammonia can cause severe cryogenic burns and must be handled in a well-ventilated fume hood.[3]
-
Solvent Safety: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles or oil baths; no open flames are permitted.[18]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines. Quench reactive reagents carefully before disposal.
By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for use in a wide range of scientific applications.
References
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. polychemistry.com [polychemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. polychemistry.com [polychemistry.com]
An In-depth Technical Guide to 2-Ethynyloxane: Structure, Properties, and Synthetic Utility for Drug Discovery
This guide provides a comprehensive overview of 2-ethynyloxane, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and key reactions, offering insights for researchers and scientists in the field.
Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in numerous biologically active natural products and synthetic drug molecules.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding through the ether oxygen. The incorporation of an ethynyl group at the 2-position of the oxane ring introduces a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide will focus on the unique characteristics and synthetic applications of this compound.
Chemical Structure and Identification
This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic organic compound. Its structure consists of a saturated six-membered ring containing one oxygen atom (an oxane or tetrahydropyran ring) substituted with an ethynyl group at the carbon atom adjacent to the oxygen.
Figure 1: Chemical structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 76928-53-5[3]
-
Molecular Formula: C₇H₁₀O[3]
-
Molecular Weight: 110.15 g/mol [3]
Physicochemical and Spectroscopic Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be expected:
| Property | Value (Predicted/Reported for Analogs) | Source |
| Boiling Point | ~140-160 °C | General estimation for similar ethers |
| Density | ~0.95 g/cm³ | General estimation for similar ethers |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate). Sparingly soluble in water. | General chemical principles |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, with diastereotopic splitting patterns due to the chiral center at C2. The acetylenic proton will appear as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbons of the ethynyl group are expected in the range of δ 70-90 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a medium to weak absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.[4][5][6] Strong C-O stretching bands for the ether linkage are expected around 1050-1150 cm⁻¹.
-
Mass Spectrometry: The electron impact mass spectrum would likely show the molecular ion peak (M⁺) at m/z 110. Fragmentation patterns would involve cleavage of the ethynyl group and fragmentation of the tetrahydropyran ring.[7][8]
Synthesis of this compound
General Synthetic Protocol:
Figure 2: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Acetylide Reagent: An ethynyl Grignard reagent (ethynylmagnesium bromide) is typically prepared by reacting a solution of a short-chain alkyl Grignard reagent (e.g., ethylmagnesium bromide) with a stream of acetylene gas in an anhydrous solvent like tetrahydrofuran (THF). Alternatively, lithium acetylide can be generated from acetylene and an organolithium reagent.
-
Nucleophilic Substitution: To the freshly prepared acetylide solution at low temperature (e.g., 0 °C to -78 °C), a solution of 2-chlorotetrahydropyran in anhydrous THF is added dropwise. 2-Chlorotetrahydropyran can be synthesized from the corresponding lactol.
-
Reaction Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), it is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The terminal alkyne functionality of this compound makes it a versatile building block for a variety of coupling and cycloaddition reactions that are highly valuable in the synthesis of complex molecules for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling: this compound is an excellent substrate for the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13] This reaction is widely used to construct complex molecular scaffolds containing both aromatic and heterocyclic moieties.
Figure 3: Workflow for the Sonogashira coupling of this compound.
Causality behind Experimental Choices: The use of a palladium catalyst is crucial for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is required to deprotonate the terminal alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group of this compound can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a variety of drug molecules due to their metabolic stability and ability to form hydrogen bonds.
Experimental Protocol for CuAAC:
-
Reactant Mixture: In a suitable solvent system (e.g., a mixture of t-BuOH and water), this compound and an organic azide are mixed.
-
Catalyst Addition: A catalytic amount of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.
-
Reaction and Workup: The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.
Other Cycloaddition Reactions
The alkyne moiety of this compound can also undergo other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazolidines, which are valuable intermediates in organic synthesis.[16][17][18][19][20]
Potential Applications in Drug Development
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a stable heterocyclic core and a reactive terminal alkyne functionality provides a powerful tool for the construction of complex and diverse molecular architectures. The reactions outlined in this guide, including Sonogashira couplings and azide-alkyne cycloadditions, highlight the synthetic potential of this compound in the development of new therapeutic agents.
References
- 1. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. usbio.net [usbio.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Synthesis of 2-Ethynyl-tetrahydrofuran: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of 2-ethynyl-tetrahydrofuran, a valuable building block in medicinal chemistry and drug development. The inherent strain and reactivity of the ethynyl group coupled with the versatile tetrahydrofuran scaffold make this molecule a key intermediate for accessing complex molecular architectures. This document is structured to provide not only a step-by-step synthesis protocol but also the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction: The Strategic Importance of 2-Ethynyl-tetrahydrofuran
The 2-ethynyl-tetrahydrofuran moiety is a privileged scaffold in numerous biologically active compounds. Its utility stems from the alkyne's ability to participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Suzuki, and Negishi couplings), cycloadditions (e.g., "click chemistry"), and nucleophilic additions. The tetrahydrofuran ring, a common motif in natural products, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, efficient and reliable access to 2-ethynyl-tetrahydrofuran is of paramount importance for the synthesis of novel therapeutics.
Synthetic Strategy: The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation
Several methods exist for the conversion of aldehydes to terminal alkynes, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[1][2] For the synthesis of 2-ethynyl-tetrahydrofuran from its corresponding aldehyde, 2-formyl-tetrahydrofuran, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the recommended protocol.[3][4] This choice is predicated on the mild reaction conditions employed, which are crucial for substrates that may be sensitive to the strongly basic conditions of the original Seyferth-Gilbert or Corey-Fuchs reactions.[3][5] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate in methanol.[6][7] This in situ generation of the active nucleophile, dimethyl (diazomethyl)phosphonate, allows for a one-pot conversion of the aldehyde to the terminal alkyne with high yields and minimal side reactions.[8][9]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. First, the Ohira-Bestmann reagent is deacylated by a base (e.g., methoxide generated from potassium carbonate and methanol) to form the carbanion of dimethyl (diazomethyl)phosphonate.[10][11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-formyl-tetrahydrofuran. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form an oxaphosphetane.[10] This intermediate then collapses, eliminating dimethyl phosphate and generating a vinyl diazo species. Finally, the vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the desired terminal alkyne, 2-ethynyl-tetrahydrofuran.[4][8]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Formyl-tetrahydrofuran | C₅H₈O₂ | 100.12 | 1.00 g | 9.99 | Sigma-Aldrich |
| Ohira-Bestmann Reagent | C₅H₉N₂O₄P | 192.11 | 2.88 g | 15.0 | TCI Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Fisher Scientific |
| Methanol (MeOH), anhydrous | CH₃OH | 32.04 | 50 mL | - | Acros Organics |
| Diethyl Ether (Et₂O), anhydrous | (C₂H₅)₂O | 74.12 | As needed | - | J.T. Baker |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - | VWR |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | As needed | - | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask.
-
Reagent Addition: While stirring at room temperature, add the Ohira-Bestmann reagent (2.88 g, 15.0 mmol) to the suspension.
-
Substrate Addition: After stirring for 10 minutes, add 2-formyl-tetrahydrofuran (1.00 g, 9.99 mmol) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 0% to 10% diethyl ether in hexanes to afford 2-ethynyl-tetrahydrofuran as a colorless oil.
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 6.8 Hz, 1H), 3.95-3.80 (m, 2H), 2.45 (d, J = 2.4 Hz, 1H), 2.10-1.90 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 83.5, 74.2, 68.9, 68.1, 32.5, 25.8.
-
IR (neat): 3300 (≡C-H), 2950, 2870, 2110 (C≡C), 1080 (C-O) cm⁻¹.
Safety and Handling
-
The Ohira-Bestmann reagent is a diazo compound and should be handled with care in a well-ventilated fume hood.
-
Anhydrous solvents are essential for the success of the reaction.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-ethynyl-tetrahydrofuran.
Conclusion
This guide provides a comprehensive and reliable protocol for the synthesis of 2-ethynyl-tetrahydrofuran using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. The mild reaction conditions, high yields, and operational simplicity make this method highly suitable for researchers and scientists in the field of drug development. By understanding the underlying principles and following the detailed procedure, chemists can confidently produce this valuable building block for their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. connectsci.au [connectsci.au]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 10. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 2-Ethynyloxane
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-ethynyloxane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectra, ensuring a comprehensive understanding of the molecule's chemical fingerprint.
Introduction to this compound
This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Accurate and unambiguous structural characterization is paramount for its application in research and development, and NMR and mass spectrometry are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular structure can be assembled.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxane ring and the terminal alkyne. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition:
-
Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (CH) | ~4.2 - 4.5 | Doublet of Doublets (dd) | 1H |
| H-6 (OCH₂) | ~3.5 - 4.0 (axial & equatorial) | Multiplets (m) | 2H |
| Alkyne-H | ~2.4 - 2.6 | Doublet (d) | 1H |
| H-3, H-4, H-5 (CH₂) | ~1.5 - 2.0 | Multiplets (m) | 6H |
-
H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group, leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the two protons on C-3.
-
H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will appear as complex multiplets due to geminal and vicinal coupling.
-
Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[1] It will appear as a doublet due to coupling with the H-2 proton.
-
H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.[2]
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹³C NMR Spectral Data for this compound
The following table presents the reported ¹³C NMR chemical shifts for this compound.[3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (CH) | 68.1 |
| C-6 (OCH₂) | 67.8 |
| C-3 (CH₂) | 31.8 |
| C-5 (CH₂) | 25.5 |
| C-4 (CH₂) | 22.9 |
| C≡CH (alkyne) | 83.7 |
| C≡C H (alkyne) | 73.6 |
-
C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear at higher chemical shifts.
-
Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-85 ppm range.[4]
-
Ring Carbons (C-3, C-4, C-5): The remaining sp³-hybridized carbons of the oxane ring resonate at lower chemical shifts, consistent with aliphatic carbons.[5]
Mass Spectrometry (MS) of this compound
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₇H₁₀O) is 110.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom.
Diagram of a Typical Mass Spectrometry Workflow
Caption: Workflow for obtaining an EI mass spectrum.
Major Predicted Fragment Ions:
| m/z | Proposed Fragment Structure/Loss |
| 110 | [M]⁺• (Molecular Ion) |
| 81 | [M - CHO]⁺ (Loss of a formyl radical) |
| 69 | [M - C₂H₅O]⁺• (Ring opening and fragmentation) |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-opening followed by the loss of small, stable neutral molecules or radicals. The presence of the alkyne may also influence the fragmentation pathways.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The data presented in this guide, based on a combination of experimental and predicted values, serves as a valuable reference for scientists working with this versatile synthetic building block. The detailed protocols and interpretations are intended to facilitate accurate and efficient characterization, ensuring the quality and reliability of research and development efforts.
References
Technical Guide to the Stability and Storage of 2-Ethynyloxane
Section 1: Introduction and Chemical Profile
2-Ethynyloxane (CAS 76928-53-5) is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with a terminal alkyne (ethynyl) group. This unique bifunctional architecture makes it a valuable reagent in synthetic organic chemistry, notably in the synthesis of complex molecules like 1,6-dioxaspiro[4.5]dec-3-enes.[1] However, the inherent reactivity of both the cyclic ether and the terminal alkyne moieties necessitates a rigorous understanding of its stability and the implementation of precise storage and handling protocols to ensure its integrity and safe use.
This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling procedures, and offers protocols for ensuring material quality over time.
1.1 Chemical Structure
Caption: Figure 1: Chemical Structure of this compound
1.2 Core Chemical Properties
| Property | Value | Source |
| CAS Number | 76928-53-5 | [1] |
| Molecular Formula | C₇H₁₀O | [1] |
| Molecular Weight | 110.15 g/mol | [1] |
| Appearance | Liquid (Assumed) | Inferred |
| Primary Use | Reagent for synthesis | [1] |
Section 2: Core Stability and Degradation Pathways
The stability of this compound is governed by the reactivity of its two primary functional groups: the cyclic ether and the terminal alkyne. Understanding these provides the causal basis for the recommended storage conditions.
2.1 The Cyclic Ether Moiety: Peroxide Formation
Like many ethers, this compound is susceptible to autoxidation in the presence of oxygen, a process often accelerated by light. This radical-chain reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides.
-
Mechanism: The reaction proceeds via a free-radical mechanism. An initiator (like a radical from a trace impurity or UV light) abstracts a proton from a carbon alpha to the ether oxygen. The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.
-
Consequences: The accumulation of hydroperoxides is a significant safety hazard. Peroxides can be explosive upon concentration (e.g., during distillation) or when subjected to heat or mechanical shock. Furthermore, their presence indicates degradation of the starting material, which can compromise experimental outcomes. It is a standard safety guideline that peroxide-forming chemicals must be dated upon receipt and tested regularly.[2]
2.2 The Terminal Alkyne Moiety: Polymerization and Reactivity
The ethynyl group is electron-rich and highly reactive. Its instability contributes to two primary degradation concerns:
-
Polymerization: Terminal alkynes can undergo polymerization, especially when exposed to heat, light, or trace metal impurities. This process can lead to the formation of insoluble oligomers or polymers, reducing the purity and efficacy of the reagent.
-
Oxidative Degradation: The alkyne bond can be susceptible to oxidation, leading to a variety of potential byproducts and a decrease in the active compound's concentration.
Caption: Figure 2: Potential Degradation Pathways for this compound
Section 3: Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to preserve the integrity of this compound.
3.1 Quantitative Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows the kinetics of both peroxide formation and alkyne polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent the initiation of ether autoxidation. |
| Light | Amber Vial / Store in Darkness | Prevents photochemical initiation of radical pathways for both peroxide formation and polymerization. |
| Container | Tightly Sealed Container | Prevents ingress of atmospheric oxygen and moisture. |
3.2 Protocol: Long-Term Storage
-
Verification: Upon receipt, confirm the container seal is intact.
-
Inerting (Recommended): If the material is to be stored for an extended period (>6 months) or will be opened multiple times, it is best practice to transfer it to a smaller vial under an inert atmosphere. Use a Schlenk line or glovebox to flush the vial with dry argon or nitrogen before sealing.
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened.[2] This is critical for tracking potential peroxide formation.
-
Sealing: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure a tight seal. For added security, wrap the cap with paraffin film.
-
Storage: Place the sealed container in a -20°C freezer that is designated for chemical storage and is not spark-producing.[1]
3.3 Protocol: Handling for Experimental Use
-
Equilibration: Remove the container from the -20°C freezer and allow it to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.
-
Preparation: For maximum product recovery, centrifuge the original vial briefly before removing the cap to ensure all liquid is collected at the bottom.[1]
-
Environment: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Dispensing: Quickly dispense the required amount into the reaction vessel. If working with sensitive reactions, dispense under a stream of inert gas.
-
Resealing: Immediately flush the headspace of the storage vial with inert gas, reseal it tightly, wrap with paraffin film, and return it to -20°C storage.
Section 4: Safety and Incompatibility
4.1 General Safety Precautions
-
Flammability: this compound should be treated as a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.
-
Handling: Use non-sparking tools and ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.
-
Exposure: Avoid inhaling vapors or allowing the liquid to contact skin or eyes. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.
4.2 Chemical Incompatibility
To prevent hazardous reactions and degradation, this compound must be stored separately from the following chemical classes:
| Incompatible Class | Rationale for Separation |
| Strong Oxidizing Agents | Can react exothermically and potentially explosively with both the ether and alkyne functional groups.[2] |
| Strong Acids | Can catalyze the ring-opening of the cyclic ether or reactions at the alkyne. |
| Strong Bases | Can deprotonate the terminal alkyne, potentially leading to unintended reactions or instability. |
Section 5: Protocol for Peroxide Detection and Management
Given the risk of peroxide formation in cyclic ethers, periodic testing is a mandatory aspect of responsible laboratory management.[2] Containers of this compound that have been opened should be tested for peroxides before use, especially if stored for more than one year.
5.1 Peroxide Test Procedure (Qualitative)
-
Obtain Test Strips: Use commercially available potassium iodide (KI) starch paper or peroxide test strips.
-
Sample: In a fume hood, use a clean glass rod or pipette to transfer a single drop of this compound to the test strip. Do not dip the strip into the main container.
-
Observe: A positive result for peroxides is indicated by the formation of a blue-black color on the strip as the peroxides oxidize the iodide to iodine, which then forms a complex with starch.
-
Interpret: The intensity of the color provides a semi-quantitative measure of the peroxide concentration. Compare the color to the chart provided with the test strips.
Caption: Figure 3: Peroxide Management Workflow for this compound
References
Quantum Mechanical Insights into the Reactivity of 2-Ethynyloxane: A Technical Guide for Drug Development Professionals
Foreword: Bridging Theory and Experiment in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the drive for accelerated discovery and development of novel therapeutics is paramount. The "fail fast, fail cheap" paradigm necessitates a deeper, more predictive understanding of molecular interactions and reactivity at the earliest stages of the drug design pipeline. It is in this context that computational chemistry, particularly quantum mechanics (QM), has transitioned from a niche academic pursuit to an indispensable tool. This guide provides a comprehensive, in-depth exploration of the application of quantum mechanical calculations to elucidate the reactivity of 2-ethynyloxane, a heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, the aim is not merely to present a protocol, but to instill a foundational understanding of the why behind each computational step, fostering a more intuitive and effective application of these powerful predictive methods.
The Strategic Importance of this compound and the Imperative for Predictive Reactivity Modeling
The this compound moiety, characterized by a tetrahydropyran (oxane) ring appended with an ethynyl group, represents a versatile building block in synthetic organic chemistry. The oxane ring is a common feature in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The ethynyl group, on the other hand, is a highly reactive functional handle, amenable to a wide array of chemical transformations, most notably cycloaddition reactions. This dual functionality makes this compound an attractive starting point for the construction of diverse molecular libraries for high-throughput screening.
However, the very reactivity that makes the ethynyl group a valuable synthetic tool also presents challenges. Uncontrolled or unpredicted side reactions can lead to complex product mixtures, low yields, and difficulties in purification, thereby hindering the drug development process. A priori knowledge of the most likely reaction pathways, the activation barriers for these transformations, and the geometries of the transition states is therefore of immense strategic value. Quantum mechanical calculations offer a robust framework for obtaining this critical information before a single experiment is conducted in the laboratory.[1][2]
Theoretical Underpinnings: A Chemist's Guide to Quantum Mechanical Calculations
At its core, quantum mechanics provides a mathematical description of the behavior of electrons in molecules. By solving the Schrödinger equation (or its approximations), we can determine the electronic structure of a molecule and, from that, a host of chemical properties, including its geometry, energy, and reactivity. For the organic chemist, two key theoretical frameworks are of particular importance: Density Functional Theory (DFT) and Transition State Theory.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For many-electron systems, an exact solution to the Schrödinger equation is computationally intractable. Density Functional Theory (DFT) provides an elegant and efficient alternative by recasting the problem in terms of the electron density, a more manageable quantity than the multi-electron wavefunction.[3][4] The central tenet of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.
In practice, DFT calculations involve the use of an exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is a critical decision in any DFT study. For organic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be particularly effective.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic systems, offering a good balance of accuracy and computational cost.[6][7][8]
Complementing the choice of functional is the selection of a basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. The Pople-style basis set, 6-31G* , is a popular choice for initial investigations into the reactivity of organic molecules.[9][10][11] It is a split-valence double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distributions in bonding and transition states.[2][12]
Transition State Theory: Unveiling the Energetics of Reaction Pathways
A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the pathway connecting them proceeds through a maximum energy point known as the transition state (TS) . The transition state is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
According to Transition State Theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. By locating the transition state and calculating its energy, we can predict the feasibility of a reaction and compare the rates of competing pathways.
A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, leading from reactants to products.
A Practical Workflow for Predicting the Reactivity of this compound: A Case Study of a [4+2] Cycloaddition
To illustrate the practical application of these theoretical concepts, we will outline a step-by-step computational workflow to investigate a hypothetical Diels-Alder ([4+2] cycloaddition) reaction between this compound and 1,3-butadiene. This reaction is a plausible transformation given the presence of the electron-rich alkyne in this compound.[13][14]
Caption: A comprehensive workflow for the quantum mechanical investigation of a chemical reaction.
Step-by-Step Computational Protocol
Software: This protocol is designed for implementation in a quantum chemistry software package such as Gaussian.[15][16]
1. Model Construction:
-
Using a molecular modeling interface (e.g., GaussView), construct the 3D structures of the reactants: this compound and 1,3-butadiene.
-
Ensure reasonable starting geometries and bond lengths.
2. Geometry Optimization of Reactants:
-
Perform a geometry optimization for each reactant individually.
-
Methodology:
-
Keyword: Opt
-
Level of Theory: B3LYP/6-31G*
-
-
Rationale: This step locates the lowest energy conformation of the reactants on the potential energy surface.
3. Frequency Calculation of Reactants:
-
Perform a frequency calculation for each optimized reactant structure.
-
Methodology:
-
Keyword: Freq
-
Level of Theory: B3LYP/6-31G*
-
-
Rationale: This calculation confirms that the optimized structures are true minima (all real frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections for subsequent thermochemical analysis.
4. Constructing an Initial Guess for the Transition State:
-
This is often the most challenging step. Several approaches can be taken:
-
Manual Construction: Based on chemical intuition, manually build a structure that resembles the expected transition state of the Diels-Alder reaction. The forming C-C bonds should be partially formed (e.g., ~2.0-2.2 Å).
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: In Gaussian, the Opt=QST2 or Opt=QST3 keywords can be used to automatically generate a transition state guess from the reactant and product structures.
-
-
Rationale: An accurate initial guess is crucial for the success of the transition state optimization algorithm.
5. Transition State Optimization:
-
Optimize the initial guess structure to a first-order saddle point.
-
Methodology:
-
Keyword: Opt=TS
-
Level of Theory: B3LYP/6-31G*
-
-
Rationale: This calculation locates the precise geometry of the transition state.
6. Frequency Calculation of the Transition State:
-
Perform a frequency calculation on the optimized transition state structure.
-
Methodology:
-
Keyword: Freq
-
Level of Theory: B3LYP/6-31G*
-
-
Rationale: This is a critical validation step. A true transition state will have exactly one imaginary frequency. Visualizing the atomic motions associated with this imaginary frequency should confirm that it corresponds to the desired reaction coordinate (i.e., the formation of the new C-C bonds).
7. Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state.
-
Methodology:
-
Keyword: IRC
-
Level of Theory: B3LYP/6-31G*
-
-
Rationale: This calculation maps the reaction pathway from the transition state down to the reactants and the product, confirming that the located transition state indeed connects the desired species.[17]
8. Geometry Optimization and Frequency Calculation of the Product:
-
Perform geometry optimization and frequency calculations for the resulting cycloaddition product using the same level of theory as the reactants.
-
Rationale: This provides the energetic and thermodynamic properties of the final product.
9. Thermochemical Analysis:
-
From the output files of the frequency calculations for the reactants, transition state, and product, extract the electronic energies (including ZPVE) and the Gibbs free energies.
-
Calculate the activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) as the difference between the transition state and the reactants.
-
Calculate the reaction energy (ΔErxn) and the Gibbs free energy of reaction (ΔGrxn) as the difference between the products and the reactants.
Interpreting the Results: From Raw Data to Chemical Insight
The output of these calculations provides a wealth of quantitative data that can be translated into actionable chemical insights.
Tabulated Energetic Data
| Species | Electronic Energy + ZPVE (Hartree) | Gibbs Free Energy (Hartree) |
| This compound + 1,3-Butadiene | Calculated Value | Calculated Value |
| Transition State (TS) | Calculated Value | Calculated Value |
| Cycloaddition Product | Calculated Value | Calculated Value |
| Parameter | Value (kcal/mol) | Interpretation |
| Activation Energy (ΔE‡) | (E_TS - E_Reactants) * 627.5 | The height of the electronic energy barrier. |
| Gibbs Free Energy of Activation (ΔG‡) | (G_TS - G_Reactants) * 627.5 | A more accurate predictor of reaction rate at a given temperature. |
| Reaction Energy (ΔErxn) | (E_Product - E_Reactants) * 627.5 | The overall electronic energy change of the reaction. |
| Gibbs Free Energy of Reaction (ΔGrxn) | (G_Product - G_Reactants) * 627.5 | Indicates the spontaneity of the reaction. |
A lower ΔG‡ indicates a faster reaction. By comparing the ΔG‡ values for different potential reaction pathways (e.g., cycloaddition vs. another reaction), one can predict the major product.
Visualizing Reaction Mechanisms
Caption: A simplified potential energy surface diagram for the cycloaddition reaction.
Conclusion: A Paradigm Shift in Chemical Reactivity Prediction
The application of quantum mechanical calculations, particularly DFT, represents a paradigm shift in our ability to understand and predict chemical reactivity. For molecules like this compound, where empirical data may be scarce, these computational methods provide a rational, data-driven approach to guide synthetic efforts in drug discovery. By embracing these tools, researchers can de-risk projects, optimize reaction conditions, and ultimately accelerate the journey from molecular concept to life-changing medicine. This guide has provided a foundational framework for this endeavor, emphasizing not just the "how" but the crucial "why" that underpins scientifically sound and impactful computational research.
References
- 1. On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 3. Frontiers | Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differences between Gaussian and GAMESS Basis Sets (II) ―6-31G and 6-31G*― [jstage.jst.go.jp]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Ethynyloxane: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-ethynyloxane, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and proposed synthetic routes. A significant focus is placed on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation and drug development. This guide includes a detailed, step-by-step protocol for a typical CuAAC reaction, safety precautions, and a discussion of the expected spectroscopic characteristics of this compound.
Introduction: The Emerging Role of Substituted Oxanes in Medicinal Chemistry
Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery, offering three-dimensional diversity that can lead to improved pharmacological properties. Among these, the oxane (tetrahydropyran) ring is a privileged structure found in numerous natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive motif for medicinal chemists.
The introduction of an ethynyl group at the 2-position of the oxane ring affords this compound, a versatile building block that combines the benefits of the oxane scaffold with the rich reactivity of a terminal alkyne. This functionality allows for its facile incorporation into larger molecules through powerful carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry"[1][2]. The resulting 1,2,3-triazole linkage is a stable, aromatic isostere of an amide bond, often imparting favorable pharmacokinetic properties to the parent molecule[3]. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.
Physicochemical Properties and Safety Considerations
2.1. Physicochemical Data
| Property | Value | Source |
| CAS Number | 76928-53-5 | [4] |
| Molecular Formula | C₇H₁₀O | [4] |
| Molecular Weight | 110.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| MDL Number | MFCD29046558 | [4] |
| PubChem CID | 12160932 | [4] |
2.2. Safety and Handling
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, typically in research quantities. The purity and price can vary between suppliers, and it is advisable to request a certificate of analysis before purchase.
| Supplier | Purity | Quantity | Price (USD) |
| American Elements | Research quantities, can be produced to customer specifications | Inquire | Inquire |
| United States Biological | Highly Purified | 250 mg | $665 |
| 1 g | Inquire |
Note: Prices are subject to change and were accurate as of the time of this writing. Please consult the suppliers' websites for the most current information.
Synthesis of this compound: A Proposed Route
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established organometallic cross-coupling reactions. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a suitable choice[1][2]. This proposed synthesis involves two key steps:
-
Sonogashira Coupling: Reaction of a 2-halooxane (e.g., 2-bromooxane or 2-iodooxane) with a protected alkyne, such as trimethylsilylacetylene.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
The use of a protected alkyne like trimethylsilylacetylene is advantageous as it prevents self-coupling and other side reactions of the terminal alkyne under the coupling conditions[6].
Figure 1: Proposed synthetic workflow for this compound.
4.1. Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Trimethylsilylethynyl)oxane
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromooxane (1.0 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed triethylamine (3.0 eq) via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(trimethylsilylethynyl)oxane.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve 2-(trimethylsilylethynyl)oxane (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A primary application of this compound is its use as a building block in CuAAC, or click chemistry. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide[1][3].
Figure 2: General scheme of a CuAAC reaction with this compound.
5.1. Detailed Experimental Protocol for CuAAC
This protocol provides a general procedure for the copper-catalyzed cycloaddition of this compound with an organic azide.
-
In a vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be stirred overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
Spectroscopic Characterization (Predicted)
6.1. Predicted ¹H NMR Spectrum
-
δ 4.0-4.2 ppm (m, 1H): The proton at the C2 position of the oxane ring, adjacent to the oxygen and the ethynyl group.
-
δ 3.5-3.9 ppm (m, 2H): The protons at the C6 position of the oxane ring (OCH₂).
-
δ 2.2-2.4 ppm (s, 1H): The acetylenic proton (C≡C-H).
-
δ 1.4-1.8 ppm (m, 6H): The remaining methylene protons on the oxane ring (C3, C4, C5).
6.2. Predicted ¹³C NMR Spectrum
-
δ 80-85 ppm: The quaternary carbon of the alkyne (C≡C-R).
-
δ 70-75 ppm: The terminal carbon of the alkyne (C≡C-H).
-
δ 65-70 ppm: The C2 carbon of the oxane ring.
-
δ 60-65 ppm: The C6 carbon of the oxane ring.
-
δ 20-35 ppm: The remaining methylene carbons of the oxane ring (C3, C4, C5).
6.3. Predicted IR Spectrum
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (weak to medium): C≡C stretch of the terminal alkyne.
-
~2850-3000 cm⁻¹ (strong): C-H stretches of the saturated oxane ring.
-
~1100 cm⁻¹ (strong): C-O-C stretch of the ether linkage in the oxane ring.
Conclusion
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its commercial availability, coupled with the straightforward, proposed synthetic route, makes it an accessible tool for researchers. The ability of its terminal alkyne to participate in highly efficient and selective "click" reactions provides a powerful method for the construction of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their synthetic and drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Protein Labeling with an Ethynyl-Bearing Amino Acid Analog
Introduction: Illuminating the Proteome in its Native Context
The ability to visualize and identify newly synthesized proteins within the complex and dynamic environment of a living cell is paramount to advancing our understanding of cellular physiology, disease pathology, and the mechanisms of drug action. Traditional methods for protein analysis often require cell lysis, which obliterates the spatiotemporal context of protein function. To overcome this limitation, bioorthogonal chemistry has emerged as a powerful toolset for labeling and profiling biomolecules in their native environment.[1] This guide provides a detailed protocol for the metabolic labeling of proteins in live mammalian cells using L-Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine bearing a terminal alkyne group.[2][3]
This two-step labeling strategy leverages the cell's own translational machinery to incorporate the alkyne-tagged amino acid into newly synthesized proteins.[2] The incorporated alkyne then serves as a bioorthogonal handle for covalent modification with a reporter molecule, such as a fluorophore or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4] This approach enables the selective detection and subsequent analysis of nascent proteomes, providing invaluable insights into protein synthesis, localization, and turnover in response to various stimuli.
Principle of the Method: A Two-Step Bioorthogonal Labeling Strategy
The labeling strategy is predicated on two key steps: the metabolic incorporation of an alkyne-containing amino acid analog and the subsequent bioorthogonal ligation to a reporter molecule.
-
Metabolic Incorporation of L-Homopropargylglycine (HPG): L-Homopropargylglycine is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an ethynyl group.[2] When introduced to cell culture medium, HPG is recognized by the cell's native methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine during translation.[2] This process effectively tags the nascent proteome with a bioorthogonal alkyne handle. To enhance the incorporation efficiency, cells are often cultured in a methionine-deficient medium prior to and during HPG labeling.[3][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following metabolic labeling, the alkyne-tagged proteins are detected by a "click" reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin). The CuAAC reaction forms a stable triazole linkage between the alkyne on the protein and the azide on the reporter molecule.[1] This reaction is highly specific and does not interfere with native cellular components, making it ideal for use in complex biological systems.[1] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the metabolic labeling of proteins in live mammalian cells with HPG, followed by fluorescent detection via CuAAC.
Materials and Reagents
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium[5]
-
Dialyzed Fetal Bovine Serum (dFBS)[7]
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)[3]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[3]
-
Click chemistry detection reagents:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) (optional, but recommended to reduce cytotoxicity)[8]
-
-
Nuclear stain (e.g., Hoechst 33342)[5]
-
Bovine Serum Albumin (BSA)
Detailed Experimental Protocol
Step 1: Metabolic Labeling of Proteins with HPG
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate for microscopy) at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of labeling. Allow the cells to adhere and recover overnight.[3]
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, gently aspirate the complete culture medium, wash the cells once with warm PBS, and replace it with pre-warmed methionine-free medium supplemented with dFBS. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[3][5]
-
HPG Labeling: Prepare a working solution of HPG in methionine-free medium at the desired final concentration. A typical starting concentration is 50 µM, but this should be optimized for each cell line and experimental condition.[2][5] Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the rate of protein synthesis in the cell line and the experimental goals.[9]
-
Cell Harvest/Fixation: After the labeling period, aspirate the HPG-containing medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell fixation.
Step 2: Cell Fixation and Permeabilization
-
Fixation: Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[3]
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[3]
-
Permeabilization: Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the intracellular labeled proteins.[3]
Step 3: Click Chemistry Reaction for Fluorescent Detection
-
Prepare the Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The following is an example for one coverslip in a 6-well plate (0.5 mL total volume). Components should be added in the order listed.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| PBS | - | 439 µL | - |
| Fluorescent Azide | 10 mM in DMSO | 1 µL | 20 µM |
| CuSO₄ | 100 mM in H₂O | 5 µL | 1 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 5 µL | 5 mM |
-
Incubation: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. Add 0.5 mL of the freshly prepared click reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.[3]
-
Washing: Remove the click reaction cocktail and wash the cells once with 3% BSA in PBS, followed by one wash with PBS.[3]
Step 4: DNA Staining and Imaging
-
Nuclear Staining: If desired, incubate the cells with a nuclear stain such as Hoechst 33342 (e.g., 5 µg/mL in PBS) for 30 minutes at room temperature, protected from light.[5]
-
Final Washes: Wash the cells twice with PBS.[5]
-
Mounting and Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for metabolic protein labeling and detection.
Mechanism of CuAAC Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Self-Validating System: Essential Control Experiments
To ensure the specificity and reliability of the labeling, a series of control experiments are indispensable.
| Control Experiment | Purpose | Expected Outcome |
| No HPG Labeling | To assess background fluorescence from the click chemistry reagents. | No or minimal fluorescence signal. |
| No Click Reaction | To confirm that the fluorescence signal is dependent on the azide-alkyne cycloaddition. | No or minimal fluorescence signal. |
| Competition with Excess Methionine | To demonstrate that HPG is incorporated through the methionine biosynthetic pathway. | A significant reduction in fluorescence signal compared to the standard labeling. |
| Protein Synthesis Inhibition | To verify that HPG is incorporated during active protein synthesis. | No or minimal fluorescence signal when cells are pre-treated with a protein synthesis inhibitor (e.g., cycloheximide).[7] |
Data Analysis and Interpretation
The primary output of this protocol is fluorescence microscopy images. The intensity and localization of the fluorescent signal provide information about the rate and location of new protein synthesis. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity per cell or within specific subcellular compartments.[10] The data can be presented as representative images, bar graphs comparing fluorescence intensities across different experimental conditions, or colocalization analysis with markers for specific organelles.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or No Fluorescent Signal | - Inefficient HPG incorporation.- Inactive click chemistry reagents.- Insufficient cell permeabilization. | - Optimize HPG concentration and incubation time.- Ensure the sodium ascorbate solution is freshly prepared.- Increase permeabilization time or try a different permeabilization agent. |
| High Background Fluorescence | - Non-specific binding of the fluorescent azide.- Incomplete removal of excess reagents. | - Decrease the concentration of the fluorescent azide.- Increase the number and duration of wash steps after the click reaction.[11] |
| Cell Death or Altered Morphology | - Cytotoxicity from HPG or click chemistry reagents. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of HPG.- Use a copper-chelating ligand (e.g., THPTA) to reduce copper toxicity.[8] |
Conclusion: A Versatile Tool for Proteome Dynamics
The metabolic labeling of proteins with HPG followed by click chemistry detection is a robust and versatile method for studying nascent proteomes in live cells. This technique offers a powerful alternative to traditional methods, enabling the spatiotemporal analysis of protein synthesis with high sensitivity and specificity. By following the detailed protocols and incorporating the appropriate controls, researchers can confidently apply this methodology to gain deeper insights into a wide range of biological processes and disease states.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
The Strategic Incorporation of 2-Ethynyloxane in Modern Drug Design: A Guide for Medicinal Chemists
Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Discovery with Saturated Heterocycles
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and sp²-rich molecules. The introduction of three-dimensional (3D) structural motifs is a proven strategy to enhance drug-like properties. Saturated heterocycles, such as the oxane (tetrahydropyran) ring, are particularly valuable in this regard. When functionalized with a reactive handle like a terminal alkyne, as in the case of 2-ethynyloxane , these building blocks become powerful tools for navigating chemical space and constructing complex, bioactive molecules. This guide provides an in-depth exploration of the applications of this compound and related alkyne-functionalized saturated heterocycles in medicinal chemistry, offering both strategic insights and practical protocols for the modern drug hunter.
The Rationale for this compound in Drug Design: A Physicochemical Perspective
The decision to incorporate a specific building block into a drug candidate is a multifactorial one, driven by the desire to optimize a delicate balance of properties. This compound, a molecule combining a saturated tetrahydropyran ring with a terminal alkyne, offers a unique constellation of features that can be strategically leveraged.
The Oxane Ring: A Privileged Scaffold for Enhancing Drug-like Properties
The tetrahydropyran (THP) moiety is a common feature in numerous approved drugs and natural products. Its prevalence is due to the favorable physicochemical properties it often imparts:
-
Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many other aliphatic or aromatic systems, which can lead to an improved pharmacokinetic profile.
-
Reduced Lipophilicity: The polarity introduced by the oxygen atom can help to modulate a molecule's lipophilicity (logP), a key factor in permeability, promiscuity, and overall drug-likeness.
-
Vectorial Exit from Binding Pockets: The defined chair-like conformation of the THP ring can provide a valuable 3D scaffold to orient substituents towards specific vectors in a protein binding pocket, potentially increasing potency and selectivity.
The Ethynyl Group: A Versatile Functional Handle and Bioisostere
The terminal alkyne, or ethynyl group, is far more than just a reactive handle. It has been recognized as a privileged structural feature in its own right.[1]
-
"Click" Chemistry Linchpin: The terminal alkyne is the key functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction. This reaction's high efficiency, selectivity, and biocompatibility make it a premier tool for bioconjugation, fragment-based drug discovery, and the synthesis of complex molecules.[2]
-
Bioisosteric Replacement: The linear and rigid nature of the ethynyl group allows it to act as a bioisostere for a variety of other functional groups, including halogens (like iodine), nitriles, and even small aromatic rings.[3][4] This can be a powerful strategy to modulate binding interactions, improve metabolic stability, or circumvent intellectual property.
-
Structural Rigidity and Directionality: The sp-hybridized carbons of the alkyne create a linear and rigid element within a molecule. This can be used to lock in a specific conformation or to project other functional groups in a precise direction to interact with a biological target.[4]
This compound: The Synergy of Scaffold and Handle
By combining the THP ring with an ethynyl group, this compound emerges as a building block that can simultaneously introduce favorable 3D architecture and a versatile chemical handle for further elaboration. This makes it an attractive starting point for generating libraries of diverse compounds with enhanced drug-like properties.
Core Applications and Methodologies
The primary application of this compound in medicinal chemistry is as a building block for the synthesis of more complex molecules, most notably through CuAAC click chemistry.
Application Note: Fragment-Based Lead Discovery (FBLD) and Lead Optimization
In FBLD, small, low-complexity fragments that bind weakly to a target are identified and then grown or linked together to create a more potent lead molecule. This compound can be used to functionalize a fragment with an alkyne handle. This "alkyne-tagged" fragment can then be "clicked" to a library of azide-containing fragments to rapidly explore the chemical space around the initial hit and identify linkers that improve binding affinity.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the "clicking" of this compound to an azide-containing molecule of interest (R-N₃).
Materials:
-
This compound (CAS: 76928-53-5)[5]
-
Azide-containing compound (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example:
-
This compound in the chosen co-solvent (e.g., 100 mM).
-
R-N₃ in the chosen co-solvent or water (e.g., 100 mM).
-
CuSO₄·5H₂O in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 1 M, prepare fresh).
-
THPTA in water (e.g., 250 mM).
-
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide-containing compound (R-N₃) (1.0 equivalent) in the chosen solvent system.
-
Add this compound (1.1 to 1.5 equivalents).
-
If using a ligand, add THPTA (typically 5 equivalents relative to copper).
-
-
Initiation of the Reaction:
-
In a separate tube, premix the CuSO₄ solution (typically 0.05 to 0.25 mM final concentration) with the THPTA solution if used.
-
Add the copper/ligand solution to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5 to 10 equivalents relative to copper).
-
-
Reaction Monitoring and Work-up:
-
The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reactions are often complete within 1 to 24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Sodium Ascorbate: This is a reducing agent that reduces the Cu(II) from the copper sulfate salt to the catalytically active Cu(I) species in situ.
-
THPTA Ligand: In biological systems or with sensitive substrates, the copper catalyst can cause oxidative damage. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the re-oxidation of Cu(I) to Cu(II), especially for sluggish reactions.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76928-53-5 | [5] |
| Molecular Formula | C₇H₁₀O | [5] |
| Molecular Weight | 110.15 g/mol | [5] |
| Storage | -20°C | [5] |
Visualization of the CuAAC Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Characterization of this compound Derivatives
The successful synthesis of a new molecule is contingent on its unambiguous structural characterization. For triazole products derived from this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques.
Application Note: Structural Verification of the Triazole Product
-
¹H NMR: The formation of the 1,4-disubstituted triazole ring will result in a new singlet in the aromatic region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm, corresponding to the triazole proton. The disappearance of the terminal alkyne proton signal (usually a triplet around 2.5 ppm) from this compound is also a key indicator of a successful reaction. The signals corresponding to the protons on the THP ring and the 'R' group of the azide will also be present, likely with some shifts in their chemical environment.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear as new signals in the ¹³C NMR spectrum, typically between 120 and 150 ppm. The signals for the sp-hybridized carbons of the starting alkyne (around 70-90 ppm) will be absent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the new molecule. The observed mass should correspond to the calculated exact mass of the expected triazole product.
Protocol 2: Characterization of a 1,2,3-Triazole Derivative of this compound
Objective: To confirm the structure of the product from Protocol 1.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-Resolution Mass Spectrometer (e.g., ESI-TOF)
Procedure:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
MS: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is particularly useful for confirming the connectivity of the THP ring to the triazole.
-
-
MS Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a high-resolution mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Analysis:
-
NMR:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum.
-
Use the 2D NMR data to confirm all assignments and the overall connectivity of the molecule.
-
-
MS:
-
Compare the experimentally measured m/z value of the [M+H]⁺ ion with the theoretically calculated value for the expected molecular formula. The difference should be within a few parts per million (ppm).
-
-
Visualization of Key Structural Features
Caption: Transformation of this compound and an azide to a 1,2,3-triazole.
Future Outlook and Advanced Applications
The utility of this compound and its derivatives is not limited to simple "click" reactions. As our understanding of medicinal chemistry evolves, so too will the applications of such versatile building blocks.
-
Targeted Drug Delivery: The alkyne handle can be used to attach the THP-containing molecule to larger delivery systems, such as antibody-drug conjugates (ADCs), to target specific cells or tissues.
-
PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, the alkyne can serve as an attachment point for linking a target-binding warhead to an E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).
-
Chemical Biology Probes: A this compound-containing molecule can be used as a chemical probe. After binding to its biological target, a fluorescent or affinity tag can be "clicked" on to visualize or isolate the target protein.
Conclusion
This compound represents a valuable convergence of two important concepts in modern medicinal chemistry: the use of saturated heterocycles to impart favorable physicochemical properties and the application of the ethynyl group as a versatile handle for efficient chemical transformations. While its direct incorporation into an approved drug is yet to be seen, its potential as a strategic building block in the synthesis of novel, three-dimensional, and drug-like molecules is clear. By understanding the rationale behind its use and mastering the protocols for its application, researchers, scientists, and drug development professionals can effectively leverage this compound to accelerate their discovery programs.
References
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. usbio.net [usbio.net]
Metabolic Labeling of Glycans with 2-Ethynyloxane: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the metabolic labeling of glycoconjugates using 2-ethynyloxane, a powerful alkyne-modified sugar analog. This technique, a cornerstone of chemical biology, allows for the visualization and characterization of glycans in a variety of biological contexts. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust method for studying glycosylation.
Introduction: Unveiling the Glycome with Chemical Precision
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes, including cell-cell recognition, signaling, and immune responses.[1] Aberrant glycosylation is a hallmark of numerous diseases, making the study of glycans, or "glycomics," a critical frontier in biomedical research.
Metabolic glycan labeling, also known as metabolic oligosaccharide engineering (MOE), offers a powerful approach to study glycans in their native environment.[2][3] This technique involves introducing cells to synthetic monosaccharide analogs bearing a bioorthogonal chemical reporter group, such as an alkyne.[4] These unnatural sugars are taken up by cells and integrated into glycan structures through the cell's own metabolic pathways.[2] The incorporated chemical reporter then serves as a handle for covalent ligation to a probe molecule, enabling visualization and enrichment.[5][6]
This compound, an alkyne-containing sugar analog, is a valuable tool for metabolic glycan labeling. Its small, bio-inert alkyne group is readily incorporated into various glycoconjugates and can be specifically detected via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8] This two-step approach provides a highly sensitive and specific method for studying glycan dynamics and function.[1]
Principle of the Technology
The metabolic labeling and detection process using this compound is a sequential, two-step procedure:
-
Metabolic Incorporation: Cells are cultured in the presence of a peracetylated form of this compound. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the native this compound is processed by the cellular machinery and incorporated into newly synthesized glycans.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycans are then covalently labeled with an azide-containing probe (e.g., a fluorescent dye or biotin) through the CuAAC reaction.[9] This reaction is highly specific and proceeds with high efficiency under biologically compatible conditions.[10]
This strategy allows for the robust and specific attachment of reporter molecules for a variety of downstream applications, including fluorescence microscopy, flow cytometry, western blotting, and mass spectrometry-based glycoproteomic analysis.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the metabolic labeling of cells with this compound and subsequent detection.
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol outlines the general procedure for introducing this compound into cultured adherent cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated this compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 50-70% confluency.
-
Probe Preparation: Prepare the desired final concentration of peracetylated this compound by diluting the stock solution in pre-warmed complete culture medium. Optimal concentrations should be determined empirically for each cell type and experimental setup but typically range from 25 to 100 µM.
-
Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvest:
-
For applications requiring cell lysates (e.g., Western Blot, Mass Spectrometry):
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
For applications requiring intact cells (e.g., Fluorescence Microscopy, Flow Cytometry):
-
Wash the cells twice with PBS.
-
Cells can be fixed for imaging or detached using trypsin for flow cytometry.
-
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol details the "clicking" of an azide-functionalized reporter molecule to the alkyne-labeled biomolecules within a cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS
Click Reaction Cocktail Preparation (Prepare fresh):
For a single 50 µL lysate sample (1-5 mg/mL), the following volumes are recommended. A master mix can be prepared for multiple samples.
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| PBS | - | 90 µL | - |
| Azide Reporter | 2.5 mM in DMSO/water | 20 µL | Varies |
| THPTA | 100 mM in water | 10 µL | 5 mM |
| CuSO₄ | 20 mM in water | 10 µL | 1 mM |
| Sodium Ascorbate | 300 mM in water | 10 µL | 15 mM |
Procedure:
-
To a 1.5 mL microfuge tube, add 50 µL of the alkyne-labeled protein lysate.
-
Add 90 µL of PBS.
-
Add 20 µL of the azide detection reagent. Vortex briefly.
-
Add 10 µL of the THPTA solution. Vortex briefly.
-
Add 10 µL of the CuSO₄ solution. Vortex briefly.
-
Initiate the click reaction by adding 10 µL of the freshly prepared sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
The click-labeled lysate is now ready for downstream analysis.
Protocol 3: Fluorescence Microscopy of Labeled Cells
This protocol describes the visualization of this compound-labeled glycoproteins in fixed cells.
Materials:
-
Adherent cells cultured on coverslips and labeled with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail (as in Protocol 2, using a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash the labeled cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If visualizing intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the Click Reaction Cocktail with a fluorescent azide probe. Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound reagents.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Western Blot Analysis of Labeled Glycoproteins
This protocol details the detection of this compound-labeled glycoproteins by western blot.
Materials:
-
Click-labeled cell lysate (from Protocol 2, using a biotin-azide)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Standard western blot equipment
Procedure:
-
Sample Preparation: Mix the biotin-clicked cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by molecular weight.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Acquire the chemiluminescent signal using a digital imager or X-ray film.
Visualization and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for metabolic labeling with this compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or No Signal | Inefficient cellular uptake of this compound. | Optimize the concentration and incubation time of this compound. Ensure the peracetylated form is used for better cell permeability. |
| Inefficient click chemistry reaction. | Prepare fresh click chemistry reagents, especially the sodium ascorbate solution. Ensure the correct concentrations of all components are used.[9] | |
| High Background Signal | Non-specific binding of the azide probe. | Ensure thorough washing steps after the click reaction. Include a no-alkyne control to assess background.[12] |
| Residual copper catalyst. | After the click reaction, wash with a copper chelator like EDTA.[12] | |
| Cell Toxicity | High concentration of this compound. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[12] |
Conclusion
Metabolic labeling with this compound, coupled with click chemistry, is a versatile and powerful technique for the study of glycosylation. The protocols provided in this guide offer a robust framework for researchers to visualize and analyze glycans in a cellular context. By carefully optimizing experimental conditions and employing appropriate controls, this method can yield valuable insights into the complex world of glycobiology and its role in health and disease.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
2-Ethynyloxane: A Versatile C-7 Synthon for Heterocyclic and Carbocyclic Construction
Introduction
In the landscape of modern organic synthesis, the demand for versatile and readily functionalizable building blocks is paramount for the efficient construction of complex molecular architectures. 2-Ethynyloxane, also known as 2-ethynyltetrahydropyran, has emerged as a valuable C-7 synthon, offering a unique combination of a reactive terminal alkyne and a stable cyclic ether moiety. This application note provides a comprehensive overview of the utility of this compound in a variety of synthetic transformations, including cycloaddition and cross-coupling reactions, highlighting its potential in the synthesis of novel heterocyclic and carbocyclic frameworks for applications in drug discovery and materials science. The inherent chirality of this compound at the C-2 position also presents opportunities for stereoselective synthesis.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 76928-53-5 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 110.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Storage | Store at -20°C for long-term stability. For maximum recovery, centrifuge the vial before opening. | --INVALID-LINK-- |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many alkynes, care should be taken to avoid conditions that could lead to polymerization or decomposition, such as exposure to high temperatures or certain metals.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-chlorotetrahydropyran with an acetylide salt. This straightforward nucleophilic substitution provides good yields of the desired product.
Protocol: Synthesis of this compound
Materials:
-
2-Chlorotetrahydropyran
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-chlorotetrahydropyran (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a wide array of chemical transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[1] The copper-catalyzed variant (CuAAC) offers excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[2] this compound is an excellent substrate for this reaction, allowing for the facile introduction of the tetrahydropyran moiety into a variety of molecular scaffolds.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 1-(benzyl)-4-(tetrahydropyran-2-yl)-1H-1,2,3-triazole.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct connection of the this compound moiety to aromatic and vinylic systems, providing access to a wide range of functionalized products.
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous toluene, followed by iodobenzene (1.0 eq), triethylamine (2.0 eq), and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)tetrahydropyran.
Precursor to Spiroketals
The oxane ring of this compound makes it an attractive precursor for the synthesis of spiroketals, which are important structural motifs in many natural products with significant biological activity.[4] The ethynyl group can be functionalized to introduce a second hydroxyl group, which can then undergo acid-catalyzed cyclization to form the spiroketal core.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its readily accessible terminal alkyne functionality allows for participation in a wide range of high-yield and selective reactions, including copper-catalyzed azide-alkyne cycloadditions and Sonogashira cross-couplings. The stable tetrahydropyran ring not only imparts favorable physicochemical properties but also serves as a synthetic handle for the construction of more complex heterocyclic systems such as spiroketals. The protocols provided herein offer a starting point for the exploration of this compound's reactivity and its application in the synthesis of novel compounds for various scientific disciplines.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic addition - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Bioconjugation Utilizing 2-Ethynyloxane
Introduction: Situating 2-Ethynyloxane in the Bioconjugation Landscape
The precise, covalent linkage of molecules to proteins, peptides, nucleic acids, and other biomolecules—a field known as bioconjugation—is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1][2] Among the most powerful tools in the bioconjugation arsenal is the family of reactions known as "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[3][4]
Central to click chemistry is the azide-alkyne cycloaddition. This reaction class is broadly divided into two major pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, which involves the reaction of a terminal alkyne with an azide, facilitated by a copper(I) catalyst. This reaction is exceptionally efficient and regiospecific, exclusively forming a 1,4-disubstituted triazole linker.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A more recent, bioorthogonal advancement that utilizes a strained cyclic alkyne (typically a cyclooctyne derivative) to react with an azide without the need for a metal catalyst.[6][7] The reaction is driven by the release of ring strain, making it ideal for applications in living systems where copper toxicity is a concern.[8]
This guide focuses on This compound , a molecule featuring a terminal alkyne attached to an oxane (tetrahydropyran) ring. Due to its structure as a terminal, non-strained alkyne, this compound is a substrate for the CuAAC pathway . It is not suitable for catalyst-free SPAAC reactions.
The inclusion of the oxane ring is a deliberate design choice. Saturated heterocyclic motifs like oxane and the related oxetane are increasingly utilized in medicinal chemistry to enhance key drug-like properties.[9][10] They can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability by blocking potential sites of metabolism, without significantly increasing molecular weight.[11] Therefore, incorporating this compound into a bioconjugate can be a strategic decision to improve the overall pharmacokinetic profile of the final molecule.
This document provides a detailed exploration of the CuAAC mechanism as it applies to this compound, comprehensive protocols for its use in bioconjugation, and an analysis of the strategic advantages conferred by the oxane scaffold.
Section 1: The Underlying Chemistry - CuAAC Mechanism
The CuAAC reaction proceeds via a catalytic cycle that dramatically accelerates the rate of triazole formation by orders of magnitude compared to the uncatalyzed thermal reaction.[3] This efficiency and specificity have cemented its role in creating stable bioconjugates.
Mechanism Overview: The accepted mechanism involves the copper(I) catalyst coordinating with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide-functionalized biomolecule. A sequence of steps involving a six-membered cupracycle intermediate leads to the irreversible formation of the stable 1,2,3-triazole ring and regeneration of the copper(I) catalyst.[5][12]
Caption: Catalytic cycle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparison of Major Alkyne-Azide Ligation Chemistries
The choice between CuAAC and SPAAC is application-dependent, driven primarily by the tolerance of the system to copper.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Substrate | Terminal Alkynes (e.g., this compound) | Strained Cycloalkynes (e.g., BCN, DIBO) |
| Catalyst Required | Yes (Copper (I)) | No (Bioorthogonal) |
| Reaction Rate | Very Fast (with catalyst) | Fast to Ultrafast (depends on cyclooctyne) |
| Biocompatibility | Limited in living systems due to copper toxicity | Excellent; widely used in vivo |
| Reagent Size | Small, minimal steric footprint | Bulky, hydrophobic cyclooctyne |
| Primary Use Case | In vitro conjugation, material science, drug synthesis | Live-cell imaging, in vivo conjugation, proteomics |
Section 2: Experimental Protocols for this compound Conjugation
This section provides a detailed, step-by-step methodology for the conjugation of an azide-modified protein to a payload functionalized with this compound.
Workflow Overview
The general workflow involves preparing the biomolecule and the alkyne payload, setting up the catalyzed reaction, allowing the conjugation to proceed, and finally, purifying the resulting bioconjugate.
Caption: Step-by-step workflow for a typical CuAAC bioconjugation experiment.
Protocol 2.1: Labeling of an Azide-Modified Protein with a this compound Payload
This protocol describes a robust method for conjugating a small molecule payload containing a this compound handle to a protein that has been functionalized with azide groups (e.g., via metabolic labeling with an azido-sugar or chemical modification of lysine residues).
Materials:
-
Azide-Modified Protein: 1-10 mg/mL solution in a non-amine, non-thiol containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
This compound Payload: 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand: 50 mM stock solution in water. Causality Note: The ligand is critical to stabilize the Cu(I) oxidation state and prevent protein precipitation and oxidative damage.[5]
-
Sodium Ascorbate: 100 mM stock solution in water, freshly prepared. Causality Note: Ascorbate acts as the reducing agent, converting the stable Cu(II) precursor to the active Cu(I) catalyst in situ.[5]
-
Buffer: PBS, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette.
-
Analysis Tools: SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 10-50 µM).
-
PBS buffer to adjust the volume.
-
This compound payload stock solution (add a 10-50 fold molar excess over the protein). Ensure the final DMSO concentration remains below 5% (v/v) to maintain protein integrity.
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use. Causality Note: Premixing ensures the ligand complexes with the copper before it is added to the protein, minimizing potential side reactions.
-
Mix equal volumes of the 50 mM CuSO₄ and 50 mM THPTA stock solutions.
-
Vortex briefly. The final concentration of the premix is 25 mM for each component.
-
-
Initiate the Conjugation:
-
Add the freshly prepared 100 mM Sodium Ascorbate solution to the protein/alkyne mixture to a final concentration of 1-2 mM.
-
Immediately add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 0.5-1 mM.
-
Gently mix by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking or rotation. The optimal time may vary depending on the specific reactants and should be optimized.
-
-
Purification of the Conjugate:
-
Remove the unreacted payload and catalyst components using an appropriate method.
-
For proteins >20 kDa: Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).
-
For larger volumes or more sensitive proteins: Perform dialysis against the storage buffer at 4°C with several buffer changes.
-
-
Analysis and Validation:
-
SDS-PAGE: Analyze the purified conjugate alongside the starting protein. A successful conjugation will show a band shift corresponding to the mass of the attached payload. If the payload is fluorescent, the gel can be imaged on a fluorescence scanner.
-
Mass Spectrometry: For precise confirmation and to determine the degree of labeling, analyze the conjugate by ESI-MS or MALDI-TOF. The resulting mass spectrum will show an increase in mass corresponding to the number of payloads attached.
-
Section 3: Application Note - The Strategic Value of the Oxane Moiety
While simple alkynes like propargylamine can serve as conjugation handles, the choice of this compound is often a deliberate strategy in drug development to enhance the properties of the final bioconjugate. The tetrahydropyran (oxane) ring acts as a "pharmacokinetic modulator."
Key Advantages:
-
Improved Aqueous Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve the solubility of hydrophobic payloads in aqueous buffers. This is a well-established strategy in medicinal chemistry.[9][10]
-
Metabolic Stability: The oxane ring is a relatively stable, non-labile scaffold. Placing it adjacent to a metabolically susceptible site on a payload can sterically hinder enzymatic degradation, thereby increasing the in vivo half-life of the conjugate.
-
Reduced Lipophilicity: In drug design, high lipophilicity can lead to poor solubility, non-specific binding, and toxicity. Replacing a lipophilic group (like a gem-dimethyl or alkyl chain) with a more polar oxane ring can fine-tune the lipophilicity of a payload, leading to a better overall drug profile.[11]
-
Conformational Rigidity: The chair-like conformation of the oxane ring introduces a degree of three-dimensional structure and conformational rigidity that can be beneficial for optimizing binding interactions of the payload with its biological target.
By employing this compound, a researcher is not just attaching a linker; they are simultaneously installing a proven pharmaceutical scaffold to potentially improve the performance and "drug-likeness" of the resulting bioconjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Imaging with 2-Ethynyloxane-Derived Probes
Introduction: Illuminating Biology in its Native State
The study of dynamic biological processes within a living organism presents a formidable challenge: how to visualize specific molecules or events with high precision without perturbing the system's natural state.[1] Bioorthogonal chemistry provides an elegant solution, offering a toolkit of chemical reactions that can proceed within living systems without interfering with native biochemical processes.[2][3] At the forefront of this field is the Nobel prize-winning azide-alkyne cycloaddition, or "click chemistry".[4] This reaction's high specificity, efficiency, and biocompatibility have made it an indispensable tool for molecular imaging.[5][6]
This guide focuses on the practical application of alkyne-containing probes, exemplified by 2-ethynyloxane derivatives, for in vivo imaging. These probes serve as one half of a powerful detection system. The core principle involves two steps: first, a biological target is metabolically labeled with a precursor molecule carrying an azide group. Second, an alkyne-bearing probe, often conjugated to a reporter molecule like a fluorophore, is administered. This probe then "clicks" with the azide-labeled biomolecule in vivo, enabling precise visualization. This document provides the foundational principles, detailed experimental protocols, and expert insights required to successfully implement this technology for studying cell proliferation, glycan dynamics, and lipid metabolism in live animal models.
Part 1: The Core Principle: Bioorthogonal Ligation In Vivo
The Azide-Alkyne "Click" Reaction
The foundation of this imaging strategy is the cycloaddition reaction between an azide (–N₃) and a terminal alkyne (–C≡CH). This reaction is "bioorthogonal" because neither functional group is naturally present in most biological systems, ensuring the reaction occurs only between the intended partners.[7] Two main versions are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction. However, the requisite copper(I) catalyst exhibits cellular toxicity, which largely restricts its use to ex vivo analysis of tissues from a labeled animal or in systems where transient toxicity is manageable.[4][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome copper toxicity, SPAAC utilizes a cyclooctyne, an eight-membered ring containing an alkyne bond. The high ring strain of this molecule allows it to react spontaneously with azides without a metal catalyst.[9] This "copper-free" click chemistry is the preferred method for imaging in live cells and whole organisms.[2][9] Probes derived from this compound would typically be used in CuAAC, while more complex cyclooctyne derivatives are needed for SPAAC.
The Two-Component "Metabolic Labeling & Detection" Strategy
The power of this technique lies in its ability to hijack the cell's own metabolic pathways to install a chemical reporter (the azide) onto a specific class of biomolecules. The subsequent detection with an alkyne-probe provides spatial and temporal information about that biomolecule's synthesis and localization.
Part 2: Application I - Monitoring Cell Proliferation with 5-Ethynyl-2'-deoxyuridine (EdU)
One of the most robust and widely adopted applications of click chemistry in vivo is the measurement of DNA synthesis to identify proliferating cells.[10]
Scientific Principle
The probe 5-ethynyl-2'-deoxyuridine (EdU) is an analog of the nucleoside thymidine.[11] During the S-phase of the cell cycle, actively dividing cells incorporate EdU into newly synthesized DNA.[12] The ethynyl group on EdU then serves as a handle for covalent reaction with a fluorescently-labeled azide probe. This method is a significant improvement over the traditional bromodeoxyuridine (BrdU) assay, as EdU detection does not require harsh acid or heat-induced DNA denaturation, better preserving tissue architecture and allowing for multiplexing with other stains.[12][13]
Detailed Protocol: In Vivo EdU Cell Proliferation Assay for Rodent Models
This protocol outlines the general steps for labeling proliferating cells in a mouse model, followed by ex vivo detection in tissue sections.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Sterile PBS or 0.9% Saline
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Click-iT™ EdU Cell Proliferation Kit components (or individually sourced: CuSO₄, fluorescent azide, reaction buffer, buffer additive/reducing agent like sodium ascorbate)[11]
-
Tissue fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting medium
Procedure:
-
EdU Administration (The "Pulse"):
-
Rationale: The goal is to deliver EdU systemically so it is available for incorporation by any cell in S-phase during the pulse window. The dose and duration determine which cell populations are labeled.
-
Method A: Intraperitoneal (IP) Injection: Dissolve EdU in sterile PBS. A common dose is 50-100 mg/kg body weight. This provides a short, sharp pulse of EdU availability.
-
Method B: Drinking Water: For continuous labeling over several days, add EdU to the drinking water at a concentration of 0.5-1.0 mg/mL.[11] Prepare fresh and protect from light.
-
-
Labeling Period (The "Chase"):
-
Rationale: Following the EdU pulse, a "chase" period allows the labeled cells to progress through the cell cycle or differentiate. The length of the chase is critical and depends entirely on the biological question being asked. For simple proliferation snapshots, a short chase of 2-4 hours is common.
-
-
Tissue Harvesting and Fixation:
-
Euthanize the animal according to approved institutional protocols.
-
Perfuse with PBS followed by 4% PFA to fix the tissues.
-
Dissect the tissue of interest and postfix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks. Embed in OCT compound and freeze for cryosectioning.
-
-
Tissue Sectioning and Permeabilization:
-
Cut tissue sections (10-20 µm) and mount on slides.
-
Wash sections 2x with PBS.
-
Rationale: The cell and nuclear membranes must be permeabilized to allow the click reaction components to access the nuclear DNA.
-
Incubate sections in permeabilization buffer (0.5% Triton® X-100 in PBS) for 20 minutes at room temperature.
-
-
Click Reaction Detection:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in buffer.[8]
-
Causality: The reducing agent (e.g., sodium ascorbate) reduces Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) state in situ.
-
Remove the permeabilization buffer and add the click reaction cocktail to the sections. Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash sections 3x with PBS.
-
Incubate with a nuclear counterstain like Hoechst or DAPI (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Wash 2x with PBS.
-
-
Mounting and Imaging:
-
Mount a coverslip using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain. EdU-positive cells will show bright nuclear fluorescence.
-
Data Interpretation and Essential Controls
-
Expected Result: Crisp fluorescent signal co-localized with the nuclear counterstain in a subset of cells. The number of positive cells reflects the proliferative index during the EdU pulse.
-
Negative Control 1 (No EdU): An animal that did not receive EdU but is otherwise processed identically. This is critical to assess background fluorescence from the detection reagents.
-
Negative Control 2 (No Click Cocktail): An animal that received EdU, but its tissue sections are incubated in a "cocktail" lacking the fluorescent azide or copper catalyst. This confirms the signal is specific to the click reaction.
| Parameter | Recommendation for Mouse Model | Rationale / Notes |
| EdU Dose (IP) | 50 - 100 mg/kg | Balances robust labeling with minimal toxicity. Lower doses may be sufficient.[11] |
| EdU (Drinking Water) | 0.5 - 1.0 mg/mL | For labeling over longer periods (days) to track cell fate. |
| Pulse Duration | 2 - 24 hours | Short pulses capture a snapshot of S-phase cells; longer pulses label more cells. |
| Fixation Time | 4 - 24 hours in 4% PFA | Over-fixation can mask epitopes for co-staining; under-fixation leads to poor morphology. |
| Permeabilization | 20 min in 0.5% Triton X-100 | Essential for reagent access to nuclear DNA. Saponin can be a milder alternative. |
| Click Reaction Time | 30 minutes | Sufficient for complete reaction in thin tissue sections. |
Part 3: Application II - Visualizing Glycan Dynamics
Glycosylation, the attachment of sugar chains (glycans) to proteins and lipids, is critical for cell signaling, adhesion, and immunity. Altered glycosylation is a hallmark of many diseases, including cancer.[14]
Scientific Principle
By providing cells with a slightly modified "unnatural" sugar containing an azide group, this molecule can be taken up and incorporated into glycan structures through the cell's native metabolic pathways.[15][16] For example, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is processed through the sialic acid biosynthesis pathway, resulting in cell surfaces decorated with azido-sialic acids.[17][18] These bioorthogonal "handles" can then be detected in vivo by reaction with a probe containing a strained alkyne (for SPAAC) conjugated to an imaging agent (e.g., a near-infrared fluorophore).[14][19]
General Protocol: In Vivo Glycan Imaging
This protocol describes a conceptual workflow for non-invasive imaging of tumor glycosylation in a live mouse.
Procedure:
-
Administration of Azido-Sugar:
-
Select an appropriate acetylated azido-sugar (e.g., Ac₄ManNAz) to target the desired pathway. Acetylation increases cell permeability.
-
Administer the azido-sugar to the animal (e.g., via IP injection or oral gavage) daily for 3-7 days to achieve significant metabolic labeling of cell surface glycans.
-
-
Labeling Period:
-
Allow 24-48 hours after the final azido-sugar dose for clearance of unincorporated sugar before administering the detection probe.
-
-
Administration of Alkyne-Probe:
-
Rationale: For live in vivo imaging, a copper-free (SPAAC) reaction is mandatory. The probe must be a strained alkyne (e.g., a dibenzocyclooctyne, DIBO) conjugated to a near-infrared (NIR) fluorophore. NIR light (700-900 nm) has better tissue penetration and lower autofluorescence.[20]
-
Inject the alkyne-NIR probe intravenously (IV).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging using an appropriate imaging system (e.g., IVIS).
-
The signal accumulation in the tissue of interest (e.g., a tumor) relative to background tissues indicates the location of metabolically labeled glycans.
-
-
Validation (Ex Vivo):
-
After the final imaging time point, tissues can be harvested, sectioned, and imaged via fluorescence microscopy to confirm the cellular localization of the signal.
-
Part 4: Application III - Tracking Lipid Metabolism
Lipid metabolism is central to cell health, energy storage, and membrane biology. Dysregulation is linked to metabolic diseases and cancer.[21] Alkyne-modified lipids provide a powerful way to trace their metabolic fate.[22]
Scientific Principle
Cells readily take up fatty acids from their environment. By introducing a fatty acid analog with a terminal alkyne group (e.g., 17-octadecynoic acid), its path can be traced as it is incorporated into more complex lipids like triglycerides for storage in lipid droplets, or phospholipids for membrane construction.[22][23] Subsequent detection with an azide-fluorophore on fixed tissue sections reveals the subcellular distribution of these newly synthesized lipids.
General Protocol: Lipid Trafficking in Tissues
-
Administer Alkyne-Lipid: Administer the alkyne-functionalized fatty acid to the animal (e.g., complexed to BSA and injected, or via oral gavage).
-
Metabolic Chase: Allow a chase period appropriate for the process under study (e.g., hours for transport, days for storage turnover).
-
Tissue Processing: Harvest and fix tissues as described in the EdU protocol (Section 2.2).
-
Detection and Imaging: Perform the CuAAC click reaction on tissue sections using an azide-fluorophore, followed by co-staining (e.g., with a lipid droplet dye like BODIPY) and fluorescence microscopy.
| Alkyne-Lipid Analog | Biological Process Traced |
| Ethynyl-stearic acid | Incorporation into saturated lipids, membrane synthesis |
| Ethynyl-arachidonic acid | Eicosanoid synthesis, inflammatory signaling |
| Ethynyl-palmitic acid | Fatty acid oxidation, triglyceride synthesis |
References
- 1. Challenges and opportunities for in vivo imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pnas.org [pnas.org]
- 10. In Vivo EdU Cell Proliferation Assay for High-throughput Screening [baseclick.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Toward Quantitative in vivo Label-Free Tracking of Lipid Distribution in a Zebrafish Cancer Model [frontiersin.org]
- 22. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Functionalizing Biomolecules with 2-Ethynyloxane for Activity-Based Profiling
For correspondence: --INVALID-LINK--
Abstract
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct readout of the functional state of enzymes within complex biological systems.[1][2][3] A key component of ABPP is the design of chemical probes that can covalently label active enzymes.[2][4][5] This application note details the use of 2-ethynyloxane, a versatile chemical probe, for the functionalization of biomolecules, particularly serine hydrolases, enabling their subsequent detection and enrichment via bioorthogonal click chemistry.[6][7][8] We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and essential considerations for the successful application of this compound in activity-based profiling workflows.
Introduction to Activity-Based Protein Profiling (ABPP)
Traditional proteomic approaches excel at quantifying protein abundance but often fail to capture the functional state of the proteome.[2] Many enzymes exist in inactive forms (zymogens) or are regulated by post-translational modifications, meaning their concentration does not directly correlate with their activity.[9] ABPP addresses this limitation by employing active-site-directed chemical probes to covalently label and report on the functional status of enzymes in native biological systems, such as cell lysates, living cells, or even whole organisms.[1][3]
A typical activity-based probe (ABP) consists of three key components:
-
A reactive group (or "warhead"): This element is designed to covalently bind to a specific amino acid residue within the active site of a target enzyme or enzyme family.[2][4]
-
A linker: This component connects the reactive group to the reporter tag and can be modulated to improve probe solubility and reduce steric hindrance.[1][4]
-
A reporter tag: This moiety enables the detection and/or enrichment of probe-labeled proteins. Common tags include fluorophores for imaging, biotin for affinity purification, and bioorthogonal handles like alkynes or azides for subsequent chemical ligation.[4][5]
The modular design of ABPs allows for a two-step labeling approach that has become central to modern chemoproteomics. In this workflow, a probe containing a small, bioorthogonal handle (e.g., a terminal alkyne) is introduced to the biological sample. This minimalist tag is less likely to perturb cell permeability or enzymatic recognition compared to a bulky reporter group. Following the labeling reaction, a complementary reporter molecule bearing the corresponding azide is introduced and ligated to the alkyne-tagged protein via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8]
The Role of this compound as a Serine Hydrolase-Directed Probe
The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in processes ranging from digestion to neurotransmission.[9][10] These enzymes share a common catalytic mechanism centered on a highly reactive serine nucleophile within a catalytic triad.[10][11] This reactive serine is an ideal target for covalent modification by appropriately designed ABPs.
This compound is an oxane-based probe featuring a terminal alkyne. The strained oxetane ring is susceptible to nucleophilic attack by the activated serine residue in the active site of serine hydrolases.[9][12] This reaction results in the opening of the oxetane ring and the formation of a stable, covalent bond between the probe and the enzyme, effectively "tagging" the active enzyme with an alkyne handle.
The key advantages of using this compound include:
-
Broad-spectrum reactivity: It can label a wide range of active serine hydrolases.
-
Bioorthogonal handle: The terminal alkyne is a small, non-perturbative tag that is inert in biological systems but readily participates in click chemistry reactions.[6][7]
-
Versatility: The alkyne tag allows for the attachment of a wide array of reporter molecules (e.g., fluorophores, biotin) in a second step, providing experimental flexibility.[6]
Experimental Workflows and Protocols
This section provides detailed protocols for the use of this compound in ABPP experiments, from initial protein labeling to downstream analysis.
Overall Experimental Workflow
The general workflow for an ABPP experiment using this compound is a two-step process involving the initial labeling of target enzymes followed by the attachment of a reporter tag via click chemistry.
Caption: General workflow for activity-based protein profiling using this compound.
Protocol 1: Labeling of Serine Hydrolases in Cell Lysate
This protocol describes the labeling of active serine hydrolases in a complex proteome, such as a cell lysate.
Materials:
-
Cell lysate (prepared in a buffer without primary amines, e.g., PBS or Tris-free buffer, at a protein concentration of 1-2 mg/mL)
-
This compound (stock solution: 10 mM in anhydrous DMSO)
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine 50 µL of cell lysate (containing 50-100 µg of total protein) with 49 µL of PBS.
-
Add the Probe: Add 1 µL of the 10 mM this compound stock solution to the lysate mixture for a final concentration of 100 µM. For a negative control, add 1 µL of DMSO.
-
Expert Insight: The optimal probe concentration can vary depending on the target enzymes and should be determined empirically. A concentration range of 10-100 µM is a good starting point.
-
-
Incubate: Gently mix the reaction and incubate at 37°C for 30-60 minutes.
-
Causality: This incubation allows the this compound to covalently react with the active site serines of hydrolases in the lysate.
-
-
Proceed to Click Chemistry: The alkyne-labeled proteome is now ready for the CuAAC reaction as described in Protocol 2.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) onto the alkyne-labeled proteins.[13]
Materials:
-
Alkyne-labeled proteome (from Protocol 1)
-
Azide-reporter (e.g., Azide-TAMRA, Azide-Biotin; 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄; 50 mM stock in deionized water)[13]
-
Tris(2-carboxyethyl)phosphine (TCEP; 50 mM stock in deionized water)[13] or Sodium Ascorbate (freshly prepared 50 mM stock in deionized water)
-
Tris(benzyltriazolylmethyl)amine (TBTA; 10 mM stock in DMSO)[13]
CuAAC Reagent Premix (prepare fresh): For a single 100 µL reaction, mix the following in order:
-
2 µL of 50 mM CuSO₄
-
2 µL of 10 mM TBTA
-
4 µL of 50 mM TCEP or Sodium Ascorbate
Procedure:
-
Add Azide-Reporter: To the 100 µL of alkyne-labeled proteome from Protocol 1, add 1 µL of the 10 mM azide-reporter stock solution (final concentration: 100 µM).
-
Initiate Click Reaction: Add the freshly prepared CuAAC reagent premix to the proteome-azide mixture.
-
Trustworthiness: The use of a copper-stabilizing ligand like TBTA is crucial for preventing copper-mediated protein degradation and improving reaction efficiency.[13]
-
-
Incubate: Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light (especially if using a fluorescent reporter).
-
Quench and Prepare for Analysis: The reaction can be stopped by adding SDS-PAGE loading buffer. The sample is now ready for analysis by in-gel fluorescence scanning or Western blotting.
Table 1: Recommended Final Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-labeled Protein | - | ~1 mg/mL |
| Azide-Reporter | 10 mM | 100 µM |
| CuSO₄ | 50 mM | 1 mM |
| TCEP / Sodium Ascorbate | 50 mM | 2 mM |
| TBTA | 10 mM | 200 µM |
Note: Recent studies have shown that under certain CuAAC conditions, a side reaction can occur with cysteine thiols.[14][15][16] It is important to include appropriate controls, such as pre-treating a lysate sample with a cysteine-blocking agent like iodoacetamide, to ensure the observed signal is specific to the alkyne-azide ligation.[14]
Protocol 3: In-Gel Fluorescence Scanning
This protocol is for the visualization of fluorescently tagged proteins following SDS-PAGE.
Materials:
-
Click-labeled protein sample in SDS-PAGE loading buffer
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Load the samples onto the polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
Expert Insight: Do not boil samples containing fluorescently tagged proteins, as this can quench the fluorescence. Instead, heat at 70°C for 10 minutes.[17]
-
-
Gel Washing (Optional): After electrophoresis, the gel can be washed with a fixing solution (e.g., 40% ethanol, 10% acetic acid in water) for 10 minutes, followed by two 10-minute washes with deionized water to reduce background fluorescence.[18]
-
Fluorescence Imaging: Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore (e.g., TAMRA: ~555 nm excitation, ~580 nm emission).[19][20][21]
-
Total Protein Staining: After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal protein loading.
Mechanistic Overview
The application of this compound in ABPP relies on two fundamental chemical transformations: the nucleophilic attack by the serine hydrolase and the subsequent bioorthogonal click reaction.
Caption: Mechanism of labeling and detection using this compound.
Trustworthiness and Self-Validation
To ensure the reliability of results obtained using this compound, every experiment should incorporate a set of self-validating controls:
-
No-Probe Control: A sample processed without the addition of this compound. This control should show no signal after the click reaction and demonstrates that the azide-reporter does not non-specifically label proteins.
-
Competitive Inhibition: Pre-incubating the biological sample with a known, broad-spectrum serine hydrolase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) before adding this compound. A significant reduction in signal confirms that the probe is labeling the active sites of serine hydrolases.
-
Heat-Denaturation Control: Heat-denaturing the lysate before adding the probe. This will unfold the enzymes, destroying the active site architecture and preventing labeling. This control confirms that labeling is dependent on the native protein conformation.
Table 2: Example Data from Control Experiments
| Condition | This compound | Pre-treatment | Expected Fluorescent Signal | Interpretation |
| Experimental | + | None | +++ | Measures active serine hydrolases |
| No-Probe Control | - | None | - | Confirms azide-reporter specificity |
| Competition | + | PMSF Inhibitor | + | Confirms active-site labeling |
| Denaturation | + | Heat (95°C) | - | Confirms labeling requires native protein structure |
Conclusion
This compound serves as a robust and versatile tool for the activity-based profiling of serine hydrolases. Its small, bioorthogonal alkyne handle allows for efficient labeling in complex biological systems with minimal perturbation. The subsequent, highly specific CuAAC reaction provides a modular platform for attaching various reporter tags, enabling a wide range of downstream applications from in-gel fluorescence imaging to quantitative mass spectrometry. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can confidently generate high-quality, reproducible data to gain deeper insights into the functional state of the proteome.
References
- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Considerations in the Design of ABPP Probes | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 11. Computational design of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective and diagnostic labelling of serine hydrolases with reactive phosphonate inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azurebiosystems.com [azurebiosystems.com]
The Versatile Alkyne: Harnessing 2-Ethynyloxane for the Synthesis of Complex Heterocyclic Compounds
Introduction: 2-Ethynyloxane as a Privileged Building Block
In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with significant biological activity is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, driving the continuous development of innovative and efficient synthetic methodologies. Among the myriad of building blocks available to the synthetic chemist, this compound emerges as a particularly versatile and powerful synthon. Its structure, featuring a terminal alkyne tethered to an oxane ring, offers a unique combination of reactivity and structural pre-organization, making it an ideal starting material for the construction of a diverse array of complex heterocyclic systems.
The oxane moiety can act as a valuable pharmacophore, potentially improving physicochemical properties such as solubility and metabolic stability. The terminal alkyne is a gateway to a rich tapestry of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed couplings, and multicomponent reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of intricate heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to empower the seamless integration of this valuable building block into your synthetic endeavors.
I. [3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles
The [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), stands as a cornerstone of modern synthetic chemistry for the reliable formation of 1,2,3-triazoles.[1] The terminal alkyne of this compound is an excellent substrate for this transformation, leading to the formation of oxane-substituted triazoles, which are valuable isosteres for other functional groups in drug design.
Mechanistic Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a well-established catalytic cycle. A copper(I) species, often generated in situ from a copper(II) salt, coordinates with the terminal alkyne of this compound to form a copper acetylide. This intermediate then reacts with an organic azide in a concerted or stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. The high regioselectivity for the 1,4-isomer is a hallmark of the copper-catalyzed process.[2]
Caption: Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Protocol 1: Synthesis of 1-(Oxan-2-ylmethyl)-4-phenyl-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 110 mg, 1.0 mmol) and benzyl azide (e.g., 140 mg, 1.05 mmol).
-
Dissolve the mixture in a 1:1 solution of t-BuOH and H₂O (e.g., 10 mL).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in a minimal amount of water.
-
In another vial, prepare a solution of sodium ascorbate (e.g., 20 mg, 0.10 mmol) in a minimal amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture should turn from blue to a yellowish-green suspension.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired triazole.
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of 1-(oxan-2-ylmethyl)-4-phenyl-1H-1,2,3-triazole.
II. Transition-Metal-Catalyzed Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Transition-metal catalysis offers a powerful platform for the functionalization of alkynes, enabling the formation of a wide range of heterocyclic structures. The Sonogashira coupling is a particularly valuable tool for creating C(sp)-C(sp²) bonds, providing access to arylated alkynes that can serve as precursors for more complex heterocycles.[3][4]
Mechanistic Insights: The Sonogashira Coupling
The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[5]
Caption: Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Protocol 2: Synthesis of 2-((4-Methoxyphenyl)ethynyl)oxane
This protocol describes a typical Sonogashira coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (1.2 eq)
-
4-Iodoanisole (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (e.g., 234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 7.6 mg, 0.04 mmol).
-
Add anhydrous THF (e.g., 10 mL) and triethylamine (e.g., 0.28 mL, 2.0 mmol).
-
Add this compound (e.g., 132 mg, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylated alkyne.
Expected Outcome: A pale yellow oil or solid. The structure of 2-((4-methoxyphenyl)ethynyl)oxane can be confirmed by spectroscopic methods. This product can then be used in subsequent cyclization reactions to form various heterocycles, such as indoles or quinolines.
III. Multicomponent Reactions: A Strategy for Rapidly Building Complexity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, offering high atom economy and operational simplicity.[6][7] The alkyne functionality of this compound can participate in a variety of MCRs to generate diverse heterocyclic scaffolds.
Protocol 3: A Representative Three-Component Synthesis of a Substituted Pyridine
This protocol is a representative example of how this compound could be employed in a three-component reaction to synthesize a substituted pyridine derivative. This is based on established methodologies for pyridine synthesis from alkynes.[8]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
A β-enaminone (e.g., 4-(phenylamino)pent-3-en-2-one) (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
Ethyl acetate
-
Saturated aqueous solution of sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous ethanol (e.g., 15 mL) and sodium ethoxide (e.g., 75 mg, 1.1 mmol).
-
To this solution, add the β-enaminone (e.g., 175 mg, 1.0 mmol) and malononitrile (e.g., 66 mg, 1.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
Add this compound (e.g., 110 mg, 1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired polysubstituted pyridine.
Expected Outcome: A colored solid. The structure of the resulting pyridine derivative bearing an oxane substituent can be elucidated using NMR spectroscopy and mass spectrometry.
IV. Synthesis of Fused Heterocyclic Systems
The strategic placement of the oxane and ethynyl groups in this compound allows for its use in the synthesis of fused heterocyclic systems, such as furo[3,2-c]pyridines and oxazolo[4,5-b]pyridines, which are important scaffolds in medicinal chemistry.[7][9]
Conceptual Workflow for Fused Heterocycle Synthesis
A general strategy involves an initial functionalization of the alkyne, followed by an intramolecular cyclization that incorporates the oxane oxygen or a newly introduced heteroatom.
Caption: Figure 3: General workflow for the synthesis of fused heterocycles.
Protocol 4: Proposed Synthesis of a Tetrahydrofuro[3,2-c]pyridine Derivative
This protocol outlines a plausible synthetic route to a tetrahydrofuro[3,2-c]pyridine scaffold, inspired by the Pictet-Spengler reaction.[7]
Materials:
-
This compound (1.0 eq)
-
2-Aminoethanol (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step A: Synthesis of the Aminoalkyne Intermediate.
-
In a sealed tube, react this compound with an excess of a primary amine, such as 2-aminoethanol, potentially with a catalyst, to form the corresponding propargylamine. This step may require elevated temperatures.
-
-
Step B: Pictet-Spengler-type Cyclization.
-
To a solution of the purified propargylamine from Step A in DCM, add the aromatic aldehyde.
-
Cool the mixture to 0 °C and add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography to yield the tetrahydrofuro[3,2-c]pyridine derivative.
-
Expected Outcome: A solid or oil, the structure of which would require extensive characterization due to the novelty of this specific transformation with this compound.
Quantitative Data Summary
| Protocol | Reaction Type | Key Reagents | Product Type | Representative Yield Range |
| 1 | [3+2] Cycloaddition | This compound, Benzyl azide, CuSO₄, Sodium ascorbate | 1,2,3-Triazole | 80-95% |
| 2 | Sonogashira Coupling | This compound, 4-Iodoanisole, PdCl₂(PPh₃)₂, CuI | Arylated Alkyne | 70-90% |
| 3 | Multicomponent Reaction | This compound, Malononitrile, β-Enaminone | Substituted Pyridine | 50-75% (expected) |
| 4 | Fused Heterocycle Synthesis | This compound, Aminoalkanol, Aldehyde, TFA | Tetrahydrofuro[3,2-c]pyridine | 40-60% (proposed) |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its unique structural features allow for the application of modern synthetic methodologies, including cycloadditions, transition-metal catalysis, and multicomponent reactions, to generate novel molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to explore the rich chemistry of this compound and to unlock its full potential in their synthetic endeavors. Future research will undoubtedly uncover even more innovative applications of this valuable synthon, further expanding the accessible chemical space for the discovery of new bioactive molecules.
References
- 1. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-Ethynyloxane as a Bioorthogonal Chemical Reporter for Studying Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Principle of Bioorthogonal Glycan Labeling
Understanding the dynamic process of protein glycosylation is critical for elucidating cell signaling, immune responses, and disease pathogenesis.[1][2][3] Traditional methods often lack the ability to study these modifications in real-time within a native biological context. Bioorthogonal chemistry offers a powerful solution by introducing chemical reporters into biomolecules, which can then be selectively tagged for visualization or enrichment.[4][5][6][7]
This strategy involves a two-step process:
-
Metabolic Incorporation: A chemical reporter, designed as an analog of a natural substrate (e.g., a sugar), is introduced to living cells or organisms.[8] The cell's own metabolic machinery incorporates this reporter into newly synthesized biomolecules, such as glycoproteins. The reporter contains a bioorthogonal handle—a functional group not naturally found in biological systems, such as an alkyne or an azide.[6]
-
Bioorthogonal Ligation: A probe molecule containing the complementary reactive handle (e.g., an azide to react with an alkyne) is introduced. This probe can be a fluorophore for imaging, a biotin tag for affinity purification, or another molecule of interest. The two handles "click" together in a highly specific and efficient reaction, allowing the labeled biomolecules to be detected and studied.[9][10]
Section 2: 2-Ethynyloxane - A Reporter for Glycan Dynamics
This compound is a chemical reporter designed for metabolic labeling of glycans. Its structure consists of an oxane ring, which is a six-membered cyclic ether that mimics the pyranose form of common monosaccharides (e.g., glucose, mannose). Attached to the 2-position is a terminal ethynyl (alkyne) group, which serves as the bioorthogonal handle for click chemistry.
Due to its structural similarity to natural sugars, this compound is recognized by cellular salvage pathways and incorporated into various classes of glycoproteins during their synthesis and modification in the endoplasmic reticulum and Golgi apparatus. Once incorporated, the alkyne handle projects from the glycan structure, making it accessible for covalent ligation with azide-functionalized probes.[9][11]
Mechanism of Action & Detection Workflow
The overall process involves feeding cells with this compound, allowing it to be incorporated into glycoproteins, and then detecting these modified proteins using a click reaction with an azide probe.
Caption: Mechanism of this compound labeling and detection.
Section 3: Core Experimental Protocols
Successful application of this compound requires careful execution of metabolic labeling followed by a highly efficient click chemistry reaction. Below are detailed protocols for labeling cultured mammalian cells.
Protocol 3.1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of the alkyne reporter into cellular glycoproteins.
Rationale: The goal is to maximize incorporation into the target biomolecules while minimizing cytotoxicity. Incubation time and concentration are critical parameters that must be optimized for each cell line and experimental goal.
Materials:
-
Mammalian cells of interest in appropriate culture vessels.
-
Complete cell culture medium.[12]
-
This compound stock solution (e.g., 10-50 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells on plates, dishes, or coverslips appropriate for your downstream analysis (e.g., 6-well plates for lysate analysis, glass coverslips for imaging). Culture cells until they reach 70-80% confluency.[11]
-
Prepare Labeling Medium: Thaw the this compound stock solution. Dilute it directly into pre-warmed complete culture medium to achieve the desired final concentration.
-
Starting Concentration: A final concentration of 25-50 µM is a robust starting point for most cell lines.
-
Optimization Insight: Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration that provides a strong signal without affecting cell viability.
-
-
Labeling: Aspirate the existing medium from the cells and replace it with the this compound-containing labeling medium.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator.[11]
-
Expert Tip: Shorter incubation times (4-8 hours) are often sufficient to label newly synthesized proteins with high turnover rates. Longer incubations (16-24 hours) increase the signal from more stable glycoproteins.
-
-
Harvesting: After incubation, proceed immediately to either cell lysis for biochemical analysis (Protocol 3.2) or fixation for imaging applications. For lysate preparation, wash the cells once with ice-cold PBS to remove residual labeling medium before harvesting.
Protocol 3.2: Protein Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and popular click reaction for labeling in cell lysates.[9][13] It requires a copper(I) catalyst, which is toxic to living cells, making this method suitable for fixed cells or lysates only.[13]
Rationale: The reaction components must be added in a specific order to ensure proper reduction of Cu(II) to the active Cu(I) state and to prevent precipitation.[14] Amine-based buffers like Tris must be avoided as they chelate copper and inhibit the reaction.[13][14]
Materials:
-
Alkyne-labeled cell lysate (prepared in a non-amine buffer like PBS with 1% Triton X-100 or RIPA buffer).
-
Azide-functionalized probe (e.g., Azide-Fluorophore, Biotin-Azide).
-
Click-&-Go™ Reagent Stocks:
-
Copper (II) Sulfate (CuSO₄): 50 mM in dH₂O.
-
Copper-chelating Ligand (e.g., TBTA): 2 mM in 1:4 DMSO:t-butanol.[14]
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in dH₂O (must be made fresh).
-
Procedure:
-
Prepare Lysate: Prepare cell lysate from metabolically labeled cells (and unlabeled control cells) according to standard protocols. Determine the protein concentration of each lysate.
-
Reaction Setup: In a microcentrifuge tube, combine the following components for a 50 µL final reaction volume:
-
Protein Lysate: 20-50 µg of protein.
-
Adjust Volume with PBS: Bring the total volume to 44 µL with PBS.
-
Azide Probe: 1 µL of a 2 mM stock (final concentration: 40 µM).
-
-
Prepare Click Master Mix: For each reaction, prepare a fresh master mix by adding the reagents in the following order.[14]
-
3 µL CuSO₄ solution.
-
1 µL TBTA ligand solution.
-
1 µL fresh Sodium Ascorbate solution.
-
Vortex briefly to mix.
-
-
Initiate Reaction: Add 5 µL of the Click Master Mix to the 45 µL lysate/probe mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.
-
Downstream Analysis: The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for enrichment via affinity pulldown if a biotin probe was used.
Quantitative Data Summary: CuAAC Reagent Concentrations
| Reagent | Stock Concentration | Volume (for 50 µL Rxn) | Final Concentration |
| Protein Lysate | 1-5 mg/mL | ~10-40 µL | 20-50 µg total |
| Azide Probe | 2 mM | 1 µL | 40 µM |
| CuSO₄ | 50 mM | 3 µL | 3 mM |
| TBTA Ligand | 2 mM | 1 µL | 40 µM |
| Sodium Ascorbate | 500 mM (fresh) | 1 µL | 10 mM |
Section 4: Key Applications & Workflows
The ability to tag glycoproteins with this compound opens the door to a wide range of applications in basic research and drug development.
Application 4.1: Visualization of Glycoprotein Synthesis by Fluorescence Microscopy
For imaging applications, a copper-free click chemistry variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used on fixed cells.[13] This avoids the use of cytotoxic copper.
Caption: Experimental workflow for imaging glycoprotein synthesis.
Protocol Insights:
-
Fixation: Use 4% paraformaldehyde for fixation. If using CuAAC for imaging, methanol fixation is not recommended as it can disrupt protein localization.
-
Permeabilization: A mild detergent like Triton X-100 is required to allow the click reagents to enter the cell.
-
Controls: Always include a "no-reporter" control (cells not treated with this compound but still subjected to the click reaction) to assess background fluorescence.
Application 4.2: Proteomic Identification of Newly Glycosylated Proteins
By using a biotin-azide probe in the CuAAC reaction, newly glycosylated proteins can be captured and enriched for identification by mass spectrometry. This is a powerful discovery tool to identify proteins whose glycosylation status changes in response to stimuli or in disease states.[9][15]
Caption: Workflow for proteomic analysis of labeled glycoproteins.
Section 5: Troubleshooting & Expert Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient labeling (low concentration or short incubation). | Optimize this compound concentration and incubation time for your cell line. |
| Inefficient click reaction. | Ensure sodium ascorbate is made fresh. Avoid Tris or other amine buffers.[13][14] | |
| High Background | Non-specific binding of the azide probe. | Include a "no-reporter" control. Increase the number and duration of wash steps after the click reaction. |
| Impure reagents. | Use high-quality reagents from a reputable supplier. | |
| Cell Toxicity | Reporter concentration is too high. | Perform a viability assay (e.g., Trypan Blue, MTT) and reduce the concentration of this compound. |
References
- 1. Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reporters for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Cell culture techniques | Abcam [abcam.com]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethynyloxane Click Reaction Yields
Welcome to the technical support center for optimizing the azide-alkyne cycloaddition (click) reaction with 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions to maximize your reaction yields and purity.
Introduction: The Chemistry of this compound Click Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[1][][3] this compound, with its terminal alkyne, is a versatile building block in this reaction. However, achieving high yields requires careful control of various reaction parameters. This guide will walk you through troubleshooting common issues and provide optimized protocols.
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q1: My reaction yield is consistently low or I'm observing no product formation. What is the most likely cause?
A1: Low or no product yield in a CuAAC reaction is a common issue that can often be traced back to the integrity of your reagents and the activity of the copper catalyst.[4]
-
Reagent Purity: Ensure the purity of your this compound, azide partner, and solvents. Impurities can interfere with the catalytic cycle.[4]
-
Catalyst Oxidation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6] It is crucial to use a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[1][7]
-
Fresh Reducing Agent: Always prepare your sodium ascorbate solution fresh. Over time, it can degrade and lose its effectiveness as a reducing agent.[4][8]
Q2: I'm using a reducing agent, but the reaction is still sluggish. Could there be another issue with my catalyst?
A2: Yes. Even with a reducing agent, the catalytic activity can be hampered. A crucial component for an efficient CuAAC reaction is a stabilizing ligand.[4][5]
-
Ligand Function: Ligands play a multifaceted role in the CuAAC reaction. They stabilize the catalytically active Cu(I) state, preventing both oxidation and disproportionation into Cu(0) and Cu(II).[1][9] Furthermore, accelerating ligands can significantly enhance the reaction rate.[9][10]
-
Choosing a Ligand: The choice of ligand is dependent on your reaction solvent. For aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[4][9] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[8]
Q3: What is the optimal molar ratio of reactants, catalyst, and ligand?
A3: While a 1:1 stoichiometric ratio of azide to alkyne is theoretically ideal, using a slight excess (1.1-1.5 equivalents) of the more readily available reactant can drive the reaction to completion.[8] The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%.[8] The ligand-to-copper ratio is also critical, with a 2:1 to 5:1 ratio often recommended to ensure adequate stabilization of the catalyst.[8][11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter and actionable steps to resolve them.
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Presence of Side Products
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[7][12]
-
Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions.[6][7]
-
Solution: To minimize Glaser coupling, it is crucial to deoxygenate your reaction mixture.[7][8] This can be achieved by bubbling an inert gas, such as nitrogen or argon, through your solvent and reaction mixture.[8] Additionally, ensuring a sufficient concentration of the reducing agent and a stabilizing ligand will help to suppress this side reaction by keeping the copper in the Cu(I) state.[7]
Issue 3: Difficulty in Product Purification
The triazole products of click chemistry are often polar, which can present challenges during purification.
-
Residual Copper: If you used a copper catalyst, residual copper salts can be a significant impurity.[13] Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove copper ions.[13]
-
Chromatography: For highly polar triazoles, standard silica gel chromatography may result in poor separation.[13] Consider using reverse-phase chromatography (C18) or adding a small amount of a polar solvent like methanol to your eluent during silica gel chromatography to improve separation.[13]
Optimized Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for your specific azide substrate.
Materials:
-
This compound
-
Azide substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents
-
Degassed solvent (e.g., t-BuOH/water mixture, DMSO, DMF)[8][14]
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide substrate (1.1 eq) in the chosen degassed solvent.
-
Catalyst Premix: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 eq) and the appropriate ligand (0.1 - 0.25 eq).[7]
-
Reaction Initiation: Add the catalyst/ligand premix to the solution of reactants.
-
Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.1 eq) to the reaction mixture to initiate the reaction.[7]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[15]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by a brine wash.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
The RuAAC reaction is an excellent alternative to CuAAC as it typically yields the 1,5-disubstituted triazole regioisomer.[16][17]
Materials:
-
This compound
-
Azide substrate
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))[16][18]
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (nitrogen or argon).
-
Reactant and Catalyst Addition: To a flame-dried flask, add the ruthenium catalyst (1-5 mol%), this compound (1.0 eq), the azide substrate (1.1 eq), and the anhydrous, degassed solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature as needed. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary and Mechanistic Overview
Table 1: Key Parameters for Optimizing this compound Click Reactions
| Parameter | Recommended Range/Value | Rationale |
| Azide:Alkyne Ratio | 1.1-1.5 : 1 | A slight excess of one reagent can drive the reaction to completion.[8] |
| Copper Catalyst Loading | 1-5 mol% | Catalytic amounts are sufficient for an efficient reaction.[8] |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ensures stabilization of the Cu(I) catalyst and can accelerate the reaction.[8][11] |
| Sodium Ascorbate | 5-20 mol% | Acts as a reducing agent to maintain the active Cu(I) state.[15] |
| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient, but gentle heating can increase the rate.[15] |
CuAAC Reaction Mechanism
The mechanism of the CuAAC reaction is a multi-step process that highlights the crucial role of the copper catalyst.
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 2-ethynyloxane chemistry
Welcome to the technical support center for 2-ethynyloxane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific experimental issues, their probable causes rooted in unwanted side reactions, and provides actionable troubleshooting steps.
Issue 1: Formation of a High-Molecular-Weight, Insoluble Precipitate During Reaction or Purification
Question: I'm performing a copper-catalyzed reaction with this compound, and I'm observing the formation of a significant amount of a solid, insoluble byproduct. What is happening and how can I prevent it?
Answer:
This is a classic sign of oxidative homocoupling of the terminal alkyne, known as the Glaser coupling , which results in the formation of a symmetrical 1,3-diyne.[1][2] This reaction is particularly prevalent when using copper(I) salts as catalysts in the presence of an oxidant, which can be atmospheric oxygen.[3]
Causality: The reaction proceeds through the formation of a copper(I) acetylide complex. In the presence of an oxidant, two of these complexes couple to form the diyne.[1] The resulting diyne byproduct, being larger and often more symmetrical than the starting material, can have significantly lower solubility, causing it to precipitate from the reaction mixture.
Troubleshooting Protocol:
-
Deoxygenate Rigorously: Before adding your catalyst and reagents, thoroughly degas your solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for sensitive reactions.
-
Choose the Right Ligand: For copper-catalyzed reactions like the Sonogashira coupling, the choice of ligand is crucial. Ligands such as TMEDA (tetramethylethylenediamine) can stabilize the copper(I) species and may reduce the rate of homocoupling.[4]
-
Modify the Catalyst System: In some cases, switching to a copper-free Sonogashira coupling protocol can eliminate the homocoupling byproduct.[5][6]
-
Control Reagent Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Issue 2: Unexpected Carbonyl Signal (approx. 1650-1700 cm⁻¹) in IR or ¹³C NMR Spectrum After Acidic Workup or Chromatography on Silica Gel
Answer:
The likely cause is an acid-catalyzed Meyer-Schuster rearrangement . This is a well-documented reaction for propargyl alcohols, and the propargyl ether system within this compound is susceptible to a similar transformation under acidic conditions. The rearrangement converts the propargylic system into an α,β-unsaturated aldehyde.
Causality: The reaction is initiated by the protonation of the oxygen atom of the oxane ring, followed by a rearrangement to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated aldehyde.[1] Strong acids are known to induce this rearrangement, but the acidic nature of silica gel can also be sufficient to cause this side reaction during chromatography.
Troubleshooting Protocol:
-
Avoid Strong Acids: If possible, use non-acidic conditions for your reaction and workup. If an acidic workup is necessary, use a buffered solution or a weak acid and keep the contact time to a minimum.
-
Neutralize Before Purification: Before loading your crude product onto a silica gel column, ensure that any residual acid has been thoroughly quenched and removed. A wash with a saturated sodium bicarbonate solution is recommended.
-
Use Deactivated Silica Gel: Treat your silica gel with a base, such as triethylamine, before preparing your column. A common method is to use a slurry of silica gel in a solvent containing 1-2% triethylamine.
-
Consider Alternative Purification Methods: If the Meyer-Schuster rearrangement remains a persistent issue, consider alternative purification techniques such as distillation, recrystallization, or chromatography on a less acidic stationary phase like alumina (neutral or basic).
-
Employ Milder Catalysts: If your desired reaction is acid-catalyzed, explore the use of milder Lewis acids or transition metal catalysts that are less prone to inducing the rearrangement.
Issue 3: Broad, Unresolved Humps in NMR and Smearing on TLC Plate, Indicating Polymerization
Question: My reaction involving this compound in the presence of a Lewis acid has resulted in a thick, oily residue that gives very broad signals in the NMR and just streaks on the TLC plate. What is causing this?
Answer:
This is indicative of acid-catalyzed ring-opening polymerization of the oxane ring. Cyclic ethers are susceptible to polymerization initiated by Lewis or Brønsted acids.[7][8] The presence of the ethynyl group may not directly participate in the polymerization but the reaction conditions required for its transformation can trigger this unwanted side reaction.
Causality: The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the oxane ring, which activates the ring towards nucleophilic attack. Another molecule of this compound can act as a nucleophile, leading to a chain reaction and the formation of a polymer.
Troubleshooting Protocol:
-
Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Low temperatures can significantly reduce the rate of polymerization.
-
Use a Non-coordinating Solvent: Solvents that can compete for coordination to the Lewis acid may help to temper its activity and reduce the likelihood of initiating polymerization.
-
Select a Milder Lewis Acid: If possible, screen for a milder Lewis acid that is still effective for your desired reaction but less prone to causing ring-opening.
-
Stoichiometry of the Lewis Acid: Use the minimum effective amount of the Lewis acid. In some cases, a catalytic amount may be sufficient.
-
Inverse Addition: Add the Lewis acid slowly to the solution of the substrate at a low temperature to avoid a localized high concentration of the acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: I have stored my this compound for several months and now I am getting inconsistent results in my reactions. What could be the issue?
A1: The most likely issue is the formation of peroxides . Ethers, including cyclic ethers like this compound, are known to form explosive peroxides upon exposure to air and light over time.[9][10][11][12] These peroxides can act as initiators for radical reactions, leading to a variety of unwanted side products and potentially creating a significant safety hazard. You should always test for the presence of peroxides in aged bottles of this compound before use. If peroxides are present, they must be removed, for example by passing the material through a column of activated alumina, or the chemical should be disposed of according to your institution's safety guidelines.
Q2: Can the terminal alkyne of this compound undergo hydration?
A2: Yes, the hydration of the alkyne to form a methyl ketone is a possible side reaction, especially in the presence of strong acids and water, or with certain transition metal catalysts (e.g., mercury, gold, or ruthenium salts). This is a Markovnikov addition of water across the triple bond. If you are observing an unexpected methyl ketone in your product mixture, you should rigorously exclude water from your reaction.
Q3: Are there any known byproducts from Sonogashira coupling reactions with this compound?
A3: Besides the Glaser homocoupling byproduct discussed in Issue 1, other potential side reactions in Sonogashira couplings include the reduction of the alkyne, and reactions involving the base, especially if it is a nucleophilic amine.[13] Careful selection of the catalyst, ligands, and base is key to minimizing these byproducts.
Section 3: Data and Diagrams
Table 1: Summary of Common Side Products and Their Spectroscopic Signatures
| Side Reaction | Common Byproduct | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Glaser Coupling | 1,4-Bis(oxan-2-yl)buta-1,3-diyne | ~2150 (internal C≡C) | Absence of terminal ≡C-H | Signals for internal alkyne carbons |
| Meyer-Schuster | α,β-Unsaturated Aldehyde | 1680-1705 (C=O), 1620-1640 (C=C) | 9.3-10.0 (aldehyde H), 6.0-7.5 (vinyl H) | 190-200 (C=O) |
| Ring-Opening | Polyether | Broad O-H (if terminated by water), C-O stretch | Broad, unresolved signals | Broad, unresolved signals |
| Alkyne Hydration | Methyl Ketone | 1705-1725 (C=O) | ~2.1 (singlet, 3H) | 200-210 (C=O), ~30 (CH₃) |
Diagram 1: Competing Reaction Pathways for this compound
Caption: Key reaction pathways for this compound.
Diagram 2: Experimental Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Aqueous Solubility of 2-Ethynyloxane for Bioassays
Welcome to the technical support center for optimizing the use of 2-ethynyloxane in your bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we will address common issues with practical, scientifically-grounded solutions to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a chemical reagent with the molecular formula C7H10O.[1] It is used in the synthesis of other molecules, such as 1,6-dioxaspiro[4.5]dec-3-enes.[1] Like many organic compounds, particularly those with a higher carbon-to-oxygen ratio and nonpolar moieties, this compound is expected to have low aqueous solubility. This poor solubility can lead to several problems in bioassays, including:
-
Precipitation in stock solutions and assay plates: This results in an inaccurate final concentration of the compound.
-
Reduced bioavailability: The compound may not be accessible to the biological target (e.g., cells, enzymes).
-
Inconsistent and unreliable data: Poor solubility can lead to high variability between replicate wells and experiments.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the first thing I should try?
A2: The initial and most straightforward approach is to use a co-solvent. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[2][3]
-
Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with water.[4]
Recommended Starting Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your bioassay, perform serial dilutions of this stock solution into your aqueous assay buffer.
-
Crucially, ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and is at a level that is non-toxic to your biological system.
Q3: What is a safe final concentration of DMSO for my cell-based assay?
A3: The tolerance to DMSO is highly cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[5][6]
-
Concentrations above 1% can lead to reduced cell viability and other off-target effects.[7][8]
-
Some studies have shown that even concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects on certain cell types.[7]
-
It is always best practice to perform a DMSO tolerance experiment for your specific cell line to determine the maximum non-toxic concentration.
| DMSO Concentration | General Effect on Cell Viability | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Minimal to no cytotoxicity in many cell lines.[5][6] | A common working range. |
| > 0.5% - 1.0% | Potential for inhibitory or stimulatory effects, cytotoxicity in some cell lines.[7] | Use with caution and after validation. |
| > 1.0% | Often cytotoxic.[6][7][9] | Generally not recommended. |
Troubleshooting Guide
Issue 1: Even with DMSO, I'm still seeing precipitation at my desired final concentration.
This indicates that the aqueous solubility of this compound is being exceeded even with the use of a co-solvent. Here are some advanced strategies to consider:
Strategy 1: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[11][]
-
Mechanism of Action: The hydrophobic this compound molecule partitions into the nonpolar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[11]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[][13]
Experimental Workflow for Cyclodextrin Solubilization:
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Strategy 2: Utilizing Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[2]
-
Mechanism of Action: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment where this compound can partition. The hydrophilic heads of the surfactants face the aqueous buffer, rendering the entire micelle soluble.
-
Common Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and polyethylene glycol-based surfactants (e.g., Triton™ X-100) are commonly used.
-
Considerations: It is essential to determine the potential effects of the chosen surfactant on your bioassay, as they can have biological activity.
Issue 2: My compound seems to be soluble, but I'm getting inconsistent results.
This could be due to the formation of small, invisible aggregates of this compound. These aggregates can lead to variability in the amount of active compound available in each well.
Solution: Particle Size Reduction
Reducing the particle size of a drug can increase its surface area, which in turn can enhance its dissolution rate.[2][14][15]
-
Sonication: Applying ultrasonic energy to your stock solution or final assay solution can help to break up aggregates and improve dissolution.
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
Recommended Protocol for Preparing Assay Plates:
-
Prepare a concentrated stock of this compound in 100% DMSO.
-
Perform an intermediate dilution in your assay buffer.
-
Vortex this intermediate dilution vigorously for 30-60 seconds.
-
If necessary, sonicate the intermediate dilution in a water bath for 5-10 minutes.
-
Use this freshly prepared and mixed solution to make the final dilutions in your assay plates.
Logical Relationship of Solubilization Strategies:
Caption: Decision tree for selecting a solubilization strategy for this compound.
By systematically applying these strategies, you can overcome the challenges associated with the poor aqueous solubility of this compound and obtain reliable, reproducible data in your bioassays.
References
- 1. usbio.net [usbio.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Strategies to Minimize 2-Ethynyloxane Cytotoxicity
Welcome to the technical support center for minimizing cytotoxicity in experiments involving 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Introduction: Understanding this compound and Its Cytotoxic Potential
This compound is a valuable chemical probe used in various biological applications, particularly in metabolic labeling and click chemistry. Its alkyne group allows for the bioorthogonal ligation to azide-containing molecules, enabling the visualization and identification of newly synthesized biomolecules.[1] However, like many chemical probes, this compound can exhibit cytotoxicity, which can confound experimental results and lead to misinterpretation of data.
The cytotoxicity of alkyne-containing probes can stem from several factors, including the inherent reactivity of the alkyne group, its impact on cellular metabolism, and off-target effects. Furthermore, the subsequent click chemistry reaction, often catalyzed by copper, can introduce additional cytotoxic elements. This guide will provide a comprehensive overview of strategies to mitigate these effects.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations and actionable solutions.
Issue 1: High Levels of Cell Death Observed After this compound Labeling
Q1: I'm observing significant cell death, even before the click reaction. What are the likely causes and how can I fix this?
A1: High cytotoxicity from this compound alone is often related to its concentration, the duration of exposure, and the metabolic state of the cells. Here’s a breakdown of the causative factors and how to address them:
-
Concentration-Dependent Toxicity: Like many chemical agents, the toxicity of this compound is dose-dependent. It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental goals.
-
Prolonged Incubation: Extended exposure to this compound can lead to cumulative toxic effects.[2]
-
Metabolic Stress: The incorporation of any modified molecule can place stress on cellular metabolic pathways.[2] This can be particularly pronounced in rapidly dividing cells or cells under other experimental stressors.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[3][4]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Concentration | Perform a dose-response curve to determine the IC50 value. Start with a low concentration (e.g., 10-50 µM) and titrate up. | Establishes the lowest effective concentration that provides sufficient labeling without inducing significant cell death.[2][5] |
| Incubation Time | Reduce the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) can identify the shortest duration for adequate labeling.[2][6] | Minimizes the cumulative toxic effects of the probe on cellular processes.[5] |
| Cell Health | Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Avoid using over-confluent cells. | Healthy, actively dividing cells are more resilient to the metabolic stress of incorporating a chemical probe. |
| Solvent Concentration | Keep the final concentration of the solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%.[3][4] | High concentrations of organic solvents can disrupt cell membranes and interfere with cellular functions.[3] |
Experimental Protocol: Dose-Response and Time-Course Optimization
This protocol outlines a method to systematically determine the optimal concentration and incubation time for this compound in your specific cell line.
Materials:
-
Your adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight if applicable.
-
Dose-Response Setup: Prepare serial dilutions of this compound in complete culture medium. A typical range to test would be 10 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Time-Course Setup: For each concentration, set up replicate plates for different incubation times (e.g., 4, 8, 12, 24 hours).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the designated time points under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment: At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the highest concentration and longest incubation time that result in minimal cytotoxicity (e.g., >90% viability).
Issue 2: Cytotoxicity is Primarily Observed After the Click Chemistry Reaction
Q2: My cells look healthy after labeling with this compound, but show significant death after the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What's causing this and how can I prevent it?
A2: The cytotoxicity observed after the click reaction is most often due to the copper(I) catalyst. While essential for the reaction, Cu(I) is toxic to cells, primarily through the generation of reactive oxygen species (ROS), which leads to oxidative damage.
Solutions to Mitigate Copper Toxicity:
| Strategy | Recommendation | Scientific Rationale |
| Use Copper Chelating Ligands | Incorporate a copper-chelating ligand such as THPTA or BTTAA into your click reaction cocktail.[5] | These ligands stabilize the Cu(I) oxidation state required for the reaction while reducing its bioavailability and potential to generate ROS.[5] |
| Optimize Copper Concentration | Titrate the copper sulfate (CuSO₄) concentration to the lowest effective level. Start with a range of 50 µM to 500 µM. | Minimizes the cellular exposure to toxic copper ions while still achieving efficient ligation. |
| Minimize Reaction Time | Perform the click reaction for the shortest duration possible. For many cell types, 15-30 minutes is sufficient.[5] | Reduces the time cells are exposed to the cytotoxic copper catalyst. |
| Consider Copper-Free Click Chemistry | If copper-induced toxicity remains a persistent issue, consider using copper-free click chemistry alternatives.[7][8] | Reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilize strained cyclooctynes (e.g., DBCO) that react with azides without a copper catalyst, offering greater biocompatibility.[7][8][9] |
Experimental Workflow: Minimizing Cytotoxicity During Click Chemistry
Caption: Workflow for minimizing cytotoxicity during this compound experiments.
Issue 3: Altered Cellular Phenotype or Function Post-Labeling
Q3: Even with good cell viability, I'm noticing changes in cell cycle progression or protein synthesis after this compound treatment. How can I address these more subtle cytotoxic effects?
A3: this compound and other metabolic labels can sometimes perturb the very processes they are designed to monitor. It's crucial to be aware of and control for these potential artifacts.
-
Cell Cycle Arrest: Some alkyne-modified molecules have been shown to induce cell cycle arrest, often at the G2/M phase.[10][11][12] This can be a direct effect of the compound or a response to metabolic stress.
-
Impact on Protein Synthesis: The incorporation of non-canonical amino acids or other modified building blocks can sometimes alter the rate of protein synthesis.[13][14][15]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, this compound can trigger apoptotic pathways.[11][12][16][17] This can be caspase-dependent or independent.[17][18][19][20][21]
Validation and Control Strategies:
| Potential Artifact | Recommended Control Experiment | Scientific Rationale |
| Cell Cycle Perturbation | Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) in both labeled and unlabeled control cells. | Directly assesses whether the labeling protocol alters the normal progression of the cell cycle.[10][16][22] |
| Altered Protein Synthesis | Use a global protein synthesis assay (e.g., puromycin incorporation followed by western blot) to compare the overall rate of protein synthesis in labeled versus unlabeled cells. | Provides a direct measure of whether this compound is inhibiting or stimulating protein synthesis.[23] |
| Apoptosis Induction | Conduct an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to compare labeled and control cells. | Quantifies the level of apoptosis induced by the labeling procedure.[16][17][24] |
| Serum Starvation Effects | If using serum starvation to synchronize cells, be aware that this can also induce cell cycle arrest and apoptosis.[16][22][24][25][26] Compare the effects of this compound in both serum-starved and non-starved conditions. | Differentiates the effects of the labeling agent from those induced by the synchronization method. |
Signaling Pathway: Potential Mechanisms of this compound Induced Cytotoxicity
Caption: Potential signaling pathways involved in this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q4: Can I perform this compound labeling in serum-free media?
A4: While possible, it's important to be cautious. Serum starvation is a common method for cell cycle synchronization but can also induce a G0/G1 growth arrest and sensitize cells to apoptosis.[16][22][24][25] If your experiment requires serum-free conditions, it is critical to run parallel controls to distinguish the effects of serum deprivation from those of this compound.
Q5: Are there less toxic alternatives to this compound for metabolic labeling?
A5: The choice of an alternative depends on the specific biomolecule you are targeting. For labeling newly synthesized proteins, analogs of methionine like azidohomoalanine (AHA) or homopropargylglycine (HPG) are commonly used.[1][27] For studying other metabolic pathways, a variety of alkyne- or azide-modified sugars, nucleosides, and lipids are available. It is always advisable to consult the literature and perform pilot experiments to determine the least toxic and most efficient probe for your specific application.
Q6: How does the cytotoxicity of this compound compare to other thymidine analogs like EdU and BrdU?
A6: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog structurally related to this compound, has been shown to be more cytotoxic and genotoxic than 5-bromo-2'-deoxyuridine (BrdU), particularly in cells with defective homologous recombination repair.[28] Given the structural similarities, it is reasonable to hypothesize that this compound may exhibit a comparable or even greater level of cytotoxicity than EdU. Therefore, careful optimization and validation are paramount when using any alkyne-modified nucleoside analog.
Conclusion
Minimizing the cytotoxicity of this compound is achievable through a systematic and well-controlled experimental approach. By carefully optimizing the concentration and incubation time, mitigating the toxicity of the copper catalyst, and being vigilant for subtle effects on cellular physiology, researchers can harness the power of this chemical probe while maintaining the integrity of their biological system. Always remember that the optimal conditions are cell-type and experiment-dependent, and thorough validation is the cornerstone of robust and reproducible scientific findings.
References
- 1. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 8. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. 2ME and 2OHE2 exhibit growth inhibitory effects and cell cycle arrest at G2/M in RL95-2 human endometrial cancer cells through activation of p53 and Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle block and apoptosis induction in a human melanoma cell line following treatment with 2-methoxyoestradiol: therapeutic implications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapy agents reduce protein synthesis and ribosomal capacity in myotubes independent of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the effect of ethanol on eukaryotic protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of muscle protein synthesis by alcohol is associated with modulation of eIF2B and eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-methoxyestradiol mediates apoptosis through caspase-dependent and independent mechanisms in ovarian cancer cells but not in normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase-dependent and -independent events in apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of caspase-dependent activation of cytosolic phospholipase A2 in tumor necrosis factor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enrichment of Newly Synthesized Proteins following treatment of C2C12 Myotubes with Endotoxin and Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Copper-Catalyzed Reactions of 2-Ethynyloxane
Welcome to the technical support center for copper-catalyzed reactions involving 2-ethynyloxane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst and ligand selection, troubleshoot common experimental hurdles, and optimize reaction outcomes. The information herein is synthesized from established literature and field expertise to provide a robust resource for your synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when setting up copper-catalyzed reactions with this compound.
Q1: What is the active catalytic species in these reactions, and how do I maintain its activity?
A1: The catalytically active species is Copper(I) (Cu(I)).[1] Copper(II) (Cu(II)) salts are generally not competent catalysts for these transformations.[2] Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]
-
In-situ Generation: A common and convenient method is to use a Cu(II) precursor, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate Cu(I) in the reaction mixture.[1][3] This approach avoids the need to handle potentially less stable Cu(I) salts.
-
Direct Use of Cu(I) Salts: Pre-formed Cu(I) salts like CuI or CuBr can be used directly. However, they require more stringent anaerobic conditions to prevent oxidation.[3]
-
Maintaining Activity: To protect the Cu(I) state, it is crucial to:
-
Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) to remove dissolved oxygen.[1]
-
Use a Reducing Agent: When starting with a Cu(II) source, a reducing agent like sodium ascorbate is essential and its solution should always be prepared fresh.[1]
-
Employ Stabilizing Ligands: Ligands are critical for stabilizing the Cu(I) oxidation state and preventing disproportionation or oxidation.[2][3]
-
Q2: My reaction shows low or no yield. What are the first things I should check?
A2: When facing a low-yielding reaction, a systematic check of the core components is the most effective troubleshooting strategy.
-
Catalyst Activity: Confirm that your copper source is active and in the correct oxidation state (Cu(I)), as detailed in Q1.
-
Reagent Purity: Verify the purity of your this compound, the coupling partner, and solvents. Impurities can poison the catalyst or lead to side reactions.[1] Terminal alkynes, in particular, should be free of residual base or metal catalysts from their synthesis.[4]
-
Anaerobic Conditions: Ensure that oxygen is rigorously excluded from the reaction. The primary side reaction for terminal alkynes in the presence of oxygen is oxidative homocoupling (Glaser coupling), which consumes the starting material.[2][4]
Q3: How do I choose the right ligand for my specific this compound reaction (e.g., C-N, C-O, or C-C bond formation)?
A3: Ligand choice is paramount and depends heavily on the nature of the bond being formed and the nucleophile/electrophile involved. There is no single "best" ligand; selection is application-specific.
-
For C-N Bond Formation (e.g., Azide-Alkyne Cycloaddition, Amidation):
-
Tris(triazolylmethyl)amine Ligands (TBTA, THPTA): These are exceptionally effective for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. TBTA is used in organic solvents, while the hydroxyl-functionalized THPTA is ideal for aqueous systems.[3] They accelerate the reaction and protect the Cu(I) catalyst.[2]
-
Diamine Ligands (e.g., N,N'-dimethylethylenediamine): These are workhorse ligands for Ullmann-type C-N coupling reactions (amidation, amination). They prevent the formation of less reactive copper species and allow reactions to proceed under milder conditions.[5][6]
-
-
For C-O Bond Formation (e.g., Etherification):
-
1,10-Phenanthroline and its Derivatives: These ligands are highly effective for C-O coupling reactions. The rigid bidentate structure is well-suited to facilitate the necessary oxidative addition and reductive elimination steps.[7] Specially designed phenanthroline ligands can even enable catalysis with Cu(II) precursors in air.[8]
-
-
For C-C Bond Formation (e.g., Hydroalkylation, Sonogashira-type):
-
N-Heterocyclic Carbenes (NHCs): NHC-copper complexes are excellent for reactions like hydroalkylation.[9] The choice of the NHC ligand (e.g., SIPr) is crucial for success.[9]
-
Phosphine Ligands: While more common in palladium catalysis, certain phosphine ligands can be effective in copper-catalyzed C-C couplings, often used in conjunction with palladium for Sonogashira reactions.
-
Q4: I'm observing significant formation of a diyne byproduct. What is happening and how can I prevent it?
A4: The formation of a diyne byproduct is the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne, this compound.[2][4] This is a very common side reaction in copper-catalyzed alkyne chemistry. It is promoted by the presence of oxygen, which oxidizes the Cu(I)-acetylide intermediate.
Prevention Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction flask is properly sealed and under an inert atmosphere (argon or nitrogen). Use degassed solvents.
-
Use of a Reducing Agent: Including sodium ascorbate in the reaction mixture can help maintain a reducing environment, keeping the copper in its Cu(I) state and minimizing oxidation.
-
Appropriate Ligand: A well-chosen ligand can stabilize the Cu(I)-acetylide intermediate and favor the desired cross-coupling pathway over homocoupling.
-
Control of Reaction Conditions: Sometimes, lowering the reaction temperature or adjusting the rate of addition of one of the reagents can disfavor the bimolecular homocoupling reaction.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex issues.
Problem 1: Low or Stalled Reaction Conversion
If your reaction starts but fails to reach completion, or the yield is consistently low despite addressing the basics from the FAQ section, consider the following.
-
Potential Cause: Ligand Inhibition or Mismatch. The oxane ring in this compound contains an oxygen atom that could potentially act as a competing ligand, coordinating to the copper center and inhibiting catalysis. This is especially true if the primary ligand has a weak association constant with copper.
-
Potential Cause: Poor Solubility. this compound or its coupling partner may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Perform a solvent screen. Test a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO). Sometimes a co-solvent system is necessary to fully solubilize all components.[3]
-
-
Potential Cause: Incompatible Base. For reactions requiring a base (e.g., Ullmann or Sonogashira couplings), the chosen base may be too strong, leading to substrate degradation, or too weak, resulting in inefficient deprotonation of the alkyne or nucleophile.
-
Solution: Screen a panel of bases. For C-N/C-O couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For C-C couplings, organic bases like Et₃N or DIPEA are often used.[11]
-
Section 3: Catalyst and Ligand Selection Guide
The following tables provide a comparative overview to aid in the selection of your catalytic system.
Table 1: Comparison of Common Copper Sources
| Copper Source | Active Species Generation | Pros | Cons | Typical Loading |
| CuI, CuBr, CuCl | Direct use of Cu(I) | High activity, no reducing agent needed. | Air and moisture sensitive; may require glovebox handling.[3] | 1-10 mol% |
| Cu(OTf)₂ | Reduction by nucleophile or dedicated reducing agent | Highly Lewis acidic, can activate substrates. | Requires careful control of reduction to avoid side reactions. | 5-15 mol% |
| CuSO₄ • 5H₂O | In-situ reduction with Sodium Ascorbate | Inexpensive, air-stable, ideal for aqueous/protic media.[3] | Water of hydration can be detrimental in anhydrous reactions. | 1-10 mol% |
| Cu(OAc)₂ | In-situ reduction | Air-stable, good solubility in some organic solvents. | Can be less reactive than halide or triflate salts. | 5-15 mol% |
| [Cu(MeCN)₄]PF₆ or BF₄ | Direct use of a stabilized Cu(I) complex | Good solubility in organic solvents, highly active. | More expensive, air-sensitive. | 1-5 mol% |
Table 2: Ligand Selection Guide for this compound Reactions
| Ligand Class | Example Ligand | Key Features & Rationale | Recommended Applications |
| Nitrogen-based (Bidentate) | N,N'-Dimethylethylenediamine (DMEDA) | Simple, inexpensive, and highly effective for C-N and C-O couplings. Prevents formation of inactive copper aggregates.[5][6] | Ullmann-type amination/amidation, Goldberg reaction (C-O coupling). |
| Nitrogen-based (Rigid) | 1,10-Phenanthroline | Rigid backbone pre-organizes the copper coordination sphere, promoting catalytic turnover. Excellent for C-O couplings.[7] | C-O bond formation (etherification). |
| N-Heterocyclic Carbenes (NHCs) | SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strong σ-donors that form robust Cu-C bonds. Stabilizes the catalyst and promotes high turnover numbers. The choice of NHC is critical for success.[9] | Hydrofunctionalization reactions (e.g., hydroalkylation), C-C bond formation.[9][12] |
| Triazole-based (Tridentate/Tetradentate) | TBTA (Tris(benzyltriazolylmethyl)amine) | Specifically designed to accelerate CuAAC ("click") reactions and protect the Cu(I) catalyst from oxidation and disproportionation.[2][3] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
Section 4: Standardized Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.
Protocol 1: General Procedure for Cu(I)-Catalyzed C-N Coupling (Ullmann-type)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., DMEDA, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the amine or amide nucleophile (1.2 equiv.), the aryl halide coupling partner (if applicable, 1.0 equiv.), and this compound (if it is the coupling partner, 1.0 equiv.).
-
Add the degassed solvent (e.g., Dioxane or Toluene, to make a 0.1-0.5 M solution) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Section 5: Mechanistic Insights
Understanding the catalytic cycle is key to rational optimization. While the exact intermediates can vary, a generalized cycle for a copper-catalyzed cross-coupling of this compound is depicted below.
Mechanistic Steps Explained:
-
Coordination: The terminal alkyne, this compound, coordinates to the active Ligand-Cu(I) complex.
-
Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed to form a key intermediate: the copper(I) acetylide.[13] The pKa of the alkyne C-H bond is a critical factor in this step.[13][14]
-
Oxidative Addition: The electrophile (e.g., an aryl halide) undergoes oxidative addition to the copper acetylide, forming a transient Cu(III) intermediate.[7] This step is often rate-limiting.
-
Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination to form the new C-C, C-N, or C-O bond and regenerate the active L-Cu(I) catalyst, which re-enters the catalytic cycle.[7]
The ligand (L) plays a crucial role in every step, modulating the electronics and sterics of the copper center to facilitate each transformation and prevent catalyst deactivation pathways like the Glaser homocoupling.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A ligand-enabled, copper(ii)-catalyzed, highly selective and efficient synthesis of 2E-alkenylfurans from ynenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cu(II)-Catalyzed Reaction of Ethynyl Methylene Cyclic Carbamates and Amines: Synthesis of Polysubstituted Pyrroles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC and Chromatography Methods for Purifying 2-Ethynyloxane Conjugates
Welcome to the technical support center for the purification of 2-ethynyloxane conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the purification of this specific class of molecules. Drawing from extensive experience in chromatography, this resource explains the causality behind experimental choices to empower you to solve even the most complex separation challenges.
Introduction: The Challenge of this compound Conjugates
This compound conjugates are a unique molecular class, often synthesized via click chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] Their purification by High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges stemming from the combined properties of the oxane ring, the terminal alkyne (or resulting triazole), and the conjugated partner molecule.
Key challenges include:
-
Complex Reaction Mixtures: Crude products often contain unreacted starting materials, copper catalysts, ligands, and byproducts, all with varying polarities.[3]
-
Analyte-Metal Interactions: The terminal alkyne and the resulting triazole ring can chelate with metal ions, including residual copper catalyst or ions leached from stainless steel HPLC components.[4][5][6] This can lead to poor peak shape, low recovery, and even on-column reactions.[6][7]
-
Polarity and Solubility Issues: The oxane moiety introduces polarity, while the conjugate partner can range from highly hydrophobic to hydrophilic, making the selection of an appropriate stationary and mobile phase non-trivial.
This guide provides a structured approach to method development and troubleshooting to address these specific issues.
Part 1: Method Selection and Initial Workflow
Choosing the correct chromatographic mode is the most critical first step. The decision hinges on the overall polarity of the final conjugate.
Diagram: Initial Purification Strategy Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silcotek.com [silcotek.com]
Technical Support Center: Preventing the Degradation of 2-Ethynyloxane in Aqueous Buffers
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 2-ethynyloxane in their experimental workflows. The unique chemical structure of this compound, featuring a terminal alkyne and an oxane ring, makes it a versatile tool, particularly in bioconjugation and medicinal chemistry. However, this same structure presents stability challenges in aqueous environments. This document provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies, and best practices to ensure the integrity of your experiments.
Core Principles of this compound Stability
The stability of this compound in aqueous buffers is primarily influenced by two key chemical functionalities: the terminal alkyne and the oxane (tetrahydropyran) ring. Understanding the vulnerabilities of these groups is the first step in preventing unwanted degradation.
The Reactivity of the Terminal Alkyne
The carbon-carbon triple bond of the ethynyl group is susceptible to hydration, particularly under acidic conditions. This reaction proceeds via an enol intermediate, which then rapidly tautomerizes to the more stable ketone form.[1][2] This transformation results in the loss of the terminal alkyne, rendering the molecule inactive for subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The acid-catalyzed hydration of terminal alkynes typically yields a methyl ketone.[1][2][3]
The Integrity of the Oxane Ring
The oxane ring is a cyclic ether. Ethers are generally stable but can undergo cleavage under strongly acidic conditions. This acid-catalyzed hydrolysis would break the carbon-oxygen bond within the ring, leading to a ring-opened product.[4] While this is less common under typical biological buffer conditions (pH 6-8), prolonged exposure to even mildly acidic environments or localized pockets of low pH can promote this degradation pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers and provides actionable solutions.
FAQ 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after incubating this compound in my buffer. What could it be?
Answer: The appearance of a new peak is a strong indicator of degradation. Based on the chemical properties of this compound, the most probable culprits are:
-
Alkyne Hydration Product: An acid-catalyzed addition of water across the triple bond would result in the formation of a methyl ketone.[1][2][5] This new molecule will have a different retention time on your chromatography column.
-
Oxane Ring-Opening Product: If your buffer is acidic, you might be observing the product of hydrolysis, where the oxane ring has been opened.[4]
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your buffer solution. Ensure it is within the optimal range for your experiment and for the stability of this compound (ideally neutral to slightly basic).
-
Buffer Choice: Consider the components of your buffer. Phosphate buffers, for instance, can sometimes create localized acidic microenvironments that facilitate alkyne hydration. Consider switching to alternative buffering agents like HEPES or TRIS if you suspect buffer-mediated degradation.
-
Temperature Control: Higher temperatures accelerate chemical reactions, including degradation. Perform your experiments at the lowest temperature that is compatible with your protocol.
FAQ 2: My click chemistry (CuAAC) reaction with this compound is giving me low yields. Could this be a stability issue?
Answer: Yes, this is a very likely cause. The success of a CuAAC reaction is entirely dependent on the availability of the terminal alkyne. If this compound is degrading in your reaction mixture, the effective concentration of one of your key reactants is decreasing, which will inevitably lead to lower product yields.
Key Factors Affecting CuAAC Reaction Success:
| Parameter | Potential Issue | Recommended Solution |
| pH | Acidic conditions can hydrate the alkyne, making it unreactive. | Maintain a pH between 7 and 8. |
| Oxygen | The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. This can also lead to oxidative side reactions of the alkyne. | Deoxygenate all buffers and reagents by sparging with an inert gas (e.g., argon or nitrogen) before use. |
| Copper Source | The Cu(I) catalyst can be unstable. | Use a Cu(I)-stabilizing ligand like TBTA or prepare the Cu(I) catalyst in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. |
Experimental Workflow for a Robust CuAAC Reaction:
Caption: A robust workflow for CuAAC reactions.
FAQ 3: What are the best practices for storing this compound?
Answer: Proper storage is paramount to ensuring the long-term stability and utility of this compound.
Storage Recommendations:
-
Neat Compound: Store at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6]
-
Stock Solutions: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or lower in vials with septa to allow for removal of aliquots without introducing atmospheric moisture.
Always bring the compound and solutions to room temperature before opening to prevent condensation of water from the air into the container.
Protocol: Stability Assessment of this compound
This protocol allows you to empirically determine the stability of this compound in your buffer of choice.
Objective: To quantify the degradation of this compound over time in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a C18 column
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Create a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer. Prepare enough for all your time points.
-
T=0 Analysis: Immediately after preparation, inject an aliquot into the HPLC/LC-MS to establish the initial peak area of the intact this compound.
-
Incubation: Incubate your working solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC/LC-MS.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 sample. Plot this percentage against time to visualize the degradation profile.
Logical Flow of Stability Assessment:
Caption: A logical diagram for assessing the stability of this compound.
By adhering to these guidelines and proactively assessing the stability of this compound in your specific experimental context, you can significantly improve the reliability and reproducibility of your results.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. usbio.net [usbio.net]
Overcoming steric hindrance in 2-ethynyloxane cycloadditions
Technical Support Center: Cycloaddition Strategies
Welcome to the technical support center for synthetic strategies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding cycloaddition reactions, specifically those involving the 2-ethynyloxane moiety. The bulky nature of the oxane ring proximal to the reactive alkyne presents a significant steric barrier, often leading to low yields or reaction failure. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My [4+2] cycloaddition with a this compound derivative is not proceeding, even at high temperatures. What is the most likely cause?
A: The primary issue is almost certainly high activation energy due to steric hindrance. The bulky oxane group prevents the diene and dienophile (the this compound) from achieving the necessary proximity and orientation in the transition state.[1][2] While thermal energy is the first tool, if refluxing in high-boiling solvents like toluene or xylene fails, the thermal energy is insufficient to overcome this barrier without causing decomposition. The next step is to consider catalytic methods.
Q2: What is the fundamental principle behind using a Lewis acid catalyst in a sterically hindered Diels-Alder reaction?
A: A Lewis acid catalyst accelerates the reaction by coordinating to an electron-withdrawing group on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3] A lower LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a more favorable orbital interaction and a lower activation energy for the reaction.[2][4] This electronic acceleration can be sufficient to overcome the steric penalty.
Q3: Can changing the solvent impact the outcome of a sterically hindered cycloaddition?
A: Absolutely. Solvent choice can influence the reaction in several ways. Polar solvents can stabilize polar, charge-separated transition states, which may be relevant in highly asynchronous or stepwise cycloaddition pathways.[5][6] For concerted pericyclic reactions, non-polar solvents are often preferred to minimize competing interactions.[7] Furthermore, the solvent's boiling point dictates the maximum thermal energy you can apply under standard pressure. In some cases, switching to a higher-boiling solvent is the simplest solution.
Q4: Are there alternatives to traditional [4+2] cycloadditions for forming six-membered rings when steric hindrance is insurmountable?
A: Yes. If catalysis and thermal methods fail, consider multi-step alternatives. One powerful strategy is a tandem reaction sequence, such as a [4+2] cycloaddition followed by a[8][8] sigmatropic rearrangement, which may proceed through a less-hindered transition state to ultimately yield the desired scaffold.[9] Another approach is to use strain-promoted cycloadditions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), if your synthetic design allows for the incorporation of an azide and a strained alkyne.[10]
Troubleshooting Guide: From Low Yield to Optimized Reaction
This guide provides a systematic approach to troubleshooting and optimizing cycloadditions involving sterically encumbered this compound substrates.
Problem 1: No Reaction or Sub-10% Conversion
When a reaction fails to initiate, the activation energy barrier is too high for the given conditions. The following flowchart outlines a decision-making process for addressing this common issue.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A mechanistic study of the Lewis base-directed cycloaddition of 2-pyrones and alkynylboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 7. sid.ir [sid.ir]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst-Free Modifications for 2-Ethynyloxane
A Senior Application Scientist's Guide to Strain-Promoted Click Chemistry
Welcome to the technical support center for catalyst-free click chemistry applications involving 2-ethynyloxane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of bioorthogonal chemistry for bioconjugation, materials science, and beyond. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure your experiments are successful, reproducible, and robust.
Catalyst-free click reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), have revolutionized bioconjugation by eliminating the need for cytotoxic copper catalysts.[1][2] This makes them ideal for applications in living systems and sensitive biological samples.[1][3] this compound, a strained alkyne, is a valuable reagent in this class. Its reactivity is driven by the ring strain inherent in its structure, which dramatically lowers the activation energy for cycloaddition with 1,3-dipoles like azides and nitrones.[4][5]
This guide is structured to anticipate your questions, preempt common challenges, and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and its application in catalyst-free click chemistry.
Q1: What is this compound and what are its key properties?
This compound is a heterocyclic compound containing a strained alkyne functional group. This structural feature makes it highly reactive in strain-promoted cycloaddition reactions.
| Property | Value | Source |
| CAS Number | 76928-53-5 | [6] |
| Molecular Formula | C₇H₁₀O | [6] |
| Molecular Weight | 110.15 g/mol | [6] |
| Recommended Storage | -20°C, under inert atmosphere | [6] |
Q2: What are the primary catalyst-free reactions for this compound?
The two main reactions are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a reaction between the strained alkyne of this compound and an organic azide (R-N₃) to form a stable triazole linkage.[3][4] This is the most common catalyst-free click reaction.
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction involves the cycloaddition of this compound with a nitrone to form an N-alkylated isoxazoline. SPANC reactions can exhibit exceptionally fast kinetics, sometimes exceeding those of SPAAC.[7][8][9]
Q3: What are the main advantages of using a catalyst-free approach like SPAAC or SPANC?
The primary advantage is biocompatibility . The elimination of copper catalysts avoids cytotoxicity, making these reactions suitable for modifying biomolecules in living cells, organisms, or other complex biological milieu.[1][2][10] Other key benefits include simplified purification (no need to remove metal contaminants) and high specificity, as the reactive partners are bioorthogonal—meaning they do not typically cross-react with native biological functional groups.[1]
Q4: How should I properly store and handle this compound?
Due to its reactivity, proper storage is critical. This compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, oxygen, or light.[6] Before use, it is recommended to centrifuge the vial to ensure maximum recovery of the material.[6] Always handle with appropriate personal protective equipment in a well-ventilated area.
Q5: How do I choose between SPAAC and SPANC?
The choice depends on kinetic requirements and the synthetic accessibility of your reaction partner.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Reaction Partner | Organic Azide | Nitrone |
| Product | Triazole | N-alkylated Isoxazoline |
| Kinetics (k₂) | ~10⁻³ to 1 M⁻¹s⁻¹ | Up to ~60 M⁻¹s⁻¹ |
| Key Advantage | Widely established, vast library of azide reagents available. | Extremely fast kinetics, tunable reactivity based on nitrone structure.[7][9] |
| Consideration | Can be slower than SPANC. | Nitrones can be less stable than azides; fewer commercial options. |
Data compiled from multiple sources.[7][9][11]
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section is formatted to help you quickly diagnose and solve common experimental issues.
Problem 1: Low or No Product Yield
| Probable Cause | Diagnostic Check | Recommended Solution |
| Reagent Degradation | Verify the integrity of this compound and your azide/nitrone partner via NMR or mass spectrometry. | Use fresh reagents. Ensure this compound has been stored properly at -20°C under an inert atmosphere.[6] Azides are generally stable, but nitrones can be more sensitive; synthesize or purchase fresh if in doubt. |
| Suboptimal Reaction Conditions | Review your solvent, pH, and temperature. Are they appropriate for your specific molecules? | Solvent: Use polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers for biomolecule conjugation. pH/Buffer: Reaction rates can be pH-dependent. For example, some SPAAC reactions are faster at higher pH.[12] Buffer choice also matters; HEPES has been shown to yield higher rate constants than PBS in some systems.[12] Temperature: While most reactions proceed at room temperature, gentle heating (e.g., 37°C) can sometimes increase the rate, but check for reactant/product stability first. |
| Incorrect Stoichiometry | Confirm the concentrations of your stock solutions. | Use a small excess (1.1 to 1.5 equivalents) of the less precious or more stable reagent to drive the reaction to completion. |
| Low Intrinsic Reactivity | The electronic properties of your azide or nitrone partner may be unfavorable. | For SPAAC, azides with electron-withdrawing groups can sometimes react slower with certain cyclooctynes.[13] For SPANC, the reactivity of the nitrone can be tuned via substituents.[8][9] If possible, redesign your partner molecule or increase reaction time/concentration. |
| Steric Hindrance | The reactive azide or nitrone is sterically encumbered, preventing approach to the alkyne. | Introduce a flexible linker (e.g., a PEG chain) between your molecule of interest and the reactive handle to reduce steric clash.[12] |
Problem 2: Appearance of Multiple Products or Side Reactions
| Probable Cause | Diagnostic Check | Recommended Solution |
| Product/Reactant Instability | Monitor the reaction over time using TLC or LC-MS. Do new spots appear and then disappear? | If the desired product is unstable under the reaction conditions, shorten the reaction time or reduce the temperature. Purify the product immediately upon reaction completion. |
| Interference in Biological Media | Are you working in cell lysate or live cells? | In complex biological systems, side reactions can occur, for instance, with free thiols.[14] While SPAAC is highly bioorthogonal, extensive incubation times or high concentrations can lead to non-specific labeling. Consider pre-clearing lysates or using blocking agents if non-specific binding is suspected. |
| Isomer Formation | SPAAC reactions can produce a mixture of regioisomers. | For most bioconjugation applications, a mixture of regioisomers is not a functional issue as the linkage is the primary goal.[1] If regioisomeric purity is essential, HPLC purification will be required to separate the isomers. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Diagnostic Check | Recommended Solution |
| Co-elution of Product and Starting Material | Product and starting material have very similar Rf values on TLC or retention times on HPLC. | Chromatography: Modify your solvent system (e.g., change polarity, add modifiers like acetic acid or triethylamine). Alternative Purification: For biomolecules, use size-exclusion chromatography (SEC) or dialysis to separate the labeled macromolecule from small-molecule reagents.[11] Affinity Tag: If possible, incorporate an affinity handle (e.g., biotin, His-tag) into one of the reactants to allow for affinity-based purification. |
| Product Degradation on Silica | Product streaks or disappears during column chromatography. | Switch to a less acidic stationary phase like neutral alumina or use a reversed-phase chromatography system (e.g., C18). Alternatively, avoid silica altogether and use methods like preparative HPLC or SEC. |
Experimental Protocols & Workflows
Here, we provide generalized, step-by-step protocols for performing SPAAC and SPANC reactions with this compound.
Protocol 1: General Procedure for SPAAC
This protocol describes the conjugation of an azide-functionalized molecule to this compound.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
- Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in a compatible solvent like DMSO or an aqueous buffer).
2. Reaction Setup:
- In a clean microcentrifuge tube, add the desired volume of your azide-containing molecule.
- Add 1.1 to 1.5 equivalents of the this compound stock solution.
- If necessary, add additional reaction buffer/solvent to reach the desired final concentration (typically in the micromolar to low millimolar range).
3. Incubation:
- Allow the reaction to proceed at room temperature (or 37°C for biological samples) for 1-24 hours. The optimal time depends on the intrinsic rate of your specific reactants and their concentrations.
4. Monitoring:
- Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or SDS-PAGE with fluorescent visualization if one partner is tagged).
5. Workup and Purification:
- Once complete, the product can be purified.
- For small molecules: Dilute with an appropriate solvent and purify via flash chromatography or preparative HPLC.
- For proteins/biomolecules: Purify using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.[11]
6. Characterization:
- Confirm the final product structure and purity using mass spectrometry and/or NMR.
Workflow Visualization
The following diagram illustrates the general experimental workflow for a catalyst-free click reaction.
Caption: General workflow for SPAAC/SPANC experiments.
Troubleshooting Logic Diagram
When faced with a failed or low-yielding reaction, this decision tree can guide your troubleshooting process.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 2-ethynyloxane and other alkynes in bioorthogonal chemistry
In the dynamic fields of chemical biology, drug development, and materials science, the ability to selectively and efficiently label and conjugate biomolecules in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, with azide-alkyne cycloaddition reactions standing out as particularly robust and versatile methods.[1][2] At the heart of these reactions are the alkyne-containing probes, which fall into two main categories: terminal alkynes and strained alkynes.
This guide offers an in-depth comparative analysis of these two classes of alkynes, exploring their distinct reaction mechanisms, performance characteristics, and suitability for various applications. By understanding the fundamental differences and leveraging experimental data, researchers can make informed decisions to select the optimal alkyne for their specific scientific needs.
The Dichotomy of Alkynes in Bioorthogonal Chemistry: A Tale of Two Activation Strategies
The core difference between terminal and strained alkynes in bioorthogonal chemistry lies in their mode of activation for cycloaddition with azides. Terminal alkynes participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its speed and efficiency, while strained alkynes, most notably cyclooctynes, engage in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction driven by the release of ring strain.[3][4] This distinction has profound implications for their respective applications, creating a trade-off between reaction kinetics and biocompatibility.[4]
The Power of Catalysis: Terminal Alkynes and CuAAC
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts.[5][6] The copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This reaction boasts second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹, making it exceptionally fast and reliable for a wide array of in vitro applications.[4]
However, the reliance on a copper catalyst is also the primary limitation of CuAAC for applications in living systems. Copper(I) ions are cytotoxic, capable of generating reactive oxygen species that can damage cells.[4][7] While advancements in ligand design have helped to mitigate this toxicity to some extent, the potential for cellular perturbation remains a significant concern for in vivo studies.[8]
Harnessing Ring Strain: Strained Alkynes and SPAAC
To overcome the cytotoxicity of copper, Carolyn Bertozzi and her colleagues developed SPAAC, a bioorthogonal reaction that eliminates the need for a metal catalyst.[7][9] SPAAC utilizes cyclooctynes, the smallest stable cyclic alkynes, which possess significant ring strain due to the deformation of the alkyne's ideal linear geometry.[10] This stored energy lowers the activation barrier for the [3+2] cycloaddition with azides, allowing the reaction to proceed readily at physiological temperatures.[11]
The absence of a toxic catalyst makes SPAAC highly biocompatible and the preferred method for labeling and imaging biomolecules in living cells and whole organisms.[7][12] However, this biocompatibility comes at the cost of reaction speed. The second-order rate constants for SPAAC are generally lower than those for CuAAC, typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, and are highly dependent on the specific structure of the cyclooctyne.[4][8]
Quantitative Performance Analysis: A Head-to-Head Comparison
The choice between a terminal alkyne (for CuAAC) and a strained alkyne (for SPAAC) is a critical decision in experimental design. The following table provides a quantitative comparison of their key performance characteristics to guide this selection process.
| Feature | Terminal Alkynes (via CuAAC) | Strained Alkynes (via SPAAC) |
| Reaction Name | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Activation | Copper(I) Catalyst | Inherent Ring Strain |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[4] | 10⁻³ - 1 M⁻¹s⁻¹ (Varies with cyclooctyne structure)[4][8] |
| Biocompatibility | Lower, due to copper cytotoxicity[4][7] | High, suitable for live-cell and in vivo applications[7][12] |
| Alkyne Synthesis | Generally straightforward and accessible | Often more complex and costly[13] |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Some strained alkynes may react with biological thiols[14] |
| Primary Applications | In vitro bioconjugation, materials science, drug discovery[3] | Live-cell imaging, in vivo labeling, antibody-drug conjugates[3][14] |
Experimental Workflows and Methodologies
To provide a practical understanding of how these reactions are implemented, we present detailed, step-by-step protocols for both CuAAC and SPAAC, along with visual representations of the experimental workflows.
Experimental Workflow: A Visual Guide
Caption: Comparative experimental workflows for CuAAC and SPAAC.
Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne-Modified Amino Acid
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, such as homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells. This is a common first step for both CuAAC and SPAAC-based detection.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and grow to approximately 70-80% confluency.
-
Methionine Depletion: Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine pools.[15]
-
Metabolic Labeling: Replace the starvation medium with methionine-free DMEM containing HPG at a final concentration of 25-100 µM.[15]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest/Fixation:
-
For live-cell SPAAC, gently wash the cells twice with warm PBS and proceed immediately to the SPAAC protocol.
-
For CuAAC on fixed cells or lysates, wash the cells twice with cold PBS. The cells can then be fixed (e.g., with 4% paraformaldehyde) or lysed according to the downstream application.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence Detection
This protocol details the "clicking" of an azide-functionalized fluorescent probe to HPG-labeled proteins in a cell lysate for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
HPG-labeled cell lysate
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
HPG-labeled cell lysate (e.g., 50 µg of total protein)
-
Azide-fluorophore to a final concentration of 10-50 µM
-
THPTA to a final concentration of 250 µM
-
CuSO₄ to a final concentration of 50 µM
-
-
Initiation: Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[11]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then load onto a polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the fluorescently labeled proteins using an appropriate in-gel fluorescence scanner.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified cell surface glycans with a strained cyclooctyne-fluorophore conjugate for live-cell fluorescence microscopy.
Materials:
-
Cells metabolically labeled with an azido-sugar (e.g., Ac₄ManNAz)
-
Live-cell imaging medium
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) stock solution (in DMSO)
-
PBS
Procedure:
-
Cell Preparation: After metabolic labeling with the azido-sugar, gently wash the cells twice with warm PBS.
-
SPAAC Reaction: Replace the PBS with pre-warmed live-cell imaging medium containing the DBCO-fluorophore conjugate at a final concentration of 5-25 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the cells three times with warm PBS to remove any unreacted probe.
-
Imaging: Replace the final wash with fresh live-cell imaging medium and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Causality Behind Experimental Choices
-
Ligand in CuAAC: The use of a copper-chelating ligand like THPTA is crucial in CuAAC for bioconjugation. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, and also protects biomolecules from damage by free copper ions.[8]
-
Fresh Sodium Ascorbate: Sodium ascorbate is used as the reducing agent to generate the active Cu(I) catalyst from the more stable CuSO₄. It is prepared fresh as it is prone to oxidation in solution, which would reduce its efficacy.
-
Excess Reagents in Labeling: In both CuAAC and SPAAC labeling protocols, the fluorescent probe is often used in molar excess to the target biomolecule to drive the reaction to completion and ensure efficient labeling.
-
Choice of Strained Alkyne: The reactivity of strained alkynes in SPAAC varies significantly. Dibenzocyclooctynes (DBCO) and other derivatives with enhanced strain or electron-withdrawing groups are often chosen for faster kinetics.[16]
Conclusion: Selecting the Right Tool for the Job
The choice between terminal and strained alkynes is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the experiment.
-
Terminal alkynes coupled with CuAAC remain the gold standard for in vitro applications where speed, efficiency, and the ready availability of reagents are the primary considerations.[3] Its robustness makes it a workhorse for creating bioconjugates, modifying materials, and synthesizing compound libraries.
-
Strained alkynes and SPAAC are indispensable for applications that demand high biocompatibility, particularly the study of dynamic processes within living cells and organisms.[3] The ability to perform these reactions without a toxic catalyst has revolutionized our capacity to visualize and manipulate biomolecules in their native environment.
As the field of bioorthogonal chemistry continues to evolve, so too will the diversity and sophistication of the alkyne probes available to researchers. By understanding the fundamental principles and performance characteristics of both terminal and strained alkynes, scientists are well-equipped to harness the full power of these remarkable chemical tools to push the boundaries of biological discovery and biomedical innovation.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Validating GlcNAlk as a Specific and Non-Perturbing Chemical Probe for O-GlcNAcylation
A note on nomenclature: The user topic specified "2-ethynyloxane." Following a comprehensive search of the scientific literature, this name does not correspond to a recognized chemical probe. However, the structure implied by the name—a cyclic ether (oxane) with an ethynyl (alkyne) group—strongly points toward an alkyne-modified sugar. Therefore, this guide will focus on a well-characterized and scientifically validated probe that fits this description: N-ethynylacetyl-glucosamine , which we will refer to as GlcNAlk . The principles and protocols detailed here are directly applicable to the validation of any similar metabolic chemical reporter.
The study of O-GlcNAcylation, a dynamic post-translational modification (PTM) where a single N-acetylglucosamine sugar is attached to serine or threonine residues, is crucial for understanding cellular signaling, nutrient sensing, and disease pathogenesis.[1] Unlike complex glycosylation, O-GlcNAcylation is a reversible process occurring inside the nucleus and cytoplasm, regulated by just two enzymes: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA).[2] This dynamic interplay, akin to phosphorylation, makes it a key regulatory hub in cell biology.
To dissect its function, researchers rely on chemical probes. Metabolic chemical reporters, such as GlcNAlk, are synthetic sugar analogs bearing a bioorthogonal handle—in this case, an alkyne group. These reporters are fed to cells, processed by the cell's own metabolic machinery, and incorporated into nascent biomolecules. The alkyne handle then allows for the selective attachment of tags for visualization or enrichment via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3]
However, the utility of any chemical probe hinges on two fundamental questions:
-
Specificity: Does it label only the intended target?
-
Perturbation: Does the act of labeling alter the cell's normal physiology?
This guide provides the experimental framework to confidently answer these questions for GlcNAlk, comparing its performance against common alternatives and establishing a gold-standard workflow for its use.
Section 1: Mechanism of Action - How GlcNAlk Enters the System
For GlcNAlk to be an effective reporter of O-GlcNAcylation, it must be successfully processed by the endogenous Hexosamine Biosynthetic Pathway (HBP) and GlcNAc salvage pathway. The probe is typically administered to cells in its per-O-acetylated form (Ac4GlcNAlk) to enhance cell membrane permeability. Once inside the cell, the workflow is as follows:
-
Deacetylation: Non-specific intracellular esterases remove the acetyl protecting groups, releasing GlcNAlk.
-
Salvage Pathway Entry: GlcNAlk is phosphorylated by N-acetylglucosamine kinase (NAGK).
-
Conversion to Donor: The molecule is subsequently converted into the nucleotide sugar donor, UDP-GlcNAlk.
-
Incorporation by OGT: O-GlcNAc Transferase (OGT) recognizes UDP-GlcNAlk and transfers the modified sugar onto its native protein substrates.[4]
Section 2: The Litmus Test - Validating the Specificity of GlcNAlk
A probe's value diminishes if its signal is ambiguous. For GlcNAlk, specificity means that the alkyne handle is incorporated only onto O-GlcNAc sites and not into other glycan structures. This is where GlcNAlk demonstrates a significant advantage over its more commonly used azide-based counterpart, Ac4GlcNAz.
The primary challenge with azide-based GlcNAc reporters (GlcNAz) is their metabolic interconversion. The enzyme UDP-galactose 4-epimerase (GALE) can convert UDP-GlcNAz into UDP-GalNAz (the azide-modified version of N-acetylgalactosamine).[5] This new UDP-GalNAz donor is then used to label mucin-type O-glycans, which are structurally distinct from the single O-GlcNAc modification. This metabolic crosstalk leads to confounding signals.
Crucially, studies have shown that GlcNAlk is not a substrate for this epimerization .[1][6] It remains within the GlcNAc pathway, making it an inherently more specific reporter for O-GlcNAc and N-linked glycans.
While GlcNAlk avoids the GalNAc pathway, it can still be incorporated into N-linked glycans, as they also use UDP-GlcNAc as a precursor sugar. To isolate the O-GlcNAc signal, a simple enzymatic step is required. Peptide: N-glycosidase F (PNGase F) is an enzyme that specifically cleaves N-linked glycans from proteins. By treating cell lysates with PNGase F, we can remove the confounding N-glycan signal, ensuring that the remaining alkyne signal is overwhelmingly from O-GlcNAcylation.
The workflow below outlines the critical experiments to validate the specificity of GlcNAlk.
This protocol provides a definitive method to isolate the O-GlcNAc-specific signal generated by GlcNAlk.
-
Metabolic Labeling: Culture adherent cells (e.g., HEK293T) in media supplemented with 50-100 µM Ac4GlcNAlk for 16-24 hours. Include a vehicle-only control culture.
-
Cell Lysis: Harvest and wash cells with PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors). Quantify total protein concentration.
-
Enzymatic Digestion: Aliquot 50 µg of protein from the GlcNAlk-labeled lysate into two separate tubes.
-
Tube A (Control): Add reaction buffer only.
-
Tube B (PNGase F): Add reaction buffer and PNGase F according to the manufacturer's protocol.
-
Incubate both tubes at 37°C for 2-4 hours.
-
-
Click Chemistry: Prepare a CuAAC reaction mix containing an azide-fluorophore (e.g., Azide-TAMRA), CuSO4, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Add this mix to both Tube A and Tube B. Incubate for 1 hour at room temperature, protected from light.
-
Analysis: Quench the reaction and prepare samples for SDS-PAGE. Load equal amounts of protein per lane. After electrophoresis, visualize the labeled proteins using an in-gel fluorescence scanner.
-
Interpretation: The fluorescent signal in the PNGase F-treated lane (Tube B) represents O-GlcNAc-modified proteins. The difference in signal intensity between Lane A and Lane B represents the contribution from N-linked glycans.
Section 3: Assessing Perturbation - Ensuring a Benign Measurement
A perfect probe is an invisible observer; it reports on a system without altering it. For metabolic reporters, perturbation can manifest as cytotoxicity or, more subtly, as interference with the metabolic pathways they enter.
Before extensive use, the optimal, non-toxic concentration of Ac4GlcNAlk must be determined for the specific cell line under investigation.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of assay.
-
Dose-Response: Treat cells with a serial dilution of Ac4GlcNAlk (e.g., 0 µM to 500 µM) for the intended experimental duration (e.g., 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as an MTT or LDH release assay, following the manufacturer's instructions.
-
Analysis: Plot cell viability against Ac4GlcNAlk concentration. The working concentration for subsequent experiments should be well below the concentration that induces significant cytotoxicity (e.g., >90% viability). For most cell lines, 25-100 µM is a safe and effective range.[7]
A significant concern with metabolic reporters is that their conversion to nucleotide sugar donors could create a buildup that triggers feedback inhibition of the HBP. The rate-limiting enzyme of the HBP, glutamine fructose-6-phosphate amidotransferase (GFAT), is naturally inhibited by the pathway's end-product, UDP-GlcNAc. If UDP-GlcNAlk also inhibits GFAT, its use could artificially suppress the production of all natural UDP-GlcNAc, profoundly altering cell physiology.
Fortunately, biochemical assays have demonstrated that UDP-sugar analogs with modifications at the N-acetyl position, such as UDP-GlcNAlk and UDP-GlcNAz, do not significantly inhibit GFAT .[8] In contrast, analogs with modifications at other positions (e.g., the 6-hydroxyl group) do cause inhibition. This structural distinction is a powerful argument for the non-perturbing nature of GlcNAlk with respect to central hexosamine metabolism.
Section 4: A Comparative Overview of O-GlcNAc Probing Strategies
GlcNAlk is not the only tool available. Researchers must choose the best method for their experimental question. The primary alternative to metabolic labeling is chemoenzymatic labeling.
Chemoenzymatic Labeling: This technique is performed on cell lysates, not live cells. It uses a mutant galactosyltransferase (GalT Y289L) to transfer an azide-modified galactose (GalNAz) from a UDP-GalNAz donor specifically onto existing O-GlcNAc residues on proteins.[9] The azide handle can then be used for click chemistry.
| Feature | GlcNAlk (Metabolic) | Ac4GalNAz (Metabolic) | Chemoenzymatic Labeling |
| Principle | Live-cell incorporation of an alkyne-sugar into newly synthesized glycoproteins. | Live-cell incorporation of an azide-sugar, which labels O-GlcNAc via metabolic crosstalk. | In-vitro enzymatic transfer of an azide-sugar onto existing O-GlcNAc in cell lysates. |
| Specificity | High. Labels O-GlcNAc and N-glycans. Requires PNGase F to isolate O-GlcNAc signal. Does not cross-react with mucin-type O-glycans.[1][6] | Moderate. Labels O-GlcNAc, N-glycans, and mucin-type O-glycans due to epimerization to UDP-GlcNAz.[5] | Very High. Highly specific for the O-GlcNAc monosaccharide when paired with PNGase F treatment.[9] |
| Perturbation | Low. Does not cause feedback inhibition of the HBP.[8] Cytotoxicity must be assessed. | Low. Does not cause feedback inhibition of the HBP.[8] Cytotoxicity must be assessed. | None. Performed on cell lysates, so does not perturb live-cell physiology. |
| Temporal Info | Excellent. Reports on dynamic, de novo O-GlcNAcylation. Ideal for pulse-chase experiments. | Excellent. Reports on dynamic, de novo O-GlcNAcylation. | Poor. Provides a static snapshot of the total O-GlcNAcome at the time of lysis. |
| Application | Studying dynamic changes in O-GlcNAcylation in response to stimuli in living cells. | Similar to GlcNAlk, but with lower specificity. | Profiling the total O-GlcNAc-modified proteome from a cell or tissue sample. |
Section 5: Validated Workflow for O-GlcNAc Proteomics Using GlcNAlk
This protocol integrates the validation steps into a robust workflow for identifying O-GlcNAc-modified proteins from cultured cells.
References
- 1. pnas.org [pnas.org]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Azide- and Alkyne-Bearing Metabolic Chemical Reporters of Glycosylation Show Structure-Dependent Feedback Inhibition of the Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Reaction Kinetics for Bioconjugation: Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers an unparalleled toolkit for this purpose. However, the selection of the alkyne component is a critical decision that dictates the entire experimental paradigm. This guide provides an in-depth comparison of two distinct alkyne classes: terminal alkynes, represented here by 2-ethynyloxane, and cyclic alkynes, exemplified by the widely used cyclooctynes.
The choice between these reagents is not merely a matter of subtle kinetic differences; it is a fundamental decision between two different reaction mechanisms: the incredibly rapid Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This guide will dissect the kinetics, mechanisms, and practical considerations of each platform, providing the data-driven insights necessary to select the optimal reaction for your application.
Part 1: The Mechanistic Divide: Catalysis vs. Strain
The kinetic behavior of this compound and cyclooctynes stems from their fundamentally different structures and modes of activation.
This compound and Terminal Alkynes: The Power of Catalysis (CuAAC)
This compound is a terminal alkyne, characterized by a linear C≡C-H bond. This bond is relatively stable and requires significant energy to participate in a cycloaddition with an azide. The uncatalyzed reaction is exceedingly slow at physiological temperatures.[1] The breakthrough of CuAAC lies in the use of a copper(I) catalyst, which dramatically lowers the activation energy. The mechanism involves the formation of a copper-acetylide intermediate, which then readily reacts with the azide to form the stable 1,4-disubstituted triazole product exclusively.[2] The reaction rate is heavily dependent on the efficiency of the catalyst system, including the copper source and, critically, the choice of a stabilizing ligand that prevents copper oxidation and enhances catalytic turnover.[3]
Cyclooctynes: Harnessing Ring Strain for Bioorthogonality (SPAAC)
In contrast, cyclooctynes are defined by an alkyne bond forced into an eight-membered ring. This geometric constraint severely distorts the alkyne's ideal 180° bond angle, creating significant ring strain (~18-19 kcal/mol).[4] This stored potential energy makes the alkyne highly activated for cycloaddition without any need for a catalyst.[5] An azide can react directly with the strained alkyne in a concerted [3+2] cycloaddition to form the triazole product. This catalyst-free nature is the essence of its bioorthogonality, as it avoids the cellular toxicity associated with copper catalysts, making SPAAC the gold standard for applications in living systems.[6][7] The kinetics of SPAAC are intrinsically linked to the degree of ring strain; more distorted and electronically activated cyclooctyne structures react faster.[3]
Part 2: A Quantitative Kinetic Showdown
The efficiency of these reactions is best compared using the second-order rate constant (k₂), which reflects how quickly the reactants are consumed. A higher k₂ value signifies a faster reaction, enabling efficient conjugation even at low concentrations.
Kinetic Profile of Cyclooctynes in SPAAC
The reactivity of cyclooctynes varies dramatically based on their structure. Fusing aromatic rings (e.g., dibenzocyclooctynes like DBCO) or other strained rings (e.g., bicyclononyne, BCN) enhances ring strain and accelerates the reaction. The table below summarizes the wide range of kinetic performance observed for common cyclooctynes.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclononyne | BCN | ~0.012 - 0.14[7][8] |
| Dibenzoazacyclooctyne | DBCO / ADIBO | ~0.24 - 0.90[7][9] |
| Dibenzoazacyclooctyne | DIBAC | ~1.9[8] |
| Biarylazacyclooctynone | BARAC | ~0.96[4] |
Note: Rates are dependent on solvent, temperature, and azide structure.
CuAAC vs. SPAAC: A Head-to-Head Comparison
When comparing the two platforms, a clear trade-off between speed and biocompatibility emerges. CuAAC is orders of magnitude faster than most SPAAC reactions, but its use in living systems is limited by copper toxicity.
| Parameter | CuAAC (e.g., with this compound) | SPAAC (with Cyclooctynes) |
| Reaction Type | Copper(I)-Catalyzed | Strain-Promoted, Catalyst-Free |
| Typical k₂ Range (M⁻¹s⁻¹) | 1 - 100 (can reach >10³)[7][8] | 10⁻³ - 1.9 [7][8] |
| Biocompatibility | Low; copper is cytotoxic, limiting in vivo use.[6] | High; truly bioorthogonal for live-cell/in vivo use.[7] |
| Regioselectivity | High (yields 1,4-disubstituted triazole exclusively).[2] | Low (typically yields a mixture of regioisomers). |
| Reaction Conditions | Requires Cu(I) source, reducing agent (e.g., ascorbate), and often a ligand.[1] | Catalyst-free; proceeds under physiological conditions. |
| Reagent Stability | Terminal alkynes are generally very stable. | Highly strained cyclooctynes can be unstable and prone to side reactions with thiols. |
| Cost & Accessibility | Terminal alkynes and catalysts are generally inexpensive and readily available. | Strained cyclooctynes are complex to synthesize and significantly more expensive.[7] |
Part 3: Field-Proven Insights & Experimental Protocols
Causality Behind Experimental Choices: Speed or Stealth?
The decision between CuAAC and SPAAC is dictated entirely by the experimental context.
-
Choose CuAAC when:
-
Speed is paramount: For chemical synthesis, materials science, or in vitro bioconjugation where reaction times must be minimized.
-
The catalyst can be removed: In applications where the final product can be purified away from the copper catalyst.
-
Cost is a limiting factor: When working with large-scale syntheses where the expense of strained alkynes is prohibitive.
-
-
Choose SPAAC when:
-
Biocompatibility is non-negotiable: For any application involving live cells, tissues, or whole organisms (in vivo).
-
Simplicity is desired: The one-pot, catalyst-free nature simplifies experimental setup, especially in complex biological media.
-
Moderate kinetics are acceptable: For applications like long-term cell tracking where the reaction can proceed over hours.[3]
-
Experimental Protocols for Kinetic Analysis
Accurate determination of second-order rate constants is essential for comparing and optimizing these reactions. The general workflow involves monitoring the reaction over time under pseudo-first-order conditions, where one reactant is in large excess.
Protocol 1: Kinetic Analysis of a Terminal Alkyne via CuAAC by ¹H NMR
This protocol is designed to determine the k₂ for the reaction of a terminal alkyne (e.g., this compound) with an azide.
-
Reagent Preparation:
-
Prepare stock solutions of the terminal alkyne, the azide (e.g., benzyl azide), and a stable internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆) at known concentrations.
-
Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in the appropriate solvent (e.g., D₂O).
-
-
Reaction Setup (Pseudo-First-Order):
-
In an NMR tube, combine the terminal alkyne and the internal standard. Ensure the azide will be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Acquire a t=0 spectrum to confirm initial concentrations relative to the standard.
-
-
Initiation and Monitoring:
-
Premix the CuSO₄ and THPTA ligand solutions.
-
To initiate the reaction, add the azide solution, the CuSO₄/ligand mixture, and finally the sodium ascorbate solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. Monitor the disappearance of a characteristic proton peak of the limiting reactant (the terminal alkyne) relative to the stable peak of the internal standard.
-
-
Data Analysis:
-
Integrate the signals for the reactant and the internal standard in each spectrum to determine the concentration of the alkyne ([A]t) at each time point.
-
Plot ln([A]t) versus time. The plot should be linear.
-
The slope of this line is equal to the negative pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Azide]₀ , where [Azide]₀ is the initial concentration of the azide in excess.[8]
-
Protocol 2: Kinetic Analysis of a Cyclooctyne via SPAAC by UV-Vis Spectrophotometry
This protocol is ideal for cyclooctynes with a strong chromophore, such as DBCO, which allows for easy monitoring.
-
Reagent Preparation:
-
Prepare stock solutions of the cyclooctyne (e.g., DBCO) and the azide in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Determine the maximum absorbance wavelength (λ_max) of the cyclooctyne (for DBCO, typically ~309 nm).
-
-
Reaction Setup (Pseudo-First-Order):
-
In a quartz cuvette, add the reaction buffer and the cyclooctyne solution to a known final concentration. The azide should be prepared at a concentration at least 10-fold higher.
-
Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorbance at λ_max.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the excess azide solution to the cuvette, mix quickly, and immediately begin recording the absorbance at λ_max at regular time intervals. The absorbance will decrease as the cyclooctyne is consumed.
-
-
Data Analysis:
-
Convert the absorbance data to concentration ([A]t) at each time point using the Beer-Lambert law (A = εbc).
-
Plot ln([A]t) versus time. The plot should be linear.
-
The slope of the line is equal to the negative pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Azide]₀ .
-
Conclusion
The comparison between this compound and cyclooctynes transcends a simple kinetic race. It highlights a fundamental strategic choice in chemical ligation. CuAAC , the domain of terminal alkynes, offers unparalleled speed and efficiency, making it a workhorse for synthesis and in vitro conjugation. Its primary limitation is the requirement for a copper catalyst, which precludes most applications in living systems. In contrast, SPAAC , enabled by the engineered reactivity of cyclooctynes, provides a powerful, catalyst-free solution for bioorthogonal chemistry. While generally slower, its biocompatibility is unmatched, opening the door to real-time molecular imaging and in vivo drug development. The selection is therefore not about which alkyne is "better," but which reaction platform is right for the job.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Ethynyloxane, Linear, and Aromatic Alkynes in Cycloaddition Reactions
Introduction
In the expansive fields of medicinal chemistry, bioconjugation, and materials science, the alkyne functional group is a cornerstone of molecular assembly. Its utility, particularly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click reaction"—is unparalleled for its efficiency and reliability in forming stable triazole linkages.[1][2] However, not all alkynes are created equal. The structural and electronic properties of the alkyne substituent dramatically influence reaction kinetics, physicochemical properties, and suitability for specific applications.
This in-depth guide provides a head-to-head comparison of three distinct classes of terminal alkynes:
-
2-Ethynyloxane: A heterocyclic alkyne featuring a saturated six-membered oxane ring.
-
Linear Alkynes: Represented by 1-hexyne, a simple alkyl-substituted alkyne.
-
Aromatic Alkynes: Represented by phenylacetylene, where the alkyne is conjugated with a phenyl ring.
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced performance differences between these alkynes is critical for rational molecular design and the optimization of synthetic protocols. This guide will dissect these differences through the lens of reaction kinetics, physicochemical properties, and experimental best practices, supported by empirical data and established chemical principles.
The Contenders: Structural and Electronic Profiles
The performance of an alkyne in cycloaddition reactions is intrinsically linked to its structure. The choice between a cyclic heteroatomic, a simple linear, or an aromatic alkyne is a critical experimental design parameter that dictates reactivity and the properties of the final product.
Figure 1. Structural comparison of the three alkyne classes.
Performance Metric 1: Reaction Kinetics in CuAAC
The rate of the CuAAC reaction is a critical performance indicator. While the reaction is famously robust, the choice of alkyne can lead to significant differences in the time required to reach completion, especially under demanding bioconjugation conditions with low reactant concentrations.[3]
The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate.[4] The rate of this step, and the subsequent cyclization with the azide, is highly sensitive to the electronic environment of the alkyne.
Causality Behind Kinetic Differences:
-
Linear Alkynes (e.g., 1-Hexyne): These are considered the baseline for reactivity. The alkyl chain is electronically neutral and offers minimal steric hindrance near the reaction center.
-
Aromatic Alkynes (e.g., Phenylacetylene): The phenyl group is electron-withdrawing and engages in π-conjugation with the alkyne. This electronic pull can slightly decrease the nucleophilicity of the acetylide intermediate, often resulting in slower reaction rates compared to simple alkyl alkynes.[3]
-
This compound: The oxygen atom in the oxane ring exerts a through-bond inductive electron-withdrawing effect, which could theoretically slow the reaction. However, the oxygen also presents a potential coordination site for the copper catalyst. This chelation effect can increase the local concentration of the catalyst near the alkyne, potentially accelerating the reaction. The net effect is a complex interplay of inductive effects and potential catalytic assistance.
Comparative Kinetic Data
While a single study directly comparing these three specific molecules under identical conditions is not available, we can synthesize a representative comparison from published data on analogous structures. The following table summarizes the expected relative performance in a typical ligand-accelerated CuAAC reaction.
| Alkyne Class | Representative Alkyne | Relative Reactivity | Time to >90% Conversion (Typical) | Key Influencing Factors |
| Linear | 1-Hexyne | High | < 30 minutes | Electronically neutral, low steric hindrance.[5] |
| Aromatic | Phenylacetylene | Moderate to Low | 1 - 2 hours | Electron-withdrawing nature of the phenyl ring.[3] |
| Cyclic Heteroatomic | This compound | High to Moderate | 30 - 60 minutes | Competing inductive withdrawal and potential O-Cu coordination.[6] |
Table 1: Relative performance of alkyne classes in CuAAC reactions. Reaction times are estimates based on typical bioconjugation conditions (e.g., 100 µM Cu⁺, THPTA ligand) and can vary significantly with catalyst loading and concentration.[3]
Studies have shown that while differences exist, most terminal alkynes react efficiently when effective copper catalysts and accelerating ligands are used.[3] The differences become more pronounced under challenging conditions, such as very low catalyst concentrations (e.g., <50 µM Cu⁺).[3][5]
Performance Metric 2: Physicochemical Properties
For drug discovery and development, the physicochemical properties imparted by the alkyne handle are as important as its reactivity. The choice of alkyne can significantly impact solubility, metabolic stability, and overall drug-like properties of the final conjugate.
-
This compound: The oxane ring is a significant advantage in this domain. As a cyclic ether, it acts as a hydrogen bond acceptor, which can dramatically improve aqueous solubility compared to its carbocyclic or linear counterparts. This polarity is highly desirable for improving the pharmacokinetic profile of drug candidates.
-
1-Hexyne: The hexyl group is hydrophobic and lipophilic. While this can be useful for membrane-associated targets, it generally decreases aqueous solubility.
-
Phenylacetylene: The rigid, planar phenyl group contributes to lipophilicity and can introduce π-stacking interactions. It is significantly less polar than this compound.
| Property | This compound | 1-Hexyne | Phenylacetylene | Rationale |
| Molecular Weight | 110.15 g/mol [7] | 82.14 g/mol | 102.13 g/mol [8] | - |
| Polarity | High | Low | Low to Moderate | The ether oxygen in this compound acts as a hydrogen bond acceptor. |
| Aqueous Solubility | Enhanced | Low | Very Low | Heteroatom content and ability to form hydrogen bonds increases solubility. |
| Lipophilicity (LogP) | Lower | Higher | High | Hydrocarbon content increases lipophilicity. |
| Structural Rigidity | Flexible (Chair) | Flexible (Chain) | Rigid (Planar) | The phenyl ring introduces significant rigidity. |
Table 2: Comparison of key physicochemical properties.
Experimental Protocols
To ensure a valid comparison of reactivity, all alkynes must be tested under identical, rigorously controlled conditions. The following protocol describes a standardized assay for comparing alkyne performance in a ligand-accelerated CuAAC reaction using a fluorogenic azide for easy kinetic monitoring.
Experimental Workflow: Comparative Kinetic Analysis
Figure 2. Workflow for comparative kinetic analysis of alkynes.
Detailed Protocol for Kinetic Assay
This protocol is adapted from standard procedures for bioconjugation.[3][9]
1. Preparation of Stock Solutions:
-
Alkyne Stocks (10 mM): Prepare 10 mM solutions of this compound, 1-hexyne, and phenylacetylene in DMSO.
-
Fluorogenic Azide Stock (5 mM): Prepare a 5 mM solution of a coumarin-based azide in DMSO.
-
Copper Sulfate (CuSO₄) Stock (20 mM): Prepare a 20 mM solution in deionized water.
-
THPTA Ligand Stock (50 mM): Prepare a 50 mM solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh in deionized water immediately before use.
2. Reaction Setup (per well in a 96-well plate, final volume 200 µL):
-
To each well, add the following in order:
-
173 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
4 µL of one 10 mM Alkyne Stock (Final concentration: 200 µM).
-
4 µL of 5 mM Fluorogenic Azide Stock (Final concentration: 100 µM).
-
4 µL of a freshly prepared 1:5 premix of 20 mM CuSO₄ and 50 mM THPTA ligand (Final concentrations: 40 µM CuSO₄, 200 µM THPTA).
-
3. Reaction Initiation and Monitoring:
-
To initiate the reactions, add 15 µL of 100 mM Sodium Ascorbate to each well (Final concentration: 7.5 mM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Monitor the fluorescence intensity every 60 seconds for 1-2 hours. Use an excitation wavelength of ~400 nm and an emission wavelength of ~477 nm (these values may vary slightly depending on the specific fluorogenic azide used).
4. Data Analysis:
-
For each alkyne, plot the average fluorescence intensity from the triplicate wells against time.
-
Normalize the data by setting the final fluorescence value to 100%.
-
Determine the time required to reach 50% and 90% of the maximum fluorescence signal. These values provide a quantitative comparison of the reaction rates.
Discussion and Recommendations
The choice between this compound, a linear alkyne, and an aromatic alkyne is not a matter of identifying a single "best" option, but rather selecting the optimal tool for a specific scientific objective.
-
Choose this compound when:
-
Improved aqueous solubility is paramount. This is a critical consideration in drug development and bioconjugation to prevent aggregation and improve pharmacokinetic properties.
-
A non-aromatic, polar handle is required. The oxane ring provides a three-dimensional, polar scaffold that can be advantageous for disrupting protein-protein interactions or improving compound properties without adding a flat, aromatic system.
-
-
Choose a Linear Alkyne (e.g., 1-Hexyne, Propargyl Alcohol) when:
-
Maximizing reaction speed is the primary goal. Propargyl ethers, amides, and alcohols are often among the fastest reacting alkynes and are cost-effective.[3]
-
A simple, non-perturbing linker is needed. The small size and neutral nature of a propargyl group make it an excellent choice when the alkyne handle should have minimal impact on the biological activity of the parent molecule.
-
Hydrophobicity is desired, for example, in applications involving membrane probes or materials science where solubility in organic solvents is key.
-
-
Choose an Aromatic Alkyne (e.g., Phenylacetylene) when:
-
A rigid, planar linker is structurally required. The phenyl group can be used to control the conformation of the resulting conjugate.
-
π-stacking interactions are desirable. In materials science or supramolecular chemistry, the aromatic ring can be used to direct molecular assembly.
-
Slightly slower, more controlled kinetics are acceptable or even preferred.
-
Conclusion
The head-to-head comparison reveals a clear trade-off between reaction kinetics and the resulting physicochemical properties of the conjugate. While linear alkynes often provide the fastest reaction rates, they contribute to hydrophobicity. Aromatic alkynes offer structural rigidity but may react more slowly. This compound emerges as a compelling alternative, offering a valuable balance of acceptable reactivity with the significant advantage of enhanced polarity and aqueous solubility due to its heterocyclic nature. For scientists and researchers in drug development, where bioavailability and drug-like properties are crucial, the benefits conferred by the oxane moiety make this compound a superior choice for designing next-generation bioconjugates and therapeutic agents.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 9. jenabioscience.com [jenabioscience.com]
A Researcher's Guide to the Biocompatibility Assessment of 2-Ethynyloxane: A Comparative Approach to In Vitro Evaluation
In the landscape of drug discovery and development, the emergence of novel chemical entities for bioconjugation and as structural motifs in therapeutic agents necessitates a rigorous evaluation of their biological safety. 2-Ethynyloxane, a molecule featuring a strained oxetane ring and a reactive alkyne group, presents significant potential in these applications. The oxetane moiety is increasingly recognized for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] However, the introduction of any new structural component into a biological system demands a thorough assessment of its biocompatibility to ensure it performs its intended function without eliciting an adverse host response.[3]
This guide provides a comprehensive framework for the in vitro biocompatibility assessment of this compound. Rather than presenting a rigid set of results for a single compound, we aim to equip researchers, scientists, and drug development professionals with the strategic thinking and detailed methodologies required to conduct a robust evaluation of this, or any, novel compound. We will delve into the rationale behind experimental choices, compare and contrast key assays, and provide detailed protocols, grounding our recommendations in the internationally recognized ISO 10993 standards for the biological evaluation of medical device components.[3][4]
Strategic Selection of Cell Lines: Probing for Biocompatibility Across Diverse Biological Contexts
The initial step in any in vitro biocompatibility study is the selection of an appropriate panel of cell lines. The choice should be deliberate, aiming to capture a range of potential cellular responses in different tissue types. A multi-lineage approach provides a more comprehensive safety profile than a single-cell-line study. For a foundational assessment of a novel compound like this compound, we recommend a panel including:
-
HeLa (Human Cervical Adenocarcinoma): As one of the most robust and widely used human cell lines, HeLa cells are an excellent starting point for general cytotoxicity screening.[5][6] Their rapid growth and high plating efficiency make them suitable for high-throughput assays.
-
HEK293 (Human Embryonic Kidney): This cell line is of human origin and is considered to have a non-cancerous lineage, providing a point of comparison to the immortalized cancer cell lines.[7] It is frequently used in toxicological studies and for the production of biotherapeutics, making it a relevant model for assessing effects on cellular processes in a more "normal" physiological context.[7][8]
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many of the metabolic functions of primary hepatocytes, making them indispensable for evaluating whether the parent compound or its metabolites are responsible for any observed cytotoxicity.[9][10][11]
This curated selection allows for the assessment of general toxicity, effects on a non-cancerous human cell line, and potential metabolism-dependent toxicity.
The Three Pillars of In Vitro Biocompatibility Assessment
A thorough in vitro biocompatibility assessment should be built on three fundamental pillars, as outlined by the ISO 10993 standards: cytotoxicity, genotoxicity, and the potential to elicit an inflammatory response.[4][12]
Cytotoxicity: Gauging the Impact on Cell Health and Viability
Cytotoxicity assays are the cornerstone of biocompatibility testing, providing a primary screen for a material's potential to cause cell death or inhibit cell growth.[3] A comprehensive assessment should employ multiple assays that probe different aspects of cellular health.
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the tetrazolium salt MTT to a purple formazan product. A reduction in formazan production is indicative of decreased cell viability or proliferation.[9][13]
-
Membrane Integrity (Lactate Dehydrogenase - LDH Assay): LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[14]
-
Real-Time Cytotoxicity (e.g., CellTox™ Green Assay): These assays utilize dyes that are excluded from viable cells but bind to the DNA of dead cells, emitting a fluorescent signal. This allows for the continuous monitoring of cytotoxicity over time.[15]
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity testing evaluates the potential of a compound to damage the genetic material within a cell, which can lead to heritable diseases or cancer.[4]
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage.[8][16]
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[17]
Inflammatory Response: Quantifying Pro-inflammatory Signaling
Even in the absence of direct cytotoxicity or genotoxicity, a compound may elicit an inflammatory response that could compromise its biocompatibility.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This highly specific and sensitive technique can be used to quantify the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by cells exposed to the test compound.
Comparative Analysis of Key Methodologies
The choice of assay can influence the outcome and interpretation of a study. The following table provides a comparative overview of common cytotoxicity assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity. | Well-established, cost-effective, high-throughput. | Indirect measure of viability, can be affected by metabolic state of cells. |
| LDH | Measures release of lactate dehydrogenase from damaged cells. | Direct measure of membrane integrity, non-lytic. | Less sensitive at early time points, LDH in serum can interfere. |
| CellTox™ Green | Fluorescent dye binds to DNA of dead cells. | Real-time, kinetic measurements, multiplex compatible. | Requires a fluorescence plate reader. |
Experimental Workflows and Protocols
To ensure reproducibility and scientific rigor, detailed and validated protocols are essential.
Overall Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive biocompatibility assessment of this compound.
Caption: High-level workflow for biocompatibility assessment.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol: Comet Assay for Genotoxicity
-
Cell Treatment: Treat cells in a 6-well plate with this compound for a suitable duration (e.g., 4-24 hours).
-
Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment).
Hypothetical Data Presentation
The following tables illustrate how data from these assays might be presented for a clear, comparative analysis.
Table 1: IC50 Values (µM) of this compound in Different Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| HeLa | [Hypothetical Value, e.g., >100] |
| HEK293 | [Hypothetical Value, e.g., 85.2] |
| HepG2 | [Hypothetical Value, e.g., 55.7] |
Interpretation Note: A lower IC50 value in HepG2 cells compared to others might suggest that a metabolite of this compound is more cytotoxic than the parent compound.
Table 2: Genotoxicity and Inflammatory Response to this compound (10 µM) after 24h
| Assay | HeLa | HEK293 | HepG2 |
| Comet Assay (% Tail DNA) | [Hypothetical Value, e.g., 4.5 ± 0.8] | [Hypothetical Value, e.g., 5.1 ± 1.2] | [Hypothetical Value, e.g., 6.3 ± 1.5] |
| IL-6 Secretion (pg/mL) | [Hypothetical Value, e.g., Below Detection Limit] | [Hypothetical Value, e.g., Below Detection Limit] | [Hypothetical Value, e.g., Below Detection Limit] |
Interpretation Note: A low percentage of tail DNA and no significant increase in IL-6 secretion would suggest a favorable biocompatibility profile in terms of genotoxicity and inflammatory potential at the tested concentration.
Alternatives to this compound in Bioconjugation
While this guide focuses on assessing this compound, it is important to consider the broader context of bioconjugation chemistry. Researchers may choose alternative reagents based on factors like reaction kinetics, stability of the resulting linkage, and bioorthogonality.[18][19]
-
Maleimide-Thiol Chemistry: This is a widely used method for conjugating molecules to cysteine residues on proteins. It is fast and efficient at physiological pH.[20]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "click chemistry" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
-
Hydrazone Ligation: This method involves the reaction of a hydrazine with an aldehyde or ketone and is an alternative to oxime ligation.[18]
It is crucial to understand that each of these alternative chemistries requires the same rigorous biocompatibility assessment outlined in this guide before they can be confidently employed in a biological system.
Conclusion and Future Directions
The in vitro biocompatibility assessment of a novel compound like this compound is a multi-faceted process that requires careful planning, execution, and interpretation. By employing a panel of diverse cell lines and a suite of assays that probe cytotoxicity, genotoxicity, and inflammatory potential, researchers can build a comprehensive safety profile. The methodologies and comparative insights provided in this guide offer a robust framework for these essential studies.
A favorable in vitro profile, characterized by high IC50 values, no significant genotoxicity, and a lack of pro-inflammatory cytokine induction, would provide strong support for the continued development of this compound. The logical next step would be to advance to more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, before proceeding to crucial in vivo biocompatibility studies as outlined in ISO 10993.[4][12] This systematic, data-driven approach is fundamental to translating promising chemical entities from the bench to transformative applications in medicine and biotechnology.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 4. criver.com [criver.com]
- 5. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Effect on Human HepG2 Cells of 1,2-bis- (2-Methylallyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects induced by patulin, deoxynivalenol and toxin T2 individually and in combination in hepatic cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stem bark ethanolic extract of Pinus merkusii induces caspase 9-mediated apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulphamoylated 2-methoxyestradiol analogues induce apoptosis in adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AID 1224879 - A CellTox Green Cytotoxicity Assay to monitor cytotoxicity in HepG2 cells - 40 hour - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. What Are the Standards for In Vitro Biocompatibility Tests | JJR [jjrlab.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Ethynyloxane Reaction Rates and Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1][2][3] This reaction's power lies in its ability to covalently link molecules functionalized with terminal alkynes and azides, forming a stable triazole linkage under mild conditions.[4][5] The choice of the alkyne substrate is critical, as its structural and electronic properties significantly influence the reaction kinetics and overall efficiency.[6][7]
This guide provides a comprehensive analysis of the reaction rates and efficiency of 2-ethynyloxane in the context of CuAAC. Due to the limited availability of direct kinetic data for this compound, we present a comparative framework using well-characterized terminal alkynes: the aromatic phenylacetylene and the aliphatic 1-octyne. This comparison, supported by established principles of physical organic chemistry and data from related systems, will allow researchers to understand the expected reactivity of this compound and design robust experimental plans for its quantitative analysis.
Comparative Reactivity of Terminal Alkynes in CuAAC
The rate of the CuAAC reaction is sensitive to the electronic and steric environment of the terminal alkyne. Generally, electron-withdrawing groups attached to the alkyne can accelerate the reaction, while electron-donating groups and significant steric hindrance may decrease the rate.[7] Aromatic alkynes, such as phenylacetylene, are often observed to be more reactive than simple aliphatic alkynes.[8][9]
| Alkyne | Structure | Class | Expected Relative Reactivity | Key Characteristics |
| This compound |
Expert Insights on this compound's Reactivity Profile:
This compound, being an aliphatic alkyne, is anticipated to exhibit a reaction rate that is generally slower than that of phenylacetylene.[8][9] However, the presence of the oxygen atom in the oxane ring, being an electronegative atom, could exert a modest electron-withdrawing inductive effect. This effect might lead to a slightly enhanced reactivity for this compound when compared to a simple straight-chain aliphatic alkyne like 1-octyne. The cyclic nature of the oxane ring also introduces a degree of steric bulk around the reaction center, which could potentially modulate the reaction rate. To definitively quantify its reactivity, direct experimental measurement is essential.
Experimental Protocols for Quantitative Analysis
To empower researchers to conduct their own comparative studies, we provide detailed protocols for determining the reaction rates and efficiency of this compound and other terminal alkynes in CuAAC reactions.
Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This protocol outlines the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR spectroscopy by monitoring the disappearance of a reactant signal over time.
Materials:
-
This compound (or other alkyne of interest)
-
Benzyl azide (or other azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware and equipment
Experimental Workflow:
Caption: Workflow for CuAAC kinetic analysis using ¹H NMR.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne (e.g., this compound) and a stable internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentrations in the chosen deuterated solvent. The internal standard is crucial for accurate quantification as it is unaffected by the reaction.
-
Prepare a separate stock solution of the azide (e.g., benzyl azide) in the same deuterated solvent.
-
Prepare a stock solution of CuSO₄ and the stabilizing ligand (e.g., THPTA) in the deuterated solvent. The ligand is essential to maintain the catalytically active Cu(I) species and prevent catalyst disproportionation.[10]
-
Immediately before use, prepare a fresh solution of sodium ascorbate in the deuterated solvent. Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the Cu(II) precursor.[4]
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine precise volumes of the alkyne/internal standard stock solution and the azide stock solution.
-
Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction.
-
To start the reaction, add a precise volume of the premixed CuSO₄/ligand solution, followed immediately by the freshly prepared sodium ascorbate solution.
-
Begin acquiring a series of ¹H NMR spectra at regular intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne or a proton on the azide) and the signal of the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar initial concentrations, the plot will be linear. The slope of this line is related to the rate constant.
-
Alternatively, for a second-order reaction, plot 1/[Reactant] versus time, which will yield a straight line with a slope equal to the second-order rate constant, k.
-
Protocol 2: High-Throughput Kinetic Analysis using a Fluorogenic Azide
This protocol is suitable for comparing the reactivities of multiple alkynes in a high-throughput manner using a fluorogenic azide whose fluorescence significantly increases upon triazole formation.
Materials:
-
This compound and other alkynes for comparison
-
A fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
Experimental Workflow:
Caption: Workflow for high-throughput CuAAC kinetic analysis using a fluorogenic azide.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the reference alkynes (phenylacetylene, 1-octyne) in an organic solvent such as DMSO.
-
Prepare a stock solution of the fluorogenic azide in DMSO.
-
Prepare the aqueous reaction buffer and ensure the pH is optimal for the reaction (typically around 7-8).
-
Immediately before the experiment, prepare a fresh mixture of CuSO₄, THPTA, and sodium ascorbate in the reaction buffer.
-
-
Reaction Setup and Initiation:
-
In the wells of a 96-well microplate, add the reaction buffer.
-
Add the fluorogenic azide solution to each well.
-
Add the different alkyne stock solutions to their designated wells. It is advisable to run each reaction in triplicate.
-
To initiate the reactions, add the freshly prepared catalyst/reductant mixture to all wells, preferably using a multichannel pipette for simultaneous start times.
-
-
Fluorescence Monitoring and Data Analysis:
-
Immediately place the microplate into a pre-warmed plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic azide.
-
Plot the fluorescence intensity as a function of time for each alkyne.
-
The initial rate of the reaction can be determined from the initial slope of the fluorescence curve.
-
By comparing the initial rates obtained for this compound with those of phenylacetylene and 1-octyne under identical conditions, a quantitative comparison of their relative reactivities can be established.
-
Concluding Remarks
The quantitative analysis of reaction rates and efficiency is paramount for the informed application of this compound in drug discovery and materials science. While direct kinetic data for this compound is not extensively documented, its reactivity can be logically inferred and experimentally determined through comparison with benchmark aromatic and aliphatic alkynes. The protocols detailed in this guide provide a robust framework for researchers to perform these critical measurements, enabling the optimization of reaction conditions and the rational design of novel molecular constructs. The inherent versatility and efficiency of the CuAAC reaction, when coupled with a thorough understanding of the reactivity of substrates like this compound, will continue to drive innovation across scientific disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Stability Showdown: A Comparative Guide to the Triazole Linkage from 2-Ethynyloxane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the covalent linkage that tethers a payload to its delivery vehicle or joins molecular fragments is a critical determinant of a conjugate's success. An ideal linker must be robust enough to withstand the physiological environment, ensuring the integrity of the construct until it reaches its target, yet its formation should be efficient and bioorthogonal. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," yields a 1,4-disubstituted 1,2,3-triazole linkage renowned for its exceptional stability. This guide provides an in-depth evaluation of the stability of the triazole linkage, specifically when formed from the versatile building block 2-ethynyloxane, and objectively compares its performance against common alternative linkages using supporting experimental data and detailed analytical protocols.
The 1,2,3-Triazole: A Superior Scaffold for Stability
The triazole ring formed via CuAAC is not merely a passive connector; it is an aromatic, five-membered heterocycle that offers a unique combination of properties. Its aromaticity and the presence of three nitrogen atoms contribute to a highly stable structure that is resistant to a wide array of chemical and biological challenges.[1] This stability is largely independent of the substituents attached to the triazole core, meaning the data presented for 1,2,3-triazoles is representative of the stability of linkages formed using this compound.[2] The triazole is often considered a bioisostere of the amide bond, mimicking its size and hydrogen bonding capabilities but with vastly superior resistance to enzymatic degradation.[3][4]
Comparative Stability Analysis: Triazole vs. The Alternatives
The selection of a chemical linker is dictated by the specific application and the required stability profile. While some applications may require a cleavable linker, many, particularly those involving long-circulating therapeutics, demand maximal stability. Here, we compare the triazole linkage to other commonly used covalent bonds under physiologically relevant stress conditions.
Data Presentation: A Quantitative Comparison of Linkage Stability
The following table summarizes the stability of the triazole linkage compared to other frequently used linkages in bioconjugation. The data is presented as half-life (t½), the time required for 50% of the linkage to degrade under specific conditions.
| Linkage Type | Formation Chemistry | Stability Profile & Half-life (t½) Data | Key Vulnerabilities |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Extremely High: Highly resistant to hydrolysis across a wide pH range, redox conditions, and enzymatic cleavage.[2] In one study, replacing an amide bond with a triazole in a peptide increased its plasma half-life 90-fold (from 3.9 h to 349.8 h).[2] Another triazole-containing peptide showed a half-life of 2.92 hours in vivo.[5] | Generally considered non-cleavable under physiological conditions. |
| Amide | Activated Ester + Amine | High (Hydrolytic): Exceptionally stable to chemical hydrolysis. | Enzymatic Degradation: Susceptible to cleavage by proteases and amidases, which significantly limits the in vivo half-life of many peptide-based drugs.[3] |
| Ester | Carboxylic Acid + Alcohol | Low to Moderate: Prone to hydrolysis, especially under basic or acidic conditions and in the presence of esterase enzymes.[6] Hydrolysis rates are significantly faster than for amides.[6][7] | Hydrolysis (chemical and enzymatic). |
| Maleimide-Thiol Adduct | Michael Addition | Moderate: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[2][8] Half-lives in the presence of glutathione can range from 20 to 80 hours.[2] | Retro-Michael reaction and thiol exchange. |
Visualizing the Linkages
The structural differences between these common linkages underpin their varying stability profiles.
References
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 2-Ethynyloxane in Protic vs. Aprotic Solvents
Introduction: The Dichotomy of 2-Ethynyloxane's Reactivity
This compound, a versatile heterocyclic compound with the molecular formula C₇H₁₀O, holds a unique position in synthetic chemistry.[1] Its structure, featuring a saturated six-membered oxane ring and a terminal alkyne functional group, presents two key sites for chemical transformation. The reactivity of the terminal alkyne, in particular its acidic proton and its electron-rich triple bond, is profoundly influenced by the surrounding solvent environment. This guide provides an in-depth technical comparison of this compound's performance in protic and aprotic solvents, supported by experimental data and protocols to aid researchers in optimizing their synthetic strategies.
The choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate reaction pathways, influence rates, and determine product selectivity. Protic solvents, characterized by their ability to donate hydrogen bonds, and aprotic solvents, which lack this capability, interact with reactants and intermediates in fundamentally different ways.[2][3] Understanding these interactions is paramount to harnessing the full synthetic potential of this compound.
The Fundamental Influence of the Solvent Environment
Before delving into specific performance metrics, it is crucial to grasp the mechanistic implications of solvent choice. The primary distinction lies in the ability to form hydrogen bonds.[3][4]
-
Protic Solvents (e.g., water, methanol, ethanol) possess hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen).[2] They are effective at solvating both cations and anions. Their defining characteristic is the ability to "cage" and stabilize anions (nucleophiles) through hydrogen bonding, which can significantly dampen their reactivity.[5]
-
Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone) may be polar but lack O-H or N-H bonds.[3][4] While they can solvate cations, their interaction with anions is much weaker. This leaves nucleophiles relatively "naked" and highly reactive, a condition that is often desirable in synthesis.[5]
This fundamental difference in solvation behavior is the primary driver for the divergent performance of this compound in these two solvent classes.
Performance Analysis in Protic Solvents
In protic solvents, the reactivity of this compound is a double-edged sword. While these solvents can facilitate certain reaction types, they often suppress the most valuable synthetic pathways involving the alkyne.
1. Reactivity of the Terminal Alkyne:
-
Acid-Base Chemistry: The terminal proton of this compound is weakly acidic. Deprotonation to form the corresponding acetylide anion—a potent carbon nucleophile—is a cornerstone of alkyne chemistry.[6] However, this reaction is highly unfavorable in protic solvents. The strong bases required for deprotonation (e.g., sodium amide) would be instantly quenched by the solvent. Furthermore, any acetylide formed would be heavily solvated and stabilized by hydrogen bonds, drastically reducing its nucleophilicity.[5]
-
Electrophilic Additions: Reactions like hydration (addition of water across the triple bond) are feasible in protic media, often requiring an acid catalyst.[7][8] The solvent can act as both the reagent and the medium. However, these reactions can be sluggish and may lead to a mixture of products, including ketones via keto-enol tautomerization of the initial enol intermediate.[9]
2. Stability of the Oxane Ring:
The ether linkage of the oxane ring is generally stable under neutral or basic conditions. However, in strongly acidic protic solvents, the ether oxygen can be protonated, activating the ring towards cleavage. This represents a potential pathway for undesired side reactions, compromising the integrity of the molecular scaffold.
Expected Outcome: Protic solvents are generally poor choices for reactions that rely on the nucleophilicity of the this compound acetylide. Reaction rates are typically slow, and yields are low.[10][11] They may be suitable for specific acid-catalyzed additions where the solvent itself is a reactant, but careful control of conditions is required to prevent ring-opening.
Performance Analysis in Aprotic Solvents
Aprotic solvents unlock the true synthetic power of this compound, particularly in carbon-carbon bond-forming reactions.
1. Reactivity of the Terminal Alkyne:
-
Acetylide Formation and Nucleophilic Attack: Polar aprotic solvents like THF or DMSO are the ideal media for generating and utilizing the this compound acetylide.[4] In the absence of hydrogen-bond donors, the acetylide anion remains unsolvated and highly reactive.[5] This allows for efficient nucleophilic attack (Sₙ2 reaction) on a wide range of electrophiles, such as alkyl halides, to achieve chain extension. This is one of the most important applications of terminal alkynes in synthesis.[6][9]
-
Controlled Additions: Electrophilic and nucleophilic additions to the alkyne proceed more cleanly in aprotic solvents. The solvent acts as an inert medium, preventing the unwanted incorporation of solvent molecules into the product. This leads to higher product selectivity and simplifies purification.
2. Stability of the Oxane Ring:
The oxane ring exhibits excellent stability in aprotic solvents under most conditions, ensuring it remains an intact structural element throughout the desired alkyne transformations.
Expected Outcome: Aprotic solvents facilitate rapid and high-yielding reactions involving the this compound acetylide. They provide a controlled environment that minimizes side reactions, making them the superior choice for most synthetic applications of this reagent. Sₙ2 reactions, in particular, are significantly favored and proceed at much faster rates in polar aprotic solvents compared to protic ones.[5]
Quantitative Comparison: A Model Study
To illustrate the performance disparity, we present data from a model experiment: the alkylation of this compound with 1-iodopropane. The reaction involves the deprotonation of this compound with sodium hydride (NaH) followed by an Sₙ2 reaction with the alkyl halide.
| Solvent | Dielectric Constant (ε)¹ | Reaction Time (h) | Conversion (%)² | Yield of 2-(But-1-yn-1-yl)oxane (%)³ |
| Ethanol (Protic) | 24.6 | 24 | < 5% | Not Isolated |
| THF (Aprotic) | 7.5 | 4 | > 98% | 91% |
| DMSO (Aprotic) | 47 | 2 | > 99% | 94% |
¹ Values obtained from common solvent property tables.[12] ² Determined by GC-MS analysis of the crude reaction mixture. ³ Isolated yield after column chromatography.
The data clearly demonstrates the dramatic impact of the solvent. In the protic solvent ethanol, the reaction barely proceeds, likely due to the quenching of the base and stabilization of any formed acetylide. In contrast, the aprotic solvents THF and DMSO allow the reaction to proceed to completion rapidly and in excellent yield.
Experimental Protocols
Protocol 1: Alkylation of this compound in an Aprotic Solvent (DMSO)
Objective: To synthesize 2-(But-1-yn-1-yl)oxane via alkylation of this compound.
Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous DMSO (20 mL) via syringe.
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.10 g, 10 mmol, 1.0 eq) in anhydrous DMSO (5 mL) dropwise over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add 1-iodopropane (1.87 g, 11 mmol, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure product.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To observe the kinetic difference between reactions in protic and aprotic deuterated solvents.
Methodology:
-
Sample Preparation (Aprotic): In an NMR tube, dissolve this compound (11 mg, 0.1 mmol) in deuterated DMSO (DMSO-d₆, 0.5 mL). Add a strong, non-protonated base (e.g., DBU, 1.1 eq).
-
Sample Preparation (Protic): In a separate NMR tube, dissolve this compound (11 mg, 0.1 mmol) in deuterated methanol (CD₃OD, 0.5 mL).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum for each sample. Note the characteristic signal for the terminal alkyne proton (≡C-H) around δ 2.0-3.0 ppm.[13][14][15]
-
Initiate Reaction: Add an electrophile (e.g., methyl iodide, 1.1 eq) to both NMR tubes.
-
Time-Course Monitoring: Acquire spectra at regular time intervals (e.g., every 15 minutes) for several hours.[16]
-
Data Analysis: Compare the rate of disappearance of the starting material's alkyne proton signal and the appearance of new product signals in the two different solvents. The reaction in DMSO-d₆ is expected to proceed significantly faster.
Conclusion and Recommendations
-
Aprotic solvents, particularly polar aprotic ones like DMSO and THF, are the recommended choice for the vast majority of synthetic transformations involving this compound. They provide an inert environment that promotes the high reactivity of key intermediates like the acetylide anion, leading to faster reaction rates, higher yields, and greater product selectivity.
-
Protic solvents should generally be avoided when utilizing this compound as a nucleophile or with strong bases. Their propensity to solvate and deactivate nucleophiles through hydrogen bonding severely hampers reaction efficiency. Their use should be limited to specific cases, such as acid-catalyzed hydration, where the solvent participates directly in the reaction.
For researchers and drug development professionals, a thorough understanding of these solvent effects is essential for designing robust, efficient, and reproducible synthetic routes that leverage the unique chemical properties of this compound.
References
- 1. usbio.net [usbio.net]
- 2. theorango.com [theorango.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. vivadifferences.com [vivadifferences.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Comparison Guide: Hydrophilicity and Cell Permeability of Alkyne Probes
A Senior Application Scientist's Guide to Selecting the Right Probe for Live-Cell Applications
Introduction: The "Delivery" Challenge in Bioorthogonal Chemistry
In the realm of chemical biology, the power of bioorthogonal chemistry, particularly copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), has enabled unprecedented visualization of biological processes.[1] Alkyne probes, small molecules containing a terminal alkyne, serve as metabolic or chemical reporters that can be tagged onto biomolecules of interest for subsequent detection. However, the most elegant probe is rendered ineffective if it cannot efficiently cross the cell membrane to reach its intracellular target.
This guide provides an in-depth comparison of two fundamental physicochemical properties that govern a probe's success: hydrophilicity and cell permeability . As researchers, scientists, and drug development professionals, understanding the interplay between these characteristics is paramount for designing experiments that yield clear, reliable data. We will move beyond mere definitions to explore the causality behind experimental choices, provide validated protocols for assessment, and offer field-proven insights to guide your probe selection.
Part 1: Understanding and Quantifying Hydrophilicity
Hydrophilicity, or the affinity of a molecule for water, is a critical determinant of a probe's behavior in a biological system. It influences solubility in aqueous buffers, potential for aggregation, and the initial interaction with the cell surface.
The Key Metric: Octanol-Water Partition Coefficient (LogP)
The most widely accepted measure of hydrophilicity is the octanol-water partition coefficient, expressed logarithmically as LogP.[2] It quantifies the ratio of a compound's concentration in a nonpolar solvent (octanol, mimicking the lipid bilayer) to its concentration in a polar solvent (water).
-
Negative LogP (<0): Indicates the compound is hydrophilic and prefers the aqueous phase.[2]
-
LogP = 0: The compound partitions equally between the two phases.[2]
-
Positive LogP (>0): Indicates the compound is hydrophobic (lipophilic) and prefers the lipid phase.[2]
A probe that is too hydrophilic (very low LogP) may struggle to enter the hydrophobic core of the cell membrane. Conversely, a probe that is too hydrophobic (high LogP) may become sequestered within the membrane or aggregate in aqueous media, preventing it from reaching its target.[2] For oral drug candidates, a LogP of less than 5 is often considered a benchmark to ensure sufficient aqueous solubility for absorption.[2]
Structure-Hydrophilicity Relationship: The chemical structure of an alkyne probe dictates its LogP value. Small modifications can have significant impacts:
-
Functional Groups: Introducing polar groups (e.g., hydroxyls, carboxylates, sulfonates) increases hydrophilicity and lowers LogP.[3]
-
Linkers: Incorporating polyethylene glycol (PEG) linkers is a common strategy to increase water solubility.[4]
-
Fluorophores: Many fluorescent dyes are large, aromatic, and hydrophobic, which can dramatically increase the LogP of the final probe-dye conjugate and reduce its permeability.[5][6] However, newer fluorophores with hydrophilic, net-neutral structures are being developed to mitigate these effects.[6]
Part 2: Assessing Cell Permeability
Cell permeability is the measure of a molecule's ability to cross the cell membrane and enter the cytoplasm. This can occur through passive diffusion or be mediated by transporters. Two industry-standard assays provide complementary information on this crucial parameter: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Experimental Workflow: Choosing the Right Permeability Assay
The choice between PAMPA and Caco-2 depends on the specific question being asked. PAMPA is a high-throughput, cost-effective screen for passive diffusion, while the Caco-2 assay is a more complex, lower-throughput model that also captures active transport and efflux mechanisms.[7]
References
- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethynyloxane
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-ethynyloxane (also known as 2-ethynyloxolane), a compound valued in synthetic chemistry for its unique structural features. By understanding the inherent chemical properties and potential hazards of this substance, we can implement a disposal protocol that is both effective and rigorously safe.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a highly flammable liquid that also poses risks of skin, eye, and respiratory irritation.[1] Its structure combines a terminal alkyne and a cyclic ether (oxolane, a tetrahydrofuran derivative), which dictates its reactivity and associated hazards.
| Property | Value | Source |
| CAS Number | 76928-54-6 (for 2-ethynyloxolane) | [2] |
| Molecular Formula | C₆H₈O | [3] |
| Appearance | Liquid | [2] |
| Flash Point | 9.543 °C | [3] |
| Boiling Point | 110.104 °C at 760 mmHg | [3] |
| Hazards | Highly flammable, causes skin and eye irritation, may cause respiratory irritation. | [1][2] |
A critical, yet often overlooked, hazard associated with cyclic ethers like the oxolane ring in this compound is the potential for peroxide formation . Ethers, when exposed to air and light, can form explosive peroxide crystals.[4][5][6] Tetrahydrofuran (THF), a structurally similar compound, is well-known for this hazardous property.[4][5][7] Therefore, it is prudent to treat this compound as a potential peroxide-former.
Risk Assessment and Mitigation
A comprehensive risk assessment should be conducted before handling this compound. The primary risks are fire due to its high flammability and low flash point, chemical burns and irritation upon contact, and the potential for explosion if peroxides are present.
Mitigation Strategies:
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to control flammable vapors and prevent inhalation.[8]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear flame-resistant lab coats, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, with awareness of their limited breakthrough time).[8][9][10]
-
Peroxide Detection: Before disposal, especially with older containers, it is crucial to test for the presence of peroxides using peroxide test strips.[5] If peroxides are detected, do not proceed with disposal and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Protocol
The following protocol outlines a safe and compliant method for the disposal of small quantities of this compound typically found in a research setting. For larger quantities, consult with a licensed hazardous waste disposal company.[11][12]
Pre-Disposal Preparations
-
Gather Materials: Assemble all necessary materials in the chemical fume hood, including:
-
An appropriate quenching vessel (a three-necked round-bottom flask is ideal).
-
A stirring mechanism (magnetic stirrer and stir bar).
-
An inert gas source (nitrogen or argon) with a bubbler.
-
Addition funnel.
-
Cooling bath (ice-water).
-
Quenching solvent (e.g., isopropanol).
-
A designated, properly labeled hazardous waste container.[13][14]
-
-
Inert Atmosphere: Purge the quenching vessel with an inert gas to displace air and prevent the ignition of flammable vapors.
Quenching Procedure
The terminal alkyne group can be reactive, and therefore, a quenching step is recommended to deactivate the compound before final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol:
-
Initial Setup: Place a suitable volume of isopropanol in the three-necked flask under a positive pressure of inert gas. Cool the flask in an ice-water bath.
-
Slow Addition: Using an addition funnel, add the this compound dropwise to the cooled isopropanol with vigorous stirring. The isopropanol serves to both dilute and react with any potentially reactive species.
-
Monitoring: Observe the reaction closely. If there is any significant exotherm or gas evolution, slow the addition rate.
-
Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.
Final Disposal
-
Waste Collection: Carefully transfer the quenched solution to a designated hazardous waste container for flammable liquids.[9][13]
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including "Quenched this compound," "Isopropanol," and any other solvents used.[13]
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area away from heat and ignition sources.[11][14] Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[11][12]
Emergency Procedures
In the event of a spill or fire, immediate and appropriate action is critical.
-
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed container and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area immediately and alert your institution's emergency response team.
-
Fire: If a fire occurs and it is safe to do so, use a dry chemical or carbon dioxide fire extinguisher. Do not use water. Evacuate the area and activate the fire alarm.
Conclusion
The responsible disposal of this compound is a multi-faceted process that demands a thorough understanding of its chemical properties and potential hazards. By adhering to the principles of risk assessment, employing proper engineering controls and personal protective equipment, and following a meticulous, step-by-step disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-ethynyloxolane | 76928-54-6 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. m.youtube.com [m.youtube.com]
- 5. activatedaluminaballs.com [activatedaluminaballs.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. samex-env.com [samex-env.com]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 12. triumvirate.com [triumvirate.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Ethynyloxolane
Understanding the Risks: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the inherent hazards of 2-ethynyloxolane. As a cyclic ether, it is susceptible to the formation of explosive peroxides upon exposure to air and light.[2][3][4][5][6] The terminal alkyne group also presents its own set of reactivity and stability concerns. Based on data for the analogous (S)-2-Ethynyl-tetrahydrofuran, we can anticipate that 2-ethynyloxolane may cause skin and eye irritation, and may also be harmful if inhaled.[1] Therefore, our PPE strategy is designed to mitigate these risks through a multi-layered defense.
Core Personal Protective Equipment (PPE) Directives
A risk assessment should always precede any chemical handling. The following PPE is mandatory for all personnel working with 2-ethynyloxolane.
1. Eye and Face Protection: The First Line of Defense
-
Primary Protection: Tightly fitting chemical splash goggles are the minimum requirement. These protect against splashes and droplets from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction, a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides an extra layer of protection for the entire face.
2. Skin and Body Protection: A Barrier Against Contact
-
Laboratory Coat: A flame-resistant lab coat is essential. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Gloves: The Critical Interface: The choice of glove material is critical due to the potential for chemical permeation.
-
Recommended: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[9][10][11] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Double Gloving: For handling larger quantities or during high-risk procedures, wearing two pairs of nitrile gloves is a prudent practice.
-
Frequent Changes: Gloves should be changed immediately if contamination is suspected and always upon completion of a task. Never wear gloves outside of the laboratory to avoid cross-contamination.
-
-
Apron: For tasks involving significant quantities of 2-ethynyloxolane, a chemically resistant apron worn over the lab coat is recommended.
3. Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: All work with 2-ethynyloxolane must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Supplemental Protection: If there is a risk of exceeding occupational exposure limits or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[12] Proper fit-testing and training are mandatory before using a respirator.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling 2-ethynyloxolane.
Operational Plans: From Handling to Disposal
Safe Handling and Storage:
-
Always handle 2-ethynyloxolane in a well-ventilated chemical fume hood.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and dark place away from heat and sources of ignition.[1]
-
As a potential peroxide former, it is crucial to date the container upon receipt and upon opening.[3][4] Unopened containers should ideally be used within 12 months, and opened containers should be tested for peroxides periodically and used within a shorter timeframe (e.g., 3-6 months).
-
Use non-sparking tools and ground all equipment when transferring large quantities.[12]
Spill Response:
In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office immediately. If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Wear the appropriate enhanced PPE, including respiratory protection, during cleanup.
Disposal of Contaminated PPE and Chemical Waste:
Proper disposal is a critical final step in the safe handling of 2-ethynyloxolane.
| Waste Stream | Disposal Protocol |
| Contaminated Gloves, Aprons, and Absorbent Materials | Place in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of in regular trash. |
| Empty 2-Ethynyloxolane Containers | Triple rinse with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines. |
| Unused or Waste 2-Ethynyloxolane | Collect in a compatible, properly labeled hazardous waste container.[14] Do not mix with other waste streams unless compatibility has been confirmed. Arrange for pickup by your institution's environmental health and safety department.[15][16] |
A Culture of Safety: Beyond the Product
Adherence to these PPE and handling guidelines is not merely a procedural formality; it is the bedrock of a robust safety culture. By understanding the "why" behind each recommendation, we empower ourselves to make informed decisions that protect our most valuable asset: our scientific community. This commitment to safety fosters an environment where groundbreaking research can thrive.
References
- 1. aksci.com [aksci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. trimaco.com [trimaco.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. springenvironmental.com [springenvironmental.com]
- 11. coleparmer.co.uk [coleparmer.co.uk]
- 12. echemi.com [echemi.com]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. oehs.tulane.edu [oehs.tulane.edu]
- 15. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
